(R)-3-hydroxybutyrate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7O3- |
|---|---|
Molecular Weight |
103.1 g/mol |
IUPAC Name |
(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |
InChI Key |
WHBMMWSBFZVSSR-GSVOUGTGSA-M |
SMILES |
CC(CC(=O)[O-])O |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O |
Canonical SMILES |
CC(CC(=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the (R)-3-Hydroxybutyrate Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate ((R)-3-HB) is a chiral molecule of significant interest in the pharmaceutical and biotechnology sectors. It serves as a key building block for the synthesis of various valuable compounds and has potential applications as a biocompatible polymer and an alternative energy source for the brain. This technical guide provides a comprehensive overview of the core synthesis pathway for this compound, focusing on the key enzymes, their kinetics, and detailed experimental protocols for its production and analysis.
The Core Synthesis Pathway of this compound
The most well-characterized and widely engineered pathway for this compound synthesis originates from the polyhydroxyalkanoate (PHA) biosynthesis pathway found in various bacteria, most notably Cupriavidus necator (formerly Ralstonia eutropha). This pathway involves a two-step enzymatic conversion of the central metabolic intermediate, acetyl-CoA.
The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase (PhaA). Subsequently, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent acetoacetyl-CoA reductase (PhaB). In the context of producing the free acid this compound, the CoA is then cleaved from (R)-3-hydroxybutyryl-CoA, a step that can be catalyzed by endogenous or heterologously expressed thioesterases.
Key Enzymes and Their Kinetic Properties
The efficiency of the this compound synthesis pathway is largely dependent on the kinetic characteristics of the core enzymes, PhaA and PhaB. The following table summarizes the key kinetic parameters for these enzymes from Cupriavidus necator.
| Enzyme | Gene | Substrate | KM | kcat | Optimal pH | Reference |
| β-Ketothiolase | phaA | Acetyl-CoA | 390 µM | - | 7.8 (condensation) | [1] |
| Acetoacetyl-CoA | - | - | 8.1 (cleavage) | [1] | ||
| Acetoacetyl-CoA Reductase | phaB | Acetoacetyl-CoA | 5.7 µM | 102 s-1 | - | [2] |
| NADPH | 149 µM | - | - | [2] |
Experimental Protocols
Fed-Batch Fermentation for this compound Production in Recombinant E. coli
This protocol describes a fed-batch fermentation process for high-density cell growth and subsequent production of this compound in a recombinant E. coli strain expressing the phaA and phaB genes from Cupriavidus necator.
1.1. Media Composition
-
Batch Medium (per liter):
-
KH₂PO₄: 6.67 g
-
(NH₄)₂HPO₄: 4 g
-
MgSO₄·7H₂O: 0.8 g
-
Citric acid: 0.8 g
-
Trace metal solution: 5 mL
-
Glucose: 20 g
-
-
Trace Metal Solution (per liter of 5 M HCl):
-
FeSO₄·7H₂O: 10 g
-
CaCl₂: 2 g
-
ZnSO₄·7H₂O: 2.2 g
-
MnSO₄·4H₂O: 0.5 g
-
CuSO₄·5H₂O: 1 g
-
(NH₄)₆Mo₇O₂₄·4H₂O: 0.1 g
-
Na₂B₄O₇·10H₂O: 0.02 g
-
-
Feeding Solution:
-
Glucose: 500 g/L
-
MgSO₄·7H₂O: 15 g/L
-
Thiamine hydrochloride: 0.25 g/L[3]
-
1.2. Fermentation Conditions [3][4]
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Bioreactor Setup: Add 1.3 L of batch medium to a 2 L bioreactor. Autoclave and cool to 30°C.
-
Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of approximately 0.1.
-
Batch Phase: Grow the culture at 30°C. Maintain the pH at 6.95 by automatic addition of 28% (v/v) NH₄OH. Control the dissolved oxygen (DO) level above 40% saturation by adjusting the agitation speed and airflow.[4]
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution. A two-stage process can be employed: an active growth phase to achieve high cell density, followed by a production phase where a nutrient like nitrogen is limited to channel carbon flux towards this compound synthesis.[4]
Purification of His-tagged PhaA and PhaB from E. coli
This protocol is for the purification of N-terminally His-tagged PhaA and PhaB proteins expressed in E. coli using immobilized metal affinity chromatography (IMAC).
-
Harvest the E. coli cells expressing the His-tagged protein by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole, 0.1 mM EDTA) at a ratio of 10 mL per gram of wet cell paste.[6]
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]
-
Sonicate the cell suspension on ice to lyse the cells and shear the DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
2.2. Affinity Chromatography [7]
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the cleared cell lysate onto the column.
-
Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Collect the elution fractions and analyze by SDS-PAGE for purity.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl) using a desalting column.[7]
Enzyme Assays
3.1. β-Ketothiolase (PhaA) Activity Assay (Thiolysis Direction)
This assay measures the thiolytic cleavage of acetoacetyl-CoA.
-
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl, pH 8.1
-
10 mM MgCl₂
-
50 µM Coenzyme A (CoA)
-
50 µM Acetoacetyl-CoA
-
-
Procedure:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified PhaA enzyme (e.g., 5 µL).
-
The reaction is monitored by following the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
-
3.2. Acetoacetyl-CoA Reductase (PhaB) Activity Assay [7]
This assay measures the NADPH-dependent reduction of acetoacetyl-CoA.
-
Reaction Mixture (1 mL total volume):
-
125 mM Tris-HCl, pH 8.0
-
20 mM NADPH
-
5 mM Acetoacetyl-CoA
-
-
Procedure:
-
Add the buffer, NADPH, and acetoacetyl-CoA to a cuvette and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified PhaB enzyme or cell-free extract.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).
-
Quantification of this compound
4.1. Sample Preparation and Extraction
-
Centrifuge the fermentation broth to separate the cells and the supernatant.
-
For extracellular (R)-3-HB, the supernatant can be directly analyzed after filtration.
-
For intracellular (R)-3-HB, the cell pellet needs to be lysed. A simple method is to resuspend the pellet in a known volume of water and subject it to several freeze-thaw cycles or sonication.[5] The lysate is then centrifuged, and the supernatant is used for analysis.
4.2. GC-MS Quantification after Silylation [8][9]
-
Derivatization:
-
GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[8]
-
Injector Temperature: 250°C.[9]
-
Oven Program: Hold at 70°C for 1 min, ramp to 100°C at 4°C/min, then ramp to 295°C at 30°C/min, and hold for 1 min.[8]
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) in full-scan or selected ion monitoring (SIM) mode.
-
4.3. HPLC-UV Quantification [10]
-
HPLC Conditions:
Quantitative Data Summary
The following table presents a summary of reported production titers for this compound and its polymer precursor, PHB, in recombinant E. coli.
| Strain | Fermentation Mode | Carbon Source | Product | Titer (g/L) | Productivity (g/L/h) | Reference |
| E. coli CGSC 4401 (pJC4) | Fed-batch | Whey | PHB | 96.2 | 2.57 | [4] |
| E. coli XL1-Blue (pSYL107) | Fed-batch | Glucose | PHB | 149 | 3.4 | [3] |
| E. coli AF1000 pJBGT3RX | Fed-batch (P-limited) | Glucose | (R)-3-HB | - | 1.5 | [11] |
| E. coli strains | Batch | Glucose | (R)-3-HB | up to 1.98 | - | [12] |
Conclusion
This technical guide has provided an in-depth look at the core synthesis pathway of this compound, detailing the key enzymes, their kinetic properties, and comprehensive experimental protocols for its production and analysis. The provided information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field, enabling them to design and execute experiments for the efficient synthesis and quantification of this important chiral molecule. Further optimization of fermentation strategies and metabolic engineering of production strains hold the promise of even higher yields and productivities in the future.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
- 4. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysis of E. coli [web.mit.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Efficient Production of Active Polyhydroxyalkanoate Synthase in Escherichia coli by Coexpression of Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. scispace.com [scispace.com]
- 10. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of PHA concentrations from cell density data in Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R)-3-Hydroxybutyrate: A Multifaceted Molecule in Mammalian Biology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (BHB), the most abundant ketone body in mammals, has emerged as a critical molecule that extends beyond its traditional role as an alternative energy substrate during periods of low glucose availability. Produced primarily in the liver from the oxidation of fatty acids, BHB levels rise during states of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] Beyond its metabolic functions, BHB acts as a key signaling molecule, exerting profound effects on a variety of cellular processes, including inflammation, oxidative stress, and gene expression. This technical guide provides an in-depth overview of the biological functions of this compound in mammals, with a focus on its metabolic and signaling roles, and details the experimental protocols to investigate these functions.
Metabolic Function of this compound
Under conditions of limited glucose, such as fasting or strenuous exercise, BHB becomes a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[2] In these tissues, BHB is converted back to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.
Quantitative Data: this compound Concentrations in Mammals
The circulating levels of this compound can vary significantly depending on the physiological state. The following table summarizes typical and elevated concentrations of BHB in human plasma.
| Physiological State | This compound Concentration (mM) | Reference(s) |
| Basal (Fed State) | < 0.5 | [3] |
| 12-16 hours Fasting | Several hundred micromoles | [1] |
| 2 days Fasting | 1 - 2 | [1] |
| Prolonged Starvation | 6 - 8 | [1] |
| Strenuous Exercise (90 min) | 1 - 2 | [1] |
| Ketogenic Diet | > 2 | [1] |
| Diabetic Ketoacidosis | > 25 | [4] |
Signaling Functions of this compound
Recent research has illuminated the diverse signaling roles of BHB, demonstrating its ability to modulate cellular function through mechanisms independent of its role in energy metabolism. These signaling functions are primarily mediated through three key pathways: inhibition of histone deacetylases (HDACs), suppression of the NLRP3 inflammasome, and activation of G-protein coupled receptors.
Inhibition of Histone Deacetylases (HDACs)
BHB is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[4] By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in oxidative stress resistance and longevity.[4][5]
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Inhibition of the NLRP3 Inflammasome
BHB has been shown to specifically suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[1][6] Mechanistically, BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux from macrophages and reducing the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, which are crucial for inflammasome assembly.[6][7] This inhibitory effect is independent of its metabolism or its interaction with GPR109A.[1]
Caption: this compound inhibits NLRP3 inflammasome activation by preventing K+ efflux and ASC speck formation.
Activation of G-Protein Coupled Receptors (GPCRs)
BHB serves as an endogenous ligand for the G-protein coupled receptor GPR109A (also known as HCAR2).[8] Activation of GPR109A by BHB in various tissues, including adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling effects that can modulate inflammation and metabolism.[9]
Caption: this compound activates the GPR109A receptor, leading to downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological functions.
Quantification of this compound in Plasma
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., 1,4-butanediol) and perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
Derivatization: Evaporate the supernatant to dryness and derivatize the residue to make BHB volatile for GC analysis. A common method is esterification followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Quantification: Quantify BHB by comparing the peak area of the analyte to that of the internal standard, using a standard curve prepared with known concentrations of BHB.
Caption: Workflow for the quantification of this compound in plasma using GC-MS.
Assessment of Histone Acetylation
-
Cell Culture and Treatment: Culture mammalian cells (e.g., HEK293) and treat with varying concentrations of this compound (e.g., 1-10 mM) for a specified duration (e.g., 8-24 hours).[4]
-
Histone Extraction: Isolate nuclei from treated and control cells and perform acid extraction to purify histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
NLRP3 Inflammasome Activation Assay
IL-1β Secretion (ELISA):
-
Macrophage Priming and Treatment: Culture bone marrow-derived macrophages (BMDMs) and prime them with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.[1]
-
NLRP3 Activation and BHB Treatment: Treat the primed macrophages with an NLRP3 activator (e.g., ATP, 5 mM) in the presence or absence of various concentrations of this compound (e.g., 1-20 mM) for 1 hour.[1]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
ASC Speck Formation (Immunoprecipitation and Western Blotting):
-
Cell Lysis and Fractionation: Following treatment as described above, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Immunoprecipitation: Incubate the cell lysates with an anti-ASC antibody to immunoprecipitate ASC specks.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ASC antibody to visualize ASC oligomers.
GPR109A Activation Assay
-
Cell Culture and Transfection: Culture cells expressing GPR109A (e.g., HEK293 cells transfected with a GPR109A expression vector).
-
Adenylyl Cyclase Stimulation and BHB Treatment: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) to increase intracellular cAMP levels. Co-treat the cells with varying concentrations of this compound (e.g., 1-10 mM).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available competitive immunoassay kit (e.g., ELISA or HTRF). A decrease in cAMP levels in the presence of BHB indicates GPR109A activation.
Conclusion
This compound is a pleiotropic molecule with significant roles in both metabolism and cellular signaling. Its ability to act as an alternative fuel source, an HDAC inhibitor, an NLRP3 inflammasome suppressor, and a GPR109A agonist highlights its therapeutic potential for a range of conditions, including metabolic disorders, inflammatory diseases, and neurodegenerative conditions. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted biological functions of this intriguing molecule. A deeper understanding of the mechanisms underlying BHB's effects will be crucial for the development of novel therapeutic strategies that harness its beneficial properties.
References
- 1. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Metabolic Cornerstone: A Technical Guide to the Discovery of Endogenous (R)-3-Hydroxybutyrate
For Immediate Release
A comprehensive technical guide detailing the historical discovery, early quantification, and evolving understanding of endogenous (R)-3-hydroxybutyrate. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as D-β-hydroxybutyrate, is now recognized as a critical endogenous metabolite, serving not only as a vital alternative fuel source for the brain and other tissues during periods of low glucose availability but also as a potent signaling molecule with pleiotropic effects on cellular function and gene expression.[1][2] Its journey from being considered a toxic byproduct of incomplete fat metabolism to a "superfuel" and signaling hub is a testament to decades of meticulous scientific inquiry. This technical guide provides an in-depth look at the core discoveries that shaped our understanding of this fascinating molecule, with a focus on the early experimental methodologies that enabled its quantification and the foundational quantitative data that emerged from these studies.
Historical Context: From "Ketonemia" to a Key Metabolic Player
The story of this compound is intrinsically linked to the study of ketosis. In the early 20th century, the presence of "ketone bodies" (acetone, acetoacetate (B1235776), and β-hydroxybutyrate) in the urine and blood was primarily associated with pathological states like diabetic ketoacidosis. However, the therapeutic use of fasting and the ketogenic diet for epilepsy in the 1920s began to shift this perspective. In 1921, endocrinologist Rollin Woodyatt observed that starvation or a diet high in fat and low in carbohydrates led to the production of acetone, β-hydroxybutyrate, and acetoacetate by the liver. This was a crucial first step in recognizing these molecules as products of normal metabolic adaptation.
It was the pioneering work of George F. Cahill Jr. and his colleagues in the 1960s that revolutionized the understanding of this compound's physiological role. Through a series of elegant studies on prolonged starvation in obese patients, Cahill's team demonstrated that this compound becomes the primary fuel for the brain, displacing glucose. This paradigm shift established it as a vital energy substrate, crucial for sparing muscle protein from being broken down for gluconeogenesis during periods of fasting. This research transformed the perception of this compound from a metabolic "poison" to a critical component of metabolic flexibility and survival.
Quantitative Data: Early Insights into Physiological Concentrations
The ability to accurately measure the concentration of this compound in biological fluids was paramount to understanding its physiological significance. The following tables summarize key quantitative data from seminal studies in the 1960s, which for the first time revealed the dynamic range of endogenous this compound concentrations in humans under different metabolic states.
| Metabolic State | Mean Blood this compound Concentration (mM) | Reference |
| Post-absorptive (Overnight Fast) | 0.05 - 0.1 | |
| 3-Day Fast | ~2.0 | |
| 5-6 Week Starvation | 4.0 - 6.0 |
Table 1: Arterial this compound concentrations in obese subjects during prolonged starvation.
| Tissue | Arteriovenous Difference of this compound (mM) after 5-6 Weeks of Starvation | Inference |
| Brain | 0.43 | Significant uptake and utilization as fuel |
| Skeletal Muscle | 0.03 | Moderate uptake and utilization |
| Heart | 0.11 | Significant uptake and utilization |
Table 2: Arteriovenous differences of this compound across different tissues during prolonged starvation, indicating uptake and consumption.
Experimental Protocols: The Dawn of Enzymatic Quantification
Early methods for detecting ketone bodies were often qualitative or semi-quantitative and primarily targeted acetoacetate and acetone. The quantification of this compound, the most abundant ketone body, was a significant analytical challenge. The breakthrough came with the development of an enzymatic assay utilizing the stereospecific enzyme D-(-)-β-hydroxybutyrate dehydrogenase.
Enzymatic Assay for D-(-)-β-Hydroxybutyrate (Williamson, Mellanby, and Krebs, 1962)
This method provided a specific and quantitative way to measure D-(-)-β-hydroxybutyrate in blood and other tissues.
Principle:
The assay is based on the following reversible reaction catalyzed by D-(-)-β-hydroxybutyrate dehydrogenase:
D-(-)-β-Hydroxybutyrate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺
The equilibrium of this reaction lies far to the left. To drive the reaction to the right for the quantification of D-(-)-β-hydroxybutyrate, a "trapping" agent for acetoacetate, such as hydrazine, is used, and the reaction is carried out at an alkaline pH. The increase in NADH is measured spectrophotometrically at 340 nm, which is directly proportional to the initial amount of D-(-)-β-hydroxybutyrate.
Detailed Methodology:
-
Blood Collection and Deproteinization:
-
Collect blood into a heparinized tube.
-
Immediately add a known volume of blood to a tube containing ice-cold perchloric acid (final concentration ~5% w/v).
-
Mix thoroughly and centrifuge to precipitate proteins.
-
Neutralize the supernatant with a solution of potassium carbonate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Tris buffer (0.1 M, pH 8.5)
-
Hydrazine hydrate (B1144303) (0.4 M)
-
NAD⁺ (2 mM)
-
A sample of the neutralized blood extract.
-
-
-
Enzymatic Reaction and Measurement:
-
Record the initial absorbance at 340 nm.
-
Add a carefully measured amount of D-(-)-β-hydroxybutyrate dehydrogenase enzyme preparation to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) and monitor the increase in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance becomes stable).
-
The change in absorbance (ΔA340) is used to calculate the concentration of D-(-)-β-hydroxybutyrate in the sample, using the known molar extinction coefficient of NADH.
-
Micro-method for Enzymatic Determination (Gibbard and Watkins, 1968)
This method adapted the enzymatic assay for smaller sample volumes and improved sensitivity using fluorometry.
Principle:
The principle is the same as the spectrophotometric method, but instead of measuring the absorbance of NADH, its fluorescence is measured, which offers greater sensitivity.
Detailed Methodology:
-
Sample Preparation: Similar deproteinization and neutralization steps as described above are performed on a smaller scale (e.g., using 20-50 µL of blood).
-
Reaction Mixture: The reaction is carried out in a similar buffered solution with NAD⁺ and hydrazine.
-
Fluorometric Measurement:
-
The fluorescence of the reaction mixture is measured before and after the addition of the D-(-)-β-hydroxybutyrate dehydrogenase.
-
The increase in fluorescence due to the production of NADH is compared to that of known standards of D-(-)-β-hydroxybutyrate to determine its concentration in the sample.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of this compound
Caption: Synthesis and utilization of this compound.
Experimental Workflow for Enzymatic Quantification
Caption: Workflow for the 1960s enzymatic assay.
Modern Perspective: this compound as a Signaling Molecule
While the initial discovery focused on its role as a metabolite, recent research has unveiled that this compound is also a potent signaling molecule, influencing cellular processes through various mechanisms.
Inhibition of Histone Deacetylases (HDACs)
This compound has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it increases histone acetylation, leading to changes in chromatin structure and the expression of genes involved in oxidative stress resistance and metabolism.[3][4][5]
Caption: this compound inhibits HDACs.
Activation of G-Protein Coupled Receptors (GPCRs)
This compound acts as a ligand for specific G-protein coupled receptors, such as HCAR2 (GPR109A) and FFAR3 (GPR41).[4][5] This interaction can modulate various downstream signaling cascades, influencing processes like lipolysis and inflammation.
Caption: this compound signaling via GPCRs.
Conclusion
The discovery and characterization of endogenous this compound represent a significant chapter in the history of metabolism. From its initial identification as a marker of metabolic distress to its current status as a key energy substrate and signaling molecule, our understanding has evolved dramatically. The foundational quantitative data and the development of specific enzymatic assays in the mid-20th century were critical milestones that paved the way for the ongoing exploration of its therapeutic potential in a wide range of diseases, from neurological disorders to metabolic syndrome. This guide serves as a testament to the importance of fundamental research and the innovative experimental approaches that continue to illuminate the intricate workings of human physiology.
References
- 1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymic determination of D(-)-beta-hydroxybutyric acid and acetoacetic acid in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Production of (R)-3-Hydroxybutyrate: A Technical Guide
(R)-3-hydroxybutyrate ((R)-3-HB) is a valuable chiral building block for the synthesis of various fine chemicals, including antibiotics, vitamins, and biodegradable polymers. Its production through enzymatic methods offers high stereoselectivity and mild reaction conditions, making it an attractive alternative to chemical synthesis. This technical guide provides an in-depth overview of the core enzymatic strategies for producing (R)-3-HB, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and drug development professionals.
Core Enzymatic Strategies
The enzymatic synthesis of this compound primarily revolves around three key strategies: the stereoselective reduction of ketoesters, the kinetic resolution of racemic mixtures, and whole-cell biocatalysis using engineered microorganisms. Each approach leverages specific enzymes to achieve high yields and enantiomeric purity.
Stereoselective Reduction of Ketoesters
This widely employed method utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to asymmetrically reduce a prochiral ketone to the desired chiral alcohol. A common substrate for this reaction is ethyl 4-chloroacetoacetate, which is reduced to ethyl (R)-4-chloro-3-hydroxybutanoate, a precursor to (R)-3-HB.
This protocol is adapted from studies on yeast-catalyzed reductions.[1][2]
1. Microorganism and Pre-culture:
-
A suitable yeast strain, such as Saccharomyces cerevisiae or Candida magnoliae, is used.[2]
-
Prepare a pre-culture by inoculating the yeast into a modified YM medium (9 g/L yeast extract, 9 g/L malt (B15192052) extract, 15 g/L peptone, 20 g/L glucose, pH 7.0).[1]
-
Incubate at 30°C with shaking at 200 rpm for approximately 15 hours.[1]
2. Biocatalyst Preparation:
-
Transfer 25 mL of the pre-cultured broth into 225 mL of fresh modified YM medium in a 2-L Erlenmeyer flask.[1]
-
Continue incubation at 30°C with shaking at 200 rpm until the late growth phase is reached.[1]
-
Harvest the yeast cells by centrifugation at 6000 x g for 25 minutes.[1]
3. Reduction Reaction:
-
The reduction is performed in a 20 mL reaction volume containing 0.3 M Tris/HCl buffer (pH 8.5), 2 g of yeast cells, and 0.2 g of glucose.[1]
-
Add ethyl 4-chloroacetoacetate to the desired concentration (e.g., 74 mM).[1]
-
Incubate the reaction mixture at 30°C with shaking.[1]
4. Product Extraction and Analysis:
-
After the reaction, extract the product, ethyl (R)-4-chloro-3-hydroxybutanoate, with an organic solvent such as ethyl acetate (B1210297).
-
Analyze the yield and enantiomeric excess (e.e.) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
| Enzyme/Microorganism | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 84 | 93 | [1] |
| Candida magnoliae cells | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >92 (stoichiometric conversion) | >92 | [2] |
| Recombinant E. coli with Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 90.7 | >99 | [3] |
Whole-Cell Biocatalysis for this compound Production
Metabolically engineered microorganisms, particularly Escherichia coli, are frequently used for the direct production of (R)-3-HB from simple carbon sources like glucose.[4][5] This approach typically involves the heterologous expression of a synthetic pathway.
The core pathway involves two key enzymes:
-
β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[4][5]
-
Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[4][5]
Endogenous thioesterases in the host organism then hydrolyze (R)-3-hydroxybutyryl-CoA to release (R)-3-hydroxybutyric acid into the culture medium.[6]
This protocol is a generalized representation based on studies using engineered E. coli.[4]
1. Strain and Plasmid Construction:
-
Use an appropriate E. coli host strain.
-
Construct an expression plasmid containing the genes for β-ketothiolase (phaA) and acetoacetyl-CoA reductase (phaB). Often, a gene for a CoA transferase (pct) is also included to enhance the pathway.[4]
2. Culture Conditions:
-
Grow the engineered E. coli in a suitable fermentation medium containing glucose as the primary carbon source.
-
The addition of acetate to the medium can significantly increase the production of (R)-3-HB.[4]
-
Maintain the culture at an appropriate temperature (e.g., 37°C) and pH with adequate aeration.
3. Induction and Fermentation:
-
Induce the expression of the heterologous genes at an appropriate cell density (e.g., by adding IPTG).
-
Continue the fermentation for a set period (e.g., 24-72 hours), monitoring glucose consumption and (R)-3-HB production.[4][7]
4. Product Recovery and Purification:
-
Separate the cells from the fermentation broth by centrifugation.[7]
-
The supernatant, containing the secreted (R)-3-HB, can be purified using methods such as filtration, activated carbon treatment, and ion-exchange chromatography.[7]
| Microorganism | Key Enzymes Expressed | Carbon Source | Product Concentration (g/L) | Productivity (g/L/h) | Enantiomeric Purity (%) | Reference |
| Engineered E. coli | PhaA, PhaB, PCT | Glucose | 1.0 | - | - | [4] |
| Engineered E. coli | PhaA, PhaB, PCT | Glucose + Acetate | 5.2 | 0.22 | 99.2 | [4] |
| Arxula adeninivorans | thl, phaB | Glucose | 4.84 | 0.023 | 99.9 | [5] |
| Corynebacterium glutamicum | - | Carbon and Nitrogen sources | 11.5 | - | - | [7] |
| Engineered E. coli | - | Glucose | 12.2 | 0.51 | - | [8] |
Enzymatic Transesterification using Lipases
Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective catalysts for the transesterification reaction to produce esters of this compound.[6][9] A common application is the synthesis of (R)-3-hydroxybutyl this compound from (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol.[6] The enantiomerically pure starting materials are often obtained through enzymatic kinetic resolution, also catalyzed by CAL-B.[9]
This protocol is based on the synthesis of (R)-3-hydroxybutyl this compound.[9]
1. Reaction Setup:
-
Combine racemic ethyl 3-hydroxybutyrate (B1226725) (1 g, 7.6 mmol) and (R)-1,3-butanediol (0.34 g, 3.9 mmol) in a reaction vessel.[9]
-
Add immobilized Candida antarctica lipase B (CAL-B) (70 mg).[9]
2. Reaction Conditions:
-
Gently shake the mixture under reduced pressure (80 mmHg) at 30°C for 6 hours. The reduced pressure helps to remove the ethanol (B145695) byproduct, driving the reaction forward.[9]
3. Product Isolation:
-
Filter the reaction mixture to remove the enzyme.[9]
-
Evaporate the filtrate under reduced pressure (80 mmHg) to separate the unreacted (S)-ethyl 3-hydroxybutyrate as the distillate from the final product, (R)-3-hydroxybutyl this compound.[9]
| Enzyme | Substrates | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |
| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | (R)-3-hydroxybutyl this compound | 48 | >90% dr | [9] |
Signaling Pathways and Experimental Workflows
To visualize the biochemical and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient this compound production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Stereospecific Synthesis of (R)-3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxybutyrate, a key chiral building block, is of significant interest in the pharmaceutical and biotechnology sectors. Its applications range from the synthesis of biodegradable polymers to the development of novel therapeutics, including ketone body esters for metabolic health. The stereospecific synthesis of the (R)-enantiomer is crucial for its biological activity and efficacy. This guide provides an in-depth overview of the core methodologies for producing enantiomerically pure this compound, focusing on enzymatic and chemical approaches.
Enzymatic Synthesis: Harnessing Biocatalysis for High Selectivity
Enzymatic methods offer high stereoselectivity under mild reaction conditions, making them a cornerstone of this compound synthesis. Key enzymatic strategies include kinetic resolution and asymmetric reduction.
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used technique that leverages the enantioselectivity of enzymes to separate a racemic mixture. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for this purpose.
One common approach involves the enantioselective hydrolysis of racemic β-butyrolactone. CAL-B selectively hydrolyzes the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the desired (R)-β-butyrolactone unreacted.[1] The (R)-β-butyrolactone can then be converted to various this compound esters.
Alternatively, racemic esters of 3-hydroxybutyrate (B1226725) can be resolved through enantioselective acylation or hydrolysis catalyzed by lipases.[2]
Experimental Protocol: Kinetic Resolution of Racemic β-Butyrolactone [2][3]
-
Reaction Setup: A mixture of racemic β-butyrolactone (50 mmol) and water (30 mmol) is prepared in methyl tert-butyl ether (MTBE) (250 mL).
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) (0.3 g) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at 25°C for 2 hours.
-
Workup: The enzyme is removed by filtration. The filtrate is then subjected to an aqueous workup to separate the unreacted (R)-β-butyrolactone from the (S)-3-hydroxybutanoic acid.
-
Esterification: The resulting (R)-β-butyrolactone (23 mmol) is reacted with ethanol (B145695) (50 mL) in the presence of a catalytic amount of sulfuric acid (0.2% v/v) at 25°C for 48 hours to yield ethyl this compound.
Asymmetric Reduction of β-Ketoesters
The asymmetric reduction of β-ketoesters, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, is a direct and efficient route to enantiomerically pure this compound esters. This transformation is often catalyzed by carbonyl reductases or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or engineered E. coli.[4][5] These biocatalysts often contain oxidoreductases that exhibit high stereoselectivity.[6][7]
The process typically requires a cofactor, such as NADPH, which is often regenerated in situ by coupling the reduction with the oxidation of a co-substrate like glucose or ethanol.[4][8]
Experimental Protocol: Biocatalytic Reduction of Methyl Acetoacetate using Engineered E. coli [4]
-
Biocatalyst Preparation: Engineered E. coli cells co-expressing a carbonyl reductase from Acetobacter sp. and a glucose dehydrogenase from Bacillus subtilis are prepared.
-
Reaction Mixture: The reaction is carried out in a phosphate (B84403) buffer (200 mM, pH 7.0) containing methyl acetoacetate (MAA) (up to 1000 mM), glucose (for cofactor regeneration), and the engineered E. coli cells (60 mg/mL).
-
Reaction Conditions: The mixture is incubated at 35°C with agitation (180 rpm). The pH is maintained at approximately 7.0 by periodic addition of a base.
-
Monitoring and Workup: The reaction progress is monitored by gas chromatography (GC). Upon completion, the product, methyl this compound, is extracted with ethyl acetate.
Chemo-Enzymatic Synthesis: A Hybrid Approach
Chemo-enzymatic methods combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations to achieve the desired product. A prominent example is the synthesis of (R)-3-hydroxybutyl this compound, a ketone body ester, starting from racemic β-butyrolactone.[1]
This multi-step process begins with the enzymatic kinetic resolution of racemic β-butyrolactone as described previously. A portion of the resulting (R)-β-butyrolactone is then chemically reduced to (R)-1,3-butanediol, while another portion is converted to an ester of this compound. Finally, these two enantiopure precursors are coupled, often using a lipase like CAL-B, to form the final product.[1]
Chemical Synthesis: Asymmetric Hydrogenation
Asymmetric hydrogenation of β-ketoesters is a powerful chemical method for the synthesis of this compound. This approach utilizes chiral transition metal catalysts, typically based on ruthenium complexed with chiral phosphine (B1218219) ligands such as BINAP.[9][10]
The reaction involves the direct hydrogenation of the keto group, with the chiral catalyst directing the stereochemical outcome to produce the (R)-alcohol with high enantiomeric excess. This method is highly efficient and scalable, making it suitable for industrial applications.[11]
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [9]
-
Catalyst Preparation: A ruthenium complex catalyst is prepared, for example, from [RuCl2(benzene)]2 and a chiral phosphine ligand.
-
Reaction Setup: Methyl acetoacetate and the ruthenium catalyst (mole ratio of approximately 1:0.0005 to 1:0.005) are added to an organic solvent in an autoclave.
-
Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen (1-20 bar). The reaction is carried out at a controlled temperature (20-80°C) for 12-24 hours.
-
Workup and Purification: After the reaction, the solvent is removed, and the product, methyl this compound, is purified by distillation.
Quantitative Data Summary
| Synthesis Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Enzymatic Transesterification | Racemic ethyl 3-hydroxybutyrate & (R)-1,3-butanediol | CAL-B | (R)-3-hydroxybutyl this compound | 48 | >90% dr | [2] |
| Asymmetric Hydrogenation | Methyl acetoacetate | Ruthenium complex | Methyl this compound | 94.7 | 94% ee | [9] |
| Asymmetric Hydrogenation | Ethyl acetoacetate | Ruthenium complex | Ethyl this compound | 98.5 | 94.5% ee | [12] |
| Biocatalytic Reduction | Methyl acetoacetate | Engineered E. coli | Methyl this compound | >99 | >99% ee | [4] |
Visualizing the Synthetic Pathways
Enzymatic Kinetic Resolution and Subsequent Esterification
Caption: Enzymatic kinetic resolution of racemic β-butyrolactone using CAL-B.
Asymmetric Hydrogenation of a β-Ketoester
Caption: Stereoselective synthesis via asymmetric hydrogenation.
Chemo-Enzymatic Pathway to a Ketone Body Ester
Caption: A multi-step chemo-enzymatic synthesis workflow.
References
- 1. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl this compound [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-HBDH - Creative Enzymes [creative-enzymes.com]
- 7. 3-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. NADPH-dependent reduction of ethyl acetoacetate coupled with ethanol oxidation in Kloeckera magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis process of (R)-3-hydroxybutyric acid and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
(R)-3-Hydroxybutyrate: A Multifaceted Signaling Molecule Beyond Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (BHB), the most abundant ketone body, has long been recognized as a crucial alternative energy source for the brain and peripheral tissues during periods of low glucose availability, such as fasting or strenuous exercise.[1] However, a growing body of evidence has elevated BHB from a simple metabolite to a complex signaling molecule with pleiotropic effects on cellular function and organismal health.[2][3] This guide provides a comprehensive technical overview of BHB's signaling roles, focusing on its receptor-mediated actions and its function as an epigenetic modulator. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BHB signaling pathways in various disease contexts, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
Core Signaling Mechanisms of this compound
BHB exerts its signaling functions through two primary, well-documented mechanisms:
-
G-Protein-Coupled Receptor (GPCR) Activation: BHB acts as an endogenous ligand for specific cell surface GPCRs, initiating downstream intracellular signaling cascades.
-
Histone Deacetylase (HDAC) Inhibition: BHB can directly inhibit the activity of Class I HDACs in the nucleus, leading to epigenetic modifications that alter gene expression.
These mechanisms are not mutually exclusive and contribute to a wide array of physiological responses, including reduced inflammation, enhanced mitochondrial function, and neuroprotection.[2]
Receptor-Mediated Signaling
BHB is a known agonist for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3).
Hydroxycarboxylic Acid Receptor 2 (HCAR2 / GPR109A)
HCAR2, also known as GPR109A or the niacin receptor, is a Gi/o-coupled receptor highly expressed in adipocytes and various immune cells.[4][5] The activation of HCAR2 by BHB leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] This cascade has significant metabolic and anti-inflammatory consequences.
Signaling Pathway:
Physiological Consequences:
-
Anti-lipolytic Effect: In adipocytes, the HCAR2-mediated decrease in cAMP reduces the activity of protein kinase A (PKA), a key driver of lipolysis. This serves as a negative feedback loop where high ketone levels prevent excessive fatty acid release from adipose tissue, thereby mitigating the risk of ketoacidosis.[7][8]
-
Anti-inflammatory Effects: HCAR2 activation in immune cells, such as macrophages and microglia, has been shown to suppress inflammatory responses.[4][9] This is crucial for the neuroprotective effects observed with BHB.
Free Fatty Acid Receptor 3 (FFAR3 / GPR41)
FFAR3 is another Gi/o-coupled receptor that responds to short-chain fatty acids. The role of BHB at this receptor is complex, with some studies reporting it as an antagonist while others suggest it acts as an agonist.[10][11]
-
As an Antagonist: Some research indicates that BHB antagonizes FFAR3, thereby suppressing sympathetic nervous system activity that would otherwise be stimulated by short-chain fatty acids like propionate.[2][10] This may contribute to a reduction in the overall metabolic rate during fasting.[10]
-
As an Agonist: Conversely, other studies have identified BHB as an agonist at FFAR3, particularly in sympathetic neurons, where its activation leads to the inhibition of N-type calcium channels.[11]
This discrepancy highlights the need for further research to elucidate the context-dependent activity of BHB at FFAR3.
Epigenetic Regulation via HDAC Inhibition
Beyond cell surface receptors, BHB can freely cross cellular and nuclear membranes to act as an endogenous inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC4.[6]
HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, which relaxes chromatin and facilitates the transcription of specific genes.[6]
Mechanism of Action:
Physiological Consequences:
-
Oxidative Stress Resistance: BHB-mediated HDAC inhibition leads to the upregulation of genes involved in combating oxidative stress, such as Forkhead Box Protein O3 (FOXO3A) and Metallothionein 2 (MT2).[6][12]
-
Neuroprotection and Plasticity: The increased expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), is another key outcome of HDAC inhibition by BHB.[13] This mechanism is thought to underlie many of the cognitive and mood-related benefits of ketosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets.
Table 1: Receptor Activation Data
| Ligand | Receptor | Assay Type | Species | EC50 / Ki | Citation(s) |
| This compound | HCAR2 (GPR109A) | cAMP Inhibition | Human | 0.7 mmol/L (EC50) | [6] |
| This compound | FFAR3 (GPR41) | Functional Antagonism | Mouse | 0.7 mmol/L (Ki) | [2] |
| This compound | FFAR3 (GPR41) | N-type Ca2+ Channel Inhibition | Rat | Agonist (EC50 not specified) | [11] |
Note: The activity of BHB at FFAR3 is debated. The table reflects conflicting reports of both antagonistic and agonistic effects.
Table 2: HDAC Inhibition Data
| Ligand | Target | Assay Type | IC50 | Citation(s) |
| This compound | HDAC1 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |
| This compound | HDAC3 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |
| This compound | HDAC4 | In vitro enzymatic assay | 2.4 - 5.3 mmol/L | [6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the signaling activity of this compound.
Protocol 1: HTRF cAMP Assay for HCAR2 (Gi-coupled) Activation
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing HCAR2 following treatment with BHB, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Experimental Workflow:
Methodology:
-
Cell Preparation: Culture CHO-K1 or HEK293 cells stably expressing human HCAR2. Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration predetermined to elicit ~80% of its maximal response (EC80).
-
Assay Plate Setup: In a 384-well plate, dispense 5 µL of the cell suspension into each well.[14] Add 5 µL of the BHB dilutions to the appropriate wells. To stimulate cAMP production, add 5 µL of the forskolin solution to all wells except the negative control.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.[14]
-
cAMP Detection: Add 5 µL of the HTRF cAMP-d2 conjugate solution, followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody solution to each well.[14]
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[14]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the BHB concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorometric HDAC Activity Assay
This protocol outlines a method to measure the inhibitory effect of BHB on Class I HDAC activity using a fluorogenic substrate.
Methodology:
-
Reagent Preparation: Prepare the HDAC assay buffer. Dilute the recombinant human HDAC1 enzyme and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a black 96-well plate, add assay buffer to all wells. Add the BHB dilutions to the test wells and a known HDAC inhibitor (e.g., Trichostatin A) to the positive control wells.[15]
-
Enzyme Addition: Add the diluted HDAC1 enzyme to all wells except the blank control.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[9]
-
Reaction Development: Stop the deacetylation reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease like trypsin that cleaves the deacetylated substrate to release the fluorophore). Incubate for an additional 15-20 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[15]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each BHB concentration relative to the vehicle control and plot the values to determine the IC50.
Protocol 3: Western Blot for Histone Acetylation
This protocol details the detection of changes in global histone H3 acetylation (e.g., at lysine (B10760008) 9, H3K9ac) in cells treated with BHB.
Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[4] Lyse the cells and isolate nuclei. Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[4] Neutralize the acid extract.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of histone protein (e.g., 10-15 µg) in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated-Histone H3 (e.g., anti-AcH3K9) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
For a loading control, strip the membrane and re-probe with an antibody against total Histone H3.
-
-
Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.[4]
-
Data Analysis: Perform densitometric analysis of the bands. Normalize the intensity of the acetylated histone band to the corresponding total histone H3 band to determine the relative change in acetylation.[2]
Conclusion and Future Directions
This compound is a dynamic signaling molecule that bridges the metabolic state of an organism to cellular regulation and gene expression. Its actions through HCAR2 and as an HDAC inhibitor present compelling targets for therapeutic intervention in a range of diseases. The quantitative data and protocols provided in this guide offer a foundational framework for researchers and drug developers to explore and harness the signaling properties of BHB. Future research should focus on further elucidating the context-dependent role of BHB at the FFAR3 receptor, identifying additional downstream targets of BHB-induced epigenetic changes, and developing selective agonists that can mimic the therapeutic benefits of BHB without the need for strict ketogenic diets.
References
- 1. View of Hydroxycarboxylic acid receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reactome | HCAR2 binds HCAR2 ligands [reactome.org]
- 8. (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxycarboxylic acid HCA2 cAMP (FAST-0350C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 13. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of (R)-3-Hydroxybutyrate in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (R-3HB) is a chiral molecule of significant interest in the pharmaceutical and chemical industries, serving as a valuable building block for the synthesis of a variety of fine chemicals, including antibiotics, vitamins, and biodegradable polymers. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure R-3HB. This technical guide provides a comprehensive overview of the core metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols involved in the bacterial production of this compound.
Core Biosynthetic Pathways
The primary route for this compound production in bacteria is intricately linked to the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. The most well-characterized pathway involves a three-step enzymatic conversion of acetyl-CoA. However, metabolic engineering has enabled the development of direct synthesis routes that bypass the polymer formation, leading to the extracellular accumulation of R-3HB.
The Classical Polyhydroxybutyrate (PHB) Synthesis Pathway
The canonical pathway for poly(R-3-hydroxybutyrate) (PHB) synthesis serves as the foundational understanding for R-3HB production. This pathway is prevalent in numerous bacterial species, with Cupriavidus necator (formerly Ralstonia eutropha) being a model organism for its study.[1][2] The key enzymatic steps are:
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase , encoded by the phaA gene.[3][4]
-
Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA. This NADPH-dependent reduction is catalyzed by acetoacetyl-CoA reductase , encoded by the phaB gene.[3][4]
-
Polymerization: The (R)-3-hydroxybutyryl-CoA monomers are polymerized into PHB by PHA synthase , encoded by the phaC gene.[3]
This compound can be subsequently obtained through the enzymatic or chemical depolymerization of the accumulated PHB.
Direct Biosynthesis of this compound
Metabolic engineering strategies have been employed, particularly in non-native producers like Escherichia coli, to facilitate the direct production and secretion of R-3HB, thereby avoiding the energy-intensive steps of polymerization and depolymerization.[5][6] This is typically achieved by:
-
Expressing phaA and phaB: The genes for β-ketothiolase and acetoacetyl-CoA reductase are introduced and overexpressed.
-
Bypassing PHA Synthase: The phaC gene is omitted to prevent the formation of PHB.
-
Hydrolysis of (R)-3-hydroxybutyryl-CoA: The intermediate (R)-3-hydroxybutyryl-CoA is hydrolyzed to R-3HB and Coenzyme A. This step can be catalyzed by endogenous thioesterases in the host organism, such as TesB in E. coli.[6]
Regulation of Biosynthesis
The biosynthesis of PHB, and consequently R-3HB, is tightly regulated in bacteria, primarily in response to nutrient availability. Understanding these regulatory networks is crucial for optimizing production strains and fermentation processes.
Nutrient Limitation
The accumulation of PHB is often triggered by a limitation of essential nutrients such as nitrogen or phosphorus in the presence of an excess carbon source.[1][7] This nutrient stress leads to an increase in the intracellular acetyl-CoA pool and the NADPH/NADP+ ratio, which in turn activates the PHB biosynthetic pathway.[8][9] Fed-batch fermentation strategies often exploit this by initially growing the culture to a high cell density under nutrient-sufficient conditions, followed by a nutrient-limiting phase to induce product formation.[3][10]
Regulatory Networks
In organisms like Cupriavidus necator, complex regulatory networks govern PHA synthesis. These can involve global regulators that respond to the overall physiological state of the cell. For instance, quorum sensing, a cell-density-dependent regulatory system, has been shown to influence PHA production in some bacteria.[3][4][8] In Pseudomonas aeruginosa, the LasR-I quorum-sensing system is implicated in the regulation of PHA biosynthesis.[8]
Data Presentation: Quantitative Production of this compound
The following tables summarize quantitative data from various studies on the production of this compound in different bacterial systems.
Table 1: Production of this compound in Recombinant Escherichia coli
| Strain | Genetic Modification | Cultivation Method | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Q5081 | Pathway optimization, NADPH regeneration, central metabolism regulation | Fed-batch | Glucose | 75.7 | 0.34 | 1.26 | [11] |
| BL21(DE3) | Overexpression of phaA, phaB, tesB | Fed-batch | Glucose | 12 | - | - | [6] |
| MG1655(DE3) | Overexpression of phaA, phaB, ptb-buk | Shake flask | Glucose | 2.92 | - | - | [8][12] |
| AF1000 pJBGT3RX | Expression of H. boliviensisphaA and phaB | Phosphate-limited fed-batch | Glucose | 6.8 | - | 1.5 | [3][13] |
| E. coli BL21 | Overexpression of zwf and yciA | Nitrogen-limited fed-batch | Glucose | 16.3 | - | 1.52 | [4] |
| AF1000 | Overexpression of zwf and yciA | Nitrogen-depleted fed-batch | Glucose | - | 0.21 | - | [14] |
Table 2: Production of Poly(R-3-hydroxybutyrate) in Cupriavidus necator
| Strain | Cultivation Method | Carbon Source | PHB Concentration (g/L) | PHB Content (% of CDW) | Productivity (g/L/h) | Reference |
| C. necator H16 | Fed-batch | Glucose | 157 | - | 3.2 | [15] |
| C. necator | Fed-batch | Fructose | 101 | - | 2.8 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production and analysis of this compound.
Construction of a Recombinant E. coli Strain for this compound Production
a. Gene Amplification: The phaA and phaB genes are amplified from the genomic DNA of a suitable donor organism, such as Cupriavidus necator, using polymerase chain reaction (PCR). Primers are designed to include appropriate restriction sites for subsequent cloning.
b. Vector Preparation: A suitable high-copy number expression vector (e.g., pET series, pTrc99a) is digested with the corresponding restriction enzymes. The linearized vector is then purified.
c. Ligation and Transformation: The amplified phaA and phaB fragments are ligated into the prepared expression vector. The ligation mixture is then used to transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).
d. Selection and Verification: Transformed cells are plated on selective agar medium containing the appropriate antibiotic. Positive colonies are screened by colony PCR and plasmid DNA is isolated for verification by restriction digestion and DNA sequencing.
Shake Flask Cultivation for this compound Production
a. Media Preparation: A suitable medium, such as Luria-Bertani (LB) or a defined mineral medium (e.g., M9 minimal medium), is prepared and supplemented with a carbon source (e.g., 20 g/L glucose) and the appropriate antibiotic.
b. Inoculation and Growth: A single colony of the recombinant E. coli strain is used to inoculate a starter culture, which is grown overnight. The main culture is then inoculated with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
c. Induction and Cultivation: The culture is grown at 30-37°C with shaking (e.g., 200 rpm). When the OD600 reaches a mid-log phase (e.g., 0.4-0.6), protein expression is induced by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for lac-based promoters). The cultivation is continued for 24-72 hours.
Fed-Batch Fermentation for High-Density Production
a. Bioreactor Setup: A laboratory-scale bioreactor is prepared with a defined mineral medium. The pH is controlled (e.g., at 7.0) by the automated addition of a base (e.g., NH4OH), and the dissolved oxygen (DO) is maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.
b. Batch and Fed-Batch Phases: The fermentation is initiated as a batch culture. Once the initial carbon source is depleted (indicated by a sharp increase in DO), a concentrated feeding solution containing the carbon source (e.g., glucose) and other necessary nutrients is supplied to the bioreactor. The feeding rate can be controlled to maintain a desired specific growth rate.
c. Nutrient Limitation for Production: To induce this compound production, the feeding strategy can be adjusted to create a limitation of a specific nutrient, such as nitrogen or phosphorus, while maintaining an excess of the carbon source.[3]
Analytical Methods for this compound Quantification
a. High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Culture supernatant is collected by centrifugation and filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions: An ion-exchange column (e.g., Aminex HPX-87H) is typically used with a mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4).
-
Detection: this compound is detected using a refractive index (RI) or ultraviolet (UV) detector at 210 nm.
-
Quantification: The concentration is determined by comparing the peak area to a standard curve of pure this compound.
b. Gas Chromatography (GC):
-
Sample Preparation: this compound in the culture supernatant is derivatized to a volatile ester (e.g., methyl or ethyl ester) through esterification.
-
Chromatographic Conditions: A capillary column with a suitable stationary phase (e.g., DB-5) is used. The oven temperature is programmed to separate the components.
-
Detection: The derivatized product is detected using a flame ionization detector (FID).
-
Quantification: The concentration is determined using an internal standard and a calibration curve.
Enzyme Assays
a. β-Ketothiolase (PhaA) Assay: The activity of β-ketothiolase can be measured by monitoring the CoA-dependent thiolysis of acetoacetyl-CoA at 303 nm. The reaction mixture typically contains Tris-HCl buffer, MgCl2, acetoacetyl-CoA, and CoA. The reaction is initiated by adding the cell-free extract containing the enzyme.
b. Acetoacetyl-CoA Reductase (PhaB) Assay: The activity of acetoacetyl-CoA reductase is determined by monitoring the oxidation of NADPH at 340 nm. The assay mixture contains Tris-HCl buffer, acetoacetyl-CoA, and NADPH. The reaction is started by the addition of the cell-free extract.
Conclusion
The microbial biosynthesis of this compound represents a highly promising avenue for the sustainable production of this valuable chiral chemical. Through a deep understanding of the underlying metabolic pathways, regulatory networks, and the application of advanced metabolic engineering and fermentation strategies, significant improvements in production titers, yields, and productivities have been achieved. This technical guide provides a foundational resource for researchers and professionals in the field, offering insights into the core principles and practical methodologies for the successful development of bacterial cell factories for this compound production. Further research focusing on systems metabolic engineering, synthetic biology, and bioprocess optimization will continue to drive the advancement of this technology towards industrial-scale implementation.
References
- 1. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhaP Is Involved in the Formation of a Network on the Surface of Polyhydroxyalkanoate Inclusions in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing and the anaerobic regulator (ANR) control polyhydroxyalkanoate (PHA) production in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. [Involvement of quorum-sensing in biosynthesis of polyhydroxyalkanoates in Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
An In-depth Technical Guide on the Natural Occurrence of (R)-3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-hydroxybutyrate ((R)-3-HB), a naturally occurring chiral molecule, is a versatile metabolite and signaling molecule found across biological kingdoms. In microorganisms, it is the primary monomer of polyhydroxyalkanoates (PHAs), which serve as intracellular carbon and energy reserves. In animals, including humans, (R)-3-HB is a major ketone body, providing a crucial alternative energy source to glucose, particularly for the brain during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Emerging research has also identified (R)-3-HB in plants, where it appears to function as a signaling molecule involved in growth regulation and stress responses. This technical guide provides a comprehensive overview of the natural occurrence of (R)-3-HB, its biosynthesis, and its diverse physiological roles. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of its key metabolic and signaling pathways.
Natural Occurrence and Quantitative Levels of this compound
This compound is ubiquitously present in nature, from single-celled organisms to complex multicellular life forms. Its concentration varies significantly depending on the organism, tissue, and physiological state.
In Microorganisms
Numerous bacteria and archaea synthesize and accumulate this compound in the form of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polyester.[1][2] This polymer is stored in intracellular granules when carbon sources are abundant but other essential nutrients like nitrogen or phosphorus are limited.[1][2] The PHB content can be substantial, reaching up to 80% of the organism's dry weight in some species.[2]
Table 1: Polyhydroxybutyrate (PHB) Content in Various Bacterial Species
| Bacterial Species | Carbon Source | PHB Content (% of Cell Dry Weight) | Reference(s) |
| Cupriavidus necator | Fructose | 4.6 g/L (production) | [3] |
| Cupriavidus necator | Kitchen Waste | 84.54% | [4] |
| Cupriavidus necator | Corn Biorefinery Products | 62-70% | [5] |
| Cupriavidus necator | Wheat Straw | 80.1% | [1] |
| Bacillus megaterium | Glucose | 50.1% | [6] |
| Bacillus megaterium | Kraft Lignin | 73% | [7] |
| Pseudomonas putida | Gluconate | 19% (as PHBHHx) | [8] |
| Aeromonas hydrophila | Gluconate | 15% (as PHBHHx) | [8] |
In Animals and Humans
In mammals, this compound is one of the three main ketone bodies, along with acetoacetate (B1235776) and acetone, synthesized in the liver from fatty acids.[6] These water-soluble molecules serve as a vital energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly when glucose availability is low.[6] The concentration of (R)-3-HB in the blood fluctuates significantly with metabolic state.
Table 2: Physiological Concentrations of this compound in Human Plasma
| Physiological State | This compound Concentration (mM) | Reference(s) |
| Normal (post-prandial) | < 0.5 | |
| Overnight Fasting | 0.2 - 0.5 | [9] |
| Prolonged Fasting (2 days) | 1 - 2 | [6] |
| Prolonged Fasting (starvation) | 6 - 8 | [6] |
| Strenuous Exercise (90 min) | 1 - 2 | [6] |
| Ketogenic Diet | > 2 | [6] |
| After Ketone Monoester Ingestion (714 mg/kg) | up to 3.30 | [9] |
| Diabetic Ketoacidosis | > 10 | [9] |
Table 3: this compound Concentrations in Animal Tissues
| Animal Model | Tissue | Condition | This compound Concentration | Reference(s) |
| Rat | Liver | Normal | Baseline levels | |
| Rat | Heart | Normal (8 weeks old) | 26.24 ± 13.74 µmol/mg protein (L-3HB) | |
| Rat | Brain | Normal | Baseline levels | |
| Mouse | Brain | Alzheimer's Disease Model (5XFAD) | Lower than non-AD controls | [10] |
In Plants
The presence and role of this compound in plants is a more recent area of investigation. It has been shown to occur naturally in plants like flax.[11] While plants do not typically accumulate large stores of PHB like bacteria, the monomer (R)-3-HB appears to act as a signaling molecule, influencing gene expression related to DNA methylation and potentially playing a role in plant defense mechanisms.[11] Transgenic plants engineered with bacterial PHB synthesis genes can accumulate significant amounts of the polymer.
Table 4: this compound and PHB in Plants
| Plant Species | Form | Concentration | Reference(s) |
| Linum usitatissimum (Flax) | This compound | Naturally occurring | [11] |
| Arabidopsis thaliana (transgenic) | PHB | Up to 4% of fresh weight | [12] |
Biosynthesis of this compound
The biosynthetic pathways for this compound differ between microorganisms and animals.
In Microorganisms (PHB Synthesis)
In bacteria, the synthesis of this compound as a monomer for PHB typically starts from acetyl-CoA and involves three key enzymatic steps.
Caption: Bacterial Biosynthesis of Polyhydroxybutyrate (PHB).
In Animals (Ketogenesis)
In the liver mitochondria of animals, this compound is synthesized from acetyl-CoA derived from fatty acid oxidation.
References
- 1. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 3. Evaluation of culture medium on poly(3-hydroxybutyrate) production by Cupriavidus necator ATCC 17697: application of the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. jptcp.com [jptcp.com]
- 8. Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from gluconate and glucose by recombinant Aeromonas hydrophila and Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Transgenic Arabidopsis plants can accumulate polyhydroxybutyrate to up to 4% of their fresh weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (R)-3-hydroxybutyrate using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of (R)-3-hydroxybutyrate, a key ketone body, in biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for various research applications, including metabolic studies, clinical diagnostics, and pharmacokinetic analysis in drug development.
Application Notes
This compound (R-3HB) is the most abundant of the three ketone bodies produced by the liver, particularly during periods of fasting, prolonged exercise, or in pathological conditions such as diabetic ketoacidosis. Accurate quantification of (R)-3HB is crucial for understanding its physiological and pathological roles. HPLC offers a versatile and robust platform for this purpose.
Several HPLC-based methods have been developed for the quantification of 3-hydroxybutyrate (B1226725). These can be broadly categorized into:
-
Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers of 3-hydroxybutyrate or its derivatives. This is essential when the stereospecific quantification of the biologically active (R)-enantiomer is required.
-
Pre-column Derivatization: To enhance the sensitivity and selectivity of detection, especially for UV or fluorescence detectors, 3-hydroxybutyrate can be derivatized prior to HPLC analysis. Derivatization introduces a chromophore or fluorophore into the molecule, significantly lowering the limit of detection. This is particularly useful for analyzing samples with low concentrations of the analyte.
-
Enzymatic Methods with HPLC Detection: These methods employ the enzyme 3-hydroxybutyrate dehydrogenase to specifically convert D-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then quantified by HPLC with UV detection. This method offers high specificity for the D-enantiomer.[1]
The choice of method depends on the specific requirements of the study, such as the need for enantiomeric separation, the required sensitivity, and the available instrumentation. For high-sensitivity and enantioselective analysis, a combination of chiral separation and pre-column derivatization is often the most powerful approach.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various HPLC methods for the analysis of 3-hydroxybutyrate.
| Parameter | Method 1: Chiral HPLC with Derivatization[2][3] | Method 2: Fluorescent Derivatization[4][5] | Method 3: Enzymatic-HPLC[1] |
| Analyte | D,L-3-hydroxybutyrate enantiomers | D-3-hydroxybutyrate | D-3-hydroxybutyrate |
| Matrix | Human Plasma, Urine, Saliva | Human Plasma | Rat Serum |
| Derivatization Reagent | 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) | (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val) | None (enzymatic conversion to NADH) |
| Column | Chiralpak QD-AX and KSAACSP-001S | C18 Synergy Hydro (150 mm × 3 mm, 4 µm) | Reversed-phase column |
| Mobile Phase | Methanol (B129727) and acetonitrile (B52724) containing formic acid | 0.1% aqueous trifluoroacetic acid vs. methanol (gradient) | 80% 160 mmol/l ammonium (B1175870) dihydrogen phosphate (B84403) (pH 6.0) and 20% methanol containing 0.65% tributylamine |
| Detection | Fluorescence | Fluorescence (λex=489 nm, λem=532 nm) | UV (340 nm) |
| Linearity Range | Not specified | 20 to 500 µmol/L | 0.2–2 nmol (in 50 µl) |
| Limit of Detection (LOD) | 10 fmol/injection | 7.7 µmol/L | 0.01–0.03 nmol |
| Limit of Quantification (LOQ) | Not specified | 25.8 µmol/L | 0.05 nmol |
| Precision (%RSD) | Plasma: 1.61-5.12% (inter-day) | Not specified | Not specified |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using HPLC with pre-column derivatization.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol: Chiral HPLC with Fluorescent Derivatization
This protocol is based on a method for the simultaneous detection of lactate (B86563) and 3-hydroxybutyrate enantiomers in human clinical samples and is adapted for the specific quantification of this compound.[2][3]
1. Materials and Reagents
-
This compound sodium salt (analytical standard)
-
(S)-3-hydroxybutyrate sodium salt (analytical standard)
-
4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Perchloric acid (70%)
-
Potassium carbonate (K2CO3)
-
Ultrapure water
-
Biological matrix (e.g., human plasma collected in heparin tubes)
2. Instrumentation
-
HPLC system with a fluorescence detector
-
Chiral HPLC column (e.g., Chiralpak QD-AX or similar)
-
Refrigerated centrifuge
-
Vortex mixer
-
pH meter
-
Heating block or water bath
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and (S)-3-hydroxybutyrate standards in ultrapure water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to cover the expected concentration range in the samples (e.g., 1 µM to 500 µM).
4. Sample Preparation (from Human Plasma)
-
Deproteinization: To 100 µL of plasma sample, add 100 µL of ice-cold 1.2 M perchloric acid.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new microcentrifuge tube and neutralize by adding 3 M K2CO3. The volume of K2CO3 to be added should be approximately one-fourth of the initial plasma volume. Check the pH to ensure it is neutral.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Supernatant Collection: Collect the supernatant for the derivatization step.
5. Pre-column Derivatization
-
To 50 µL of the prepared sample supernatant or standard solution, add 50 µL of a 1 mg/mL solution of NBD-COCl in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 15 minutes in a heating block or water bath.[2]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
6. HPLC Conditions
-
Column: Chiralpak QD-AX (or a suitable alternative for chiral separation of 3-hydroxybutyrate derivatives)
-
Mobile Phase: A mixture of methanol and acetonitrile containing 0.1% formic acid. The exact ratio should be optimized for the specific column and system to achieve baseline separation of the (R)- and (S)-3-hydroxybutyrate derivatives.
-
Flow Rate: 0.5 mL/min (to be optimized)
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Excitation at 470 nm and Emission at 540 nm.
7. Data Analysis and Quantification
-
Identify the peaks corresponding to the derivatized (R)- and (S)-3-hydroxybutyrate by comparing the retention times with those of the derivatized standards.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a logical flow from the biological state to the final quantitative result.
Caption: Logical flow of the analytical quantification process.
References
- 1. Enzymatic-HPLC method to analyze D-3-hydroxybutyric acid in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring (R)-3-hydroxybutyrate Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate, the most abundant ketone body, is a crucial alternative energy source for cells, particularly under conditions of low glucose availability. Beyond its metabolic role, it functions as a signaling molecule, influencing cellular processes such as inflammation, oxidative stress, and gene expression through various pathways, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[1][2] The accurate measurement of this compound in cell culture is essential for understanding its physiological functions and for the development of therapeutics targeting metabolic and signaling pathways. This document provides detailed application notes and protocols for the quantification of this compound in both cell lysates and culture supernatants.
Methods for Measuring this compound
Several methods are available for the quantification of this compound, each with distinct advantages and limitations in terms of sensitivity, throughput, and required equipment. The primary methods include enzymatic assays (colorimetric and fluorometric), enzyme-linked immunosorbent assays (ELISA), and mass spectrometry (MS)-based techniques.
Data Presentation: Comparison of Assay Methods
| Method | Principle | Typical Sample Types | Sensitivity | Advantages | Disadvantages |
| Enzymatic Assay (Colorimetric) | β-hydroxybutyrate dehydrogenase oxidizes this compound, reducing NAD+ to NADH. NADH then reacts with a probe to produce a colored product measured by absorbance (e.g., at 450 nm).[3][4] | Cell lysates, cell culture media, serum, plasma, urine, tissue homogenates.[3][4][5] | ~30 µM[4] | Simple, rapid, suitable for high-throughput screening. | Lower sensitivity compared to fluorometric and MS methods. |
| Enzymatic Assay (Fluorometric) | Similar to the colorimetric assay, but NADH reacts with a fluorometric probe, and the resulting fluorescence is measured (e.g., Ex/Em = 530-570/590-600 nm).[6] | Cell lysates, cell culture media, serum, plasma, urine, tissue homogenates.[6] | ~2 µM[6][7] | High sensitivity, suitable for samples with low analyte concentrations. | Requires a fluorescence plate reader. |
| ELISA | Competitive immunoassay where this compound in the sample competes with a labeled this compound for binding to a specific antibody. The signal is inversely proportional to the analyte concentration.[8] | Serum, plasma, cell culture supernatants, cell lysates, other biological fluids.[8][9][10] | ~1.0 µmol/L[8] | High specificity, no need for complex sample preparation. | Can be more time-consuming than enzymatic assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of this compound are separated by gas chromatography and detected by mass spectrometry, providing high specificity and sensitivity.[11][12] | Plasma, tissue, adaptable for cell culture.[11] | High (e.g., 3 µg/mL)[12] | High specificity and sensitivity, can measure multiple metabolites simultaneously. | Requires derivatization, specialized equipment, and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This compound is separated by liquid chromatography and detected by tandem mass spectrometry, offering excellent specificity and sensitivity without the need for derivatization.[5] | Plasma, serum, adaptable for cell culture.[5] | High | High specificity and sensitivity, high throughput, no derivatization required. | Requires expensive, specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
A. Preparation of Cell Lysate for Intracellular this compound Measurement
-
Cell Harvesting: Aspirate the culture medium. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 100-500 µL of cold assay buffer (provided with most kits) or PBS per 1-5 x 10^6 cells.[3]
-
Homogenization: Lyse the cells by sonication on ice (e.g., 3-4 cycles of 15 seconds on, 15 seconds off) or by homogenization with a Dounce homogenizer.[1]
-
Clarification: Centrifuge the lysate at 10,000-14,000 x g for 10 minutes at 4°C to pellet cellular debris.[1][3]
-
Deproteinization (Recommended for some assays): Transfer the supernatant to a new tube. For enzymatic and MS-based assays, deproteinization is often recommended. This can be achieved by:
-
Spin Filters: Using a 10 kDa molecular weight cut-off (MWCO) spin filter. Centrifuge according to the manufacturer's instructions and collect the flow-through.[3]
-
Solvent Precipitation: Adding an equal volume of cold methanol (B129727) or acetonitrile, vortexing, incubating on ice for 10-20 minutes, and then centrifuging at high speed to pellet the precipitated proteins.
-
-
Storage: The resulting supernatant can be used directly in the assay or stored at -80°C for later analysis.
B. Preparation of Cell Culture Supernatant for Extracellular this compound Measurement
-
Collection: Collect the cell culture medium into a sterile centrifuge tube.
-
Clarification: Centrifuge at 1,000-2,000 x g for 10-20 minutes at 4°C to remove any cells or debris.[9][10]
-
Deproteinization (Optional but recommended): If the medium contains a high concentration of protein (e.g., from serum), deproteinization using a 10 kDa MWCO spin filter is advisable.
-
Storage: The clarified supernatant can be assayed directly or stored at -80°C.
Protocol 2: Enzymatic Colorimetric Assay for this compound
This protocol is a general guideline based on commercially available kits.[3][4] Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare the assay buffer, enzyme mix, substrate mix, and this compound standards as described in the kit manual.
-
Standard Curve Preparation: Create a standard curve by preparing serial dilutions of the this compound standard in the assay buffer. A typical range might be 0 to 10 nmol/well.
-
Sample Addition: Add 50 µL of your prepared samples (cell lysate or supernatant) and standards to a 96-well plate.
-
Reaction Initiation: Add 50 µL of the reaction mix (containing enzyme and substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3][4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of this compound in the samples from the curve.
Protocol 3: ELISA for this compound
This protocol is a general guideline for a competitive ELISA.[8][9][10]
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples as per the kit instructions.
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the antibody-coated microplate.
-
Immediately add 50 µL of HRP-conjugated this compound.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: The optical density is inversely proportional to the concentration of this compound. Calculate the concentration based on the standard curve.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for this compound Measurement
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. LC/MS/MS Method Package for Cell Culture Profiling Ver. 3 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Determination of (R)-3-Hydroxybutyl this compound (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Hydroxybutyrate Assay in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutybutyrate (also known as β-hydroxybutyrate or β-HB) is the most prevalent of the three primary ketone bodies produced during fatty acid oxidation in the liver.[1][2] Under physiological conditions such as fasting, prolonged exercise, or adherence to a low-carbohydrate diet, ketone bodies become a crucial energy source when glucose availability is limited.[1][2] Pathologically elevated levels of ketone bodies can lead to ketoacidosis, a life-threatening metabolic state often associated with uncontrolled type 1 diabetes mellitus.[1][2][3][4] Therefore, the accurate quantification of (R)-3-hydroxybutyrate in various biological samples is essential for both clinical diagnostics and metabolic research.
These application notes provide detailed protocols for the quantitative determination of this compound in biological samples using a common enzymatic, colorimetric assay format. The principle of this assay is based on the oxidation of this compound to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH), which is coupled to the reduction of a chromogenic probe, allowing for spectrophotometric quantification.[5]
Assay Principle
The enzymatic assay for this compound involves a two-step reaction. First, this compound dehydrogenase (HBDH) catalyzes the oxidation of this compound to acetoacetate. This reaction is dependent on the reduction of the cofactor NAD+ to NADH.[1][5] In the second step, the generated NADH reacts with a colorimetric probe in the presence of an electron mediator (like diaphorase) to produce a colored product.[5] The intensity of the color, which can be measured by absorbance, is directly proportional to the concentration of this compound in the sample.[1][5][6]
Experimental Protocols
This section provides detailed methodologies for sample preparation and the assay procedure. It is crucial to handle all samples and reagents according to standard laboratory safety practices.
I. Sample Preparation
Proper sample preparation is critical for accurate results. It is recommended to process samples immediately after collection or store them at -80°C for future use.[2] Samples stored at -80°C are generally stable for at least one month.[5]
-
Serum:
-
Collect whole blood in a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.[5]
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the upper yellow serum layer to a new tube, avoiding the buffy coat.[5]
-
Deproteinate the serum by passing it through a 10 kDa molecular weight cutoff (MWCO) spin filter before the assay.[5]
-
-
Plasma:
-
Urine:
-
Urine samples can generally be used directly after centrifugation to remove any particulate matter.
-
If protein precipitation is a concern, a deproteination step using a 10 kDa spin filter or metaphosphoric acid (MPA) can be performed.[7]
-
-
Cell Lysates:
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend the cell pellet in cold 1X Assay Buffer (typically provided in commercial kits) at a concentration of 1-5 x 10^6 cells/mL.[1]
-
Homogenize or sonicate the cells on ice.[1]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet cellular debris.[1]
-
Filter the supernatant through a 10 kDa spin filter to deproteinate.[1]
-
-
Tissue Homogenates:
II. Assay Protocol (96-Well Plate Format)
This protocol is based on commercially available colorimetric assay kits and may require optimization depending on the specific kit used.[1][6]
A. Reagent Preparation:
-
Assay Buffer: Prepare 1X Assay Buffer by diluting the provided stock solution with deionized water.[1]
-
Standard Curve: Prepare a series of this compound standards by serially diluting a stock solution. A typical range is from 0 µM to 1000 µM.[3] For example, to prepare a 1000 µM standard, dilute a 100 mM stock solution 1:100 in 1X PBS or Assay Buffer.[4]
-
Working Solution: Prepare the working solution fresh on the day of the assay by mixing the enzyme, cofactor (NAD+), and colorimetric probe in the assay buffer according to the kit's instructions.[1][6] This solution is light-sensitive and should be kept protected from light.[4]
B. Assay Procedure:
-
Add 50 µL of each standard and unknown sample into separate wells of a 96-well microtiter plate.[1][6] It is recommended to run all samples and standards in duplicate or triplicate.[1]
-
Initiate the reaction by adding 50 µL of the prepared Working Solution to each well.[1][6]
-
Mix the contents of the wells thoroughly, for instance, by shaking the plate for a few seconds.[6]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1][6]
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.[1][6]
C. Data Analysis:
-
Subtract the absorbance value of the blank (0 µM standard) from all other readings.
-
Plot the baseline-corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
The performance of this compound assays can vary between different methods and commercial kits. The following table summarizes typical performance characteristics from validation studies.
| Parameter | Method | Biological Matrix | Value | Reference |
| Limit of Detection (LOD) | Enzymatic (Ranbut) | Serum/Plasma | 0.037 mmol/L | [8][9] |
| GC-MS | Blood & Urine | 2 mg/L (~0.019 mmol/L) | [10] | |
| Colorimetric Kit | General | 4 µM (0.004 mmol/L) | [3][4] | |
| Limit of Quantification (LOQ) | Enzymatic (Ranbut) | Serum/Plasma | 0.04 mmol/L | [8] |
| GC-MS | Blood | 7 mg/L (~0.067 mmol/L) | [10] | |
| GC-MS | Urine | 6 mg/L (~0.058 mmol/L) | [10] | |
| Linearity Range | Enzymatic (Ranbut) | Serum/Plasma | 0.10 to 3.95 mmol/L | [8][9] |
| GC-MS | Blood & Urine | 50 to 500 mg/L | [10] | |
| Colorimetric Kit | General | 0.01 to 0.2 mM | ||
| Precision (CV%) | Enzymatic (Ranbut) | Serum/Plasma | 1.5% (at 3.1 mmol/L) to 6.5% (at 0.1 mmol/L) | [8][9] |
| GC-MS | Blood & Urine | 1.0% to 12.4% | [10] | |
| Automated Kinetic | Plasma/Serum | 0.6% to 7.8% (Within-assay) | [11] | |
| Recovery | Automated Kinetic | Plasma/Serum | 91% (at 9.5 mmol/L) to 99% (at 2 mmol/L) | [11] |
| GC-MS | Blood | ≥ 82% (Absolute) | [10] |
Note: Conversion factor used: 1 mmol/L of this compound ≈ 104.1 mg/L.
Conclusion
The enzymatic colorimetric assay for this compound offers a sensitive, reproducible, and straightforward method for its quantification in a variety of biological samples.[6] Adherence to proper sample preparation and assay protocols is essential for obtaining accurate and reliable data. For specific applications, further validation may be necessary to account for matrix effects and ensure the assay meets the required performance characteristics. Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), can also be employed, particularly when higher specificity is required.[10][12]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Hydroxybutyrate in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutyrate, the most abundant ketone body, has emerged as a critical multifaceted molecule in metabolic research. Traditionally viewed as an alternative energy substrate to glucose, particularly during periods of fasting or ketogenic diets, its role has expanded to that of a key signaling molecule with pleiotropic effects on cellular function and metabolism.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research, focusing on its roles as an energy substrate, a signaling molecule, and a therapeutic agent.
This compound as an Energy Substrate
This compound serves as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly when glucose availability is limited.[1][4] It is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[2]
Quantitative Data: Metabolic Effects of this compound
| Parameter | Model System | Treatment | Key Findings | Reference |
| Plasma this compound levels | Healthy human volunteers | Single oral dose of (R)-3-hydroxybutyl this compound (140, 357, and 714 mg/kg) | Dose-dependent increase in plasma β-hydroxybutyrate, reaching up to 3.30 mM at the highest dose. | [5][6] |
| Lipolysis Rate | Humans with type 1 diabetes and healthy controls | Intravenous infusion of sodium-D/L-3-hydroxybutyrate | Suppressed lipolytic rates by over 50% and reduced circulating non-esterified fatty acids (NEFA) by approximately 0.5 mmol/L in both groups. | [7] |
| Cerebral Metabolism | 9-month-old mice | Intravenous infusion of[5][5][5][8]-2H4-(R)-3-hydroxybutyrate (3.11 g/kg) | Successful monitoring of this compound oxidation and its incorporation into the glutamate/glutamine (Glx) pool in the brain. | [9][10] |
| Cell Viability under Glucose Starvation | Prostate cancer (PCa) and benign prostate epithelial (BE) cells | 5 mM this compound under low glucose (0.5 g/L or 0.25 g/L) | Increased viability of BE cells under glucose starvation, while having a lesser effect on PCa cells. | [11] |
Experimental Workflow: In Vivo Assessment of this compound Metabolism
References
- 1. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effects of 3-hydroxybutyrate infusion in individuals with type 1 diabetes compared with healthy control participants: a randomised crossover trial showing intact feedback suppression of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR Screening with (R)-3-hydroxybutybutyrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB), the most abundant ketone body, is a crucial alternative energy source during periods of low glucose availability and also functions as a signaling molecule with diverse biological effects.[1][2][3] It is known to modulate cellular processes by inhibiting histone deacetylases (HDACs), activating G-protein coupled receptors like HCAR2 and FFAR3, and reducing oxidative stress and inflammation.[4][5] The metabolic and signaling roles of BHB have significant implications in various contexts, including cancer biology, where its effects can be complex and cell-type dependent. Some studies suggest that BHB can alter the energetic phenotype of cancer cells, while others indicate it may influence proliferation and chemoresistance.[6][7]
CRISPR-Cas9 based genetic screening is a powerful tool for systematically interrogating gene function on a genome-wide scale.[8][9][10] By creating pools of cells with targeted gene knockouts, researchers can identify genes that are essential for specific cellular phenotypes or that modulate cellular responses to particular treatments. Metabolism-focused CRISPR screens have been successfully employed to uncover metabolic vulnerabilities and resistance mechanisms in cancer cells.[5][11][12]
This document provides a detailed protocol for conducting a CRISPR knockout (KO) screen in combination with this compound treatment to identify genes that modulate cellular responses to this ketone body. Such a screen can uncover novel therapeutic targets and provide insights into the mechanisms underlying the diverse effects of BHB.
Signaling Pathways and Metabolic Effects of this compound
This compound exerts its effects through several interconnected pathways. As an energy substrate, it is converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce ATP.[2][3] As a signaling molecule, BHB inhibits class I histone deacetylases (HDACs), leading to changes in gene expression, including the upregulation of antioxidant genes.[4] It also activates specific G-protein coupled receptors, HCAR2 and FFAR3, which can modulate downstream signaling cascades.[4] Furthermore, BHB has been shown to suppress the NLRP3 inflammasome, thereby reducing inflammation.[5]
The metabolic effects of BHB on cancer cells are varied. In some breast cancer cell lines, it has been shown to alter the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating a shift in the energetic phenotype.[7][13] However, its impact on proliferation is not consistent across all studies and may depend on the specific cancer type and genetic background.[6][7][13]
This compound Signaling Pathways Diagram
Caption: Signaling pathways of this compound.
Quantitative Data on this compound Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Context | Reference |
| Breast Cancer Cells | 3 mM - 25 mM | Proliferation and metabolic assays | ,[7] |
| HT22 Neuronal Cells | 5 µM - 160 µM | Cell viability under glucose deprivation | [14] |
| INS-1 832/13 β-cells | 5 mM | Proliferation and survival assays | [15] |
| Chondrocytes | 0.5 mM - 8 mM | Cytotoxicity and mitophagy assays |
Table 2: Metabolic Effects of this compound Treatment
| Cell Line | Treatment | Change in OCR | Change in ECAR | Reference |
| BT20 Breast Cancer | 3 mM 3-OHB | Increased | Increased | [13] |
| MCF-7 Breast Cancer | 3 mM 3-OHB | No significant change | Increased | [13] |
| MDA-MB-468 Breast Cancer | 3 mM 3-OHB | No significant change | Increased | [13] |
| INS-1 832/13 cells | 5 mM BHB (24h) | Increased | Not reported | [16] |
| Rat Pancreatic Islets | 5 mM BHB (46h) | Increased (basal) | Increased (basal) | [16] |
CRISPR Screening Protocol with this compound Treatment
This protocol outlines a hypothetical genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize or confer resistance to this compound-induced effects on cancer cell proliferation.
Experimental Workflow Diagram
Caption: CRISPR screening workflow with this compound.
Detailed Methodologies
1. Cell Line Selection and Culture:
-
Choose a cancer cell line known to be responsive to this compound or relevant to the research question. Breast cancer cell lines such as MCF-7 or BT20 are potential candidates based on existing data.[7][13]
-
Culture cells in appropriate media and conditions. For example, MCF-7 cells are typically cultured in DMEM with 10% FBS.
2. Lentiviral Library Production:
-
Amplify a genome-wide or metabolism-focused sgRNA library using PCR.
-
Clone the sgRNA library into a lentiviral transfer vector (e.g., lentiCRISPRv2).
-
Co-transfect the lentiviral library plasmid with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest and concentrate the lentivirus. Determine the viral titer.
3. Lentiviral Transduction and Selection:
-
Transduce the target cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be determined beforehand with a kill curve.
4. CRISPR Screen with this compound Treatment:
-
After antibiotic selection, split the population of transduced cells into two arms: a control group and a treatment group.
-
Culture the control group in standard growth medium.
-
Culture the treatment group in growth medium supplemented with a predetermined concentration of this compound (e.g., 5 mM). The concentration should be optimized to elicit a phenotypic response without causing excessive toxicity.
-
Maintain both cell populations for a sufficient number of population doublings to allow for the selection of sgRNAs that affect cell fitness.
5. Genomic DNA Extraction, sgRNA Sequencing, and Analysis:
-
Harvest cells from both the control and treatment arms at the end of the screen.
-
Isolate genomic DNA from each cell population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control population. This can be done using software packages like MAGeCK.
6. Hit Validation:
-
Validate the top candidate genes identified in the screen using individual sgRNAs.
-
Transduce the parental cell line with individual sgRNAs targeting the hit genes.
-
Perform competitive proliferation assays in the presence and absence of this compound to confirm the phenotype.
-
Further mechanistic studies can be performed on the validated hits to understand their role in the cellular response to this compound.
Conclusion
The combination of CRISPR screening with this compound treatment provides a powerful and unbiased approach to dissect the genetic determinants of cellular responses to this important metabolite. The protocol outlined here, though hypothetical, is based on established methodologies for metabolism-focused CRISPR screens and can be adapted to various cell lines and research questions. The identification of genes that modulate the effects of this compound will not only enhance our understanding of its biological functions but may also reveal novel therapeutic strategies for a range of diseases, including cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 4. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic alterations and cellular responses to β-Hydroxybutyrate treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using CRISPR to understand and manipulate gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Investigating Cellular Recognition Using CRISPR/Cas9 Genetic Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism-focused CRISPR screen unveils mitochondrial pyruvate carrier 1 as a critical driver for PARP inhibitor resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ludwig Cancer Research [ludwigcancerresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Time dynamics of elevated glucose and beta-hydroxybutyrate on beta cell mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of (R)-3-Hydroxybutyrate Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (3HB) is a key chiral molecule and the monomeric precursor for the biodegradable polyester (B1180765) poly(3-hydroxybutyrate) (PHB). It also serves as an important signaling molecule and an alternative energy source for mammals.[1] Understanding and optimizing the metabolic pathways leading to 3HB production is crucial for various biotechnological and pharmaceutical applications. Metabolic flux analysis (MFA) is a powerful tool for quantifying the in vivo reaction rates within a metabolic network, providing valuable insights for targeted metabolic engineering.[2][3] These notes provide detailed protocols and data for applying MFA to the study of this compound pathways, primarily in microbial production systems like Escherichia coli and Cupriavidus necator.
This compound Biosynthetic Pathway
The most common pathway for this compound production starts from acetyl-CoA, a central metabolite derived from various carbon sources. The pathway involves three key enzymatic steps:
-
β-ketothiolase (PhaA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA using NADPH as a cofactor.[4]
-
Thioesterase (e.g., TesB) or PHA synthase (PhaC): The pathway can diverge here. For 3HB production, a thioesterase can hydrolyze (R)-3-hydroxybutyryl-CoA to release free this compound.[5] For PHB production, PHA synthase polymerizes (R)-3-hydroxybutyryl-CoA into the PHB polymer.[4]
Nutrient limitation, such as nitrogen or phosphate (B84403), often triggers the redirection of carbon flux from the TCA cycle towards PHB accumulation.[4][6]
Experimental Protocols
Strain Cultivation and Fed-Batch Fermentation
This protocol is adapted for high-cell-density cultivation of recombinant E. coli expressing the 3HB/PHB pathway genes.
Materials:
-
Recombinant E. coli strain (e.g., XL1-Blue) harboring the appropriate expression plasmid (e.g., pSYL107 containing phaCAB genes).[7]
-
Defined mineral medium (e.g., M9 minimal medium) with glucose as the primary carbon source.
-
Bioreactor (e.g., 5-L) with controls for pH, temperature, and dissolved oxygen.
-
Feeding solutions: Concentrated glucose and nutrient solutions (e.g., ammonium (B1175870) or phosphate for limitation studies).
Protocol:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a small volume of rich medium (e.g., LB) with appropriate antibiotics and incubating overnight. Use this to inoculate a larger volume of minimal medium for the bioreactor.
-
Bioreactor Setup: Sterilize the bioreactor containing the initial batch of minimal medium. Set the temperature (e.g., 37°C), pH (e.g., 7.0, controlled with NH4OH or NaOH/HCl), and aeration to maintain a dissolved oxygen level above 20%.
-
Batch Phase: Inoculate the bioreactor. Allow the cells to grow in batch mode until the initial carbon source is nearly depleted, indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase: Initiate the feed of a concentrated glucose solution to control the growth rate. For 3HB/PHB production, a nutrient limitation strategy is often employed.[5]
-
Sampling: Collect samples periodically throughout the fermentation to measure:
-
Optical density (OD) for biomass estimation.
-
Extracellular metabolite concentrations (glucose, organic acids, 3HB) using HPLC.[9]
-
Intracellular PHB content (if applicable) via GC analysis after methanolysis.
-
Samples for isotopic labeling analysis (for ¹³C-MFA).
-
¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines the key steps for conducting a ¹³C-MFA experiment to determine intracellular fluxes.
Workflow:
Protocol:
-
Isotopic Labeling: During the fed-batch fermentation, once the culture reaches a pseudo-steady state (constant specific growth rate and production rates), switch the feed to a medium containing a ¹³C-labeled substrate (e.g., 99% [1-¹³C]glucose).
-
Sampling and Quenching: After several residence times to ensure isotopic steady state, rapidly harvest a known amount of cells and quench their metabolic activity by plunging them into a cold solvent (e.g., -40°C methanol).
-
Hydrolysis and Derivatization:
-
Hydrolyze the cell biomass to break down proteins into their constituent amino acids (e.g., using 6 M HCl at 105°C for 24 hours).
-
Derivatize the amino acids (e.g., with TBDMS) to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis: Analyze the derivatized amino acids by Gas Chromatography-Mass Spectrometry to determine the mass isotopomer distributions. These distributions reflect the labeling patterns of their precursor metabolites in the central carbon metabolism.
-
Flux Calculation:
-
Use a computational framework (e.g., INCA, METRAN) to fit the measured extracellular rates (glucose uptake, 3HB/acetate (B1210297) secretion) and the mass isotopomer distributions to a stoichiometric model of the organism's central metabolism.
-
The software estimates the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted values.[10]
-
Quantitative Data and Flux Distributions
Metabolic flux analysis provides quantitative insights into how carbon is partitioned between growth, energy production, and product synthesis. The following tables summarize representative flux data from studies on E. coli engineered for 3HB/PHB production. Fluxes are typically normalized to the specific glucose uptake rate.
Table 1: Central Metabolic Fluxes in Recombinant E. coli under Different Conditions. (Fluxes are expressed as a molar percentage of the mean specific glucose uptake rate.[11])
| Metabolic Reaction/Pathway | Growth Phase (30°C) | Production Phase (42°C, no product) | Production Phase (42°C, with product) |
| Glucose Uptake Rate (mmol/gCDW/h) | 6.3 | 6.7 | 6.8 |
| Glycolysis (EMP) | 75% | 70% | 68% |
| Pentose (B10789219) Phosphate Pathway (PPP) | 25% | 30% | 32% |
| TCA Cycle (Entry via Citrate Synthase) | 60% | 55% | 50% |
| Acetate Secretion | 10% | 15% | 18% |
| Flux to Biomass | 20% | 12% | 8% |
| Flux to 3HB/PHB Pathway | - | - | ~15% |
Data is representative and compiled from principles described in cited literature. Actual values vary with strain and conditions.[11]
Table 2: Specific Productivity and Yields for this compound Production.
| Organism | Cultivation Condition | Final 3HB Titer (g/L) | Specific Productivity (g/gCDW/h) | Volumetric Productivity (g/L/h) | Reference |
| E. coli AF1000 pJBGT3RX | Ammonium-limited fed-batch | 4.1 | - | - | [5] |
| E. coli AF1000 pJBGT3RX | Phosphate-limited fed-batch | 6.8 | - | 1.5 | [5] |
| E. coli (tesB co-expression) | Repeated batch | 12.2 | 0.03 | 0.51 | [5] |
| Cupriavidus necator | High-density fed-batch | >100 (PHB) | - | 3.10 (PHB) | [12] |
Interpretation and Applications
-
Identifying Bottlenecks: MFA can pinpoint rate-limiting steps in the production pathway. For instance, studies have shown that the expression level of acetoacetyl-CoA reductase (phaB) can be a significant flux-controlling step.[13]
-
Cofactor Availability: The production of this compound is dependent on the availability of NADPH. MFA can quantify the flux through NADPH-generating pathways (like the pentose phosphate pathway) and help devise strategies to improve cofactor supply.[7]
-
Redirecting Carbon Flux: The quantitative data from MFA guides metabolic engineering efforts. For example, by identifying competing pathways that divert acetyl-CoA away from 3HB synthesis (e.g., acetate production or the TCA cycle), gene knockouts or downregulation (e.g., using CRISPRi) can be implemented to enhance product yield.[9]
-
Process Optimization: Flux analysis helps in optimizing fermentation conditions. By understanding how factors like nutrient limitation affect flux distribution, cultivation strategies can be designed to maximize the carbon flux towards the desired product.[5]
By combining detailed experimental protocols with quantitative flux analysis, researchers can systematically dissect and engineer metabolic pathways for the efficient production of this compound, accelerating research and development in bioplastics, biofuels, and pharmaceuticals.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis and metabolic engineering for polyhydroxybutyrate (PHB) production | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulating the production of this compound in Escherichia coli by N or P limitation [frontiersin.org]
- 6. Analysis of Poly-3-Hydroxybutyrate Production with Different Microorganisms Using the Dynamic Simulations for Evaluation of Economic Potential Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and kinetic analysis of poly(3-hydroxybutyrate) production by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 11. researchgate.net [researchgate.net]
- 12. High cell-density production of poly(3-hydroxybutyrate) in a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of polyhydroxybutyrate flux limitations by systematic genetic and metabolic perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (R)-3-Hydroxybutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of (R)-3-hydroxybutyrate, a valuable chiral building block in the pharmaceutical industry. The following sections describe various enzymatic strategies, present quantitative data in tabular format for easy comparison, and include detailed experimental methodologies. Visual diagrams of the reaction pathways and workflows are provided to facilitate a clear understanding of the processes.
Introduction
This compound and its derivatives are key chiral intermediates for the synthesis of various pharmaceuticals, including antibiotics, vitamins, and pheromones.[1][2] Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods, providing access to enantiomerically pure products under mild reaction conditions.[3] This document outlines protocols utilizing various enzymatic approaches, with a primary focus on the versatile lipase (B570770) B from Candida antarctica (CAL-B).
Enzymatic Synthesis via Kinetic Resolution of Racemic Esters
This method relies on the enantioselective acylation or hydrolysis of a racemic mixture of 3-hydroxybutyrate (B1226725) esters, catalyzed by a lipase. CAL-B is highly effective in selectively reacting with one enantiomer, leaving the other unreacted and thus allowing for their separation.
Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate
Protocol:
-
Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (0.5 equivalents) in a reaction vessel.
-
Add immobilized Candida antarctica lipase B (CAL-B), such as Novozym 435 (70 mg per 1 g of racemic ester).
-
Conduct the reaction under reduced pressure (e.g., 80 mmHg) at a controlled temperature of 30°C.[3][4]
-
Gently shake the mixture for 6 hours to facilitate the reaction and the removal of the ethanol (B145695) byproduct.[4]
-
After the reaction, filter the mixture to remove the immobilized enzyme.
-
Separate the unreacted (S)-ethyl 3-hydroxybutyrate from the product, (R)-3-hydroxybutyl this compound, by evaporation under reduced pressure.[4]
Quantitative Data:
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | CAL-B | (R)-3-hydroxybutyl this compound | 48 | >90% dr | [4] |
| Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | CAL-B | (S)-ethyl 3-hydroxybutyrate (unreacted) | 40 | 91% ee | [4] |
Experimental Workflow:
Caption: Workflow for the kinetic resolution of racemic ethyl 3-hydroxybutyrate.
Chemo-enzymatic Synthesis from Racemic β-Butyrolactone
This approach combines an enzymatic kinetic resolution step with a subsequent chemical transformation to yield the desired (R)-enantiomer.
Protocol:
-
Kinetic Resolution:
-
Esterification:
Quantitative Data:
| Starting Material | Enzyme | Intermediate | Subsequent Reaction | Final Product | Enantiomeric Excess (ee) | Reference |
| Racemic β-butyrolactone | CAL-B | (R)-β-butyrolactone | Esterification with ethanol | Ethyl this compound | 85% | [4][6] |
Reaction Pathway:
Caption: Chemo-enzymatic synthesis of ethyl this compound.
Synthesis from Poly-(R)-3-hydroxybutyrate (PHB)
This method utilizes the biopolymer PHB, which is produced by microbial fermentation, as a starting material.[7]
Protocol:
-
Transesterification of PHB:
-
Transesterify PHB with an alcohol (e.g., ethanol) under acidic conditions (e.g., sulfuric acid) at an elevated temperature (e.g., 110°C).[3] This reaction depolymerizes the PHB and forms the corresponding ester of this compound.
-
-
Separation and Reduction:
-
Separate the resulting ester into two portions.
-
Chemically reduce the first portion to (R)-1,3-butanediol.[3]
-
-
Final Transesterification:
-
React the (R)-1,3-butanediol from the previous step with the second portion of the this compound ester.
-
This final transesterification can be catalyzed by a lipase (e.g., CAL-B) or an acid catalyst to yield (R)-3-hydroxybutyl this compound.[3]
-
Quantitative Data:
| Substrate | Catalyst | Product | Temperature (°C) | Time (h) | Reference |
| Poly-(R)-3-hydroxybutyrate and Ethanol | Sulfuric acid | Ethyl this compound | 110 | - | [3] |
| Ethyl this compound and (R)-1,3-butanediol | Lipase or Acid | (R)-3-hydroxybutyl this compound | 30-100 | 1-20 | [7][8] |
Process Workflow:
References
- 1. Efficient this compound production using - ProQuest [proquest.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
- 8. US20140308719A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of (R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal analytical methods for the quantitative determination of (R)-3-hydroxybutyrate, a key ketone body with significant implications in clinical diagnostics, metabolic research, and the development of ketogenic therapies. Detailed protocols for enzymatic assays, chromatographic techniques, and biosensor-based detection are presented to guide researchers in selecting and implementing the most appropriate method for their specific applications.
Enzymatic Assays
Enzymatic assays are a cornerstone for the routine quantification of this compound in biological fluids. These methods are prized for their specificity, simplicity, and amenability to automation. The underlying principle involves the enzymatic oxidation of this compound to acetoacetate (B1235776) by 3-hydroxybutyrate (B1226725) dehydrogenase (3-HBDH), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting increase in NADH concentration can be monitored spectrophotometrically at 340 nm.
Signaling Pathway of Enzymatic this compound Detection
Caption: Enzymatic conversion of this compound to acetoacetate.
Experimental Protocol: Spectrophotometric Enzymatic Assay
This protocol is adapted for the analysis of this compound in serum or plasma samples.
Materials:
-
This compound standard solution
-
3-Hydroxybutyrate Dehydrogenase (3-HBDH) from Rhodobacter sphaeroides
-
NAD+ solution
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 8.5)
-
Deproteinizing agent (e.g., perchloric acid)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Sample Preparation:
-
For serum or plasma, deproteinize the sample by adding a deproteinizing agent and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Dilute the supernatant with reaction buffer if the this compound concentration is expected to be high.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in the reaction buffer.
-
-
Reaction Setup:
-
In a microplate well or cuvette, add the reaction buffer, NAD+ solution, and the sample or standard.
-
Mix gently and incubate for a few minutes to establish a baseline reading.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 3-HBDH solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time to allow the reaction to reach completion (end-point method) or monitor the initial rate of NADH formation (kinetic method).
-
-
Measurement:
-
Measure the absorbance at 340 nm.
-
For the end-point method, subtract the initial absorbance from the final absorbance.
-
For the kinetic method, determine the rate of change in absorbance over time.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance (or rate of change) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data for Enzymatic Assays
| Parameter | Value | Reference |
| Within-assay Precision (CV) | 0.6% to 7.8% | [1] |
| Analytical Recovery | 91% at 9.5 mmol/L to 99% at 2 mmol/L | [1] |
| pH Optimum | 8.5 | [1][2] |
Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer high sensitivity and specificity for the quantification of this compound and its metabolites. These methods are often considered the gold standard for metabolic research.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound typically requires derivatization to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, providing excellent resolution and unambiguous identification.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
Materials:
-
Internal standard (e.g., deuterated γ-hydroxybutyrate)
-
Extraction solvent (e.g., acetonitrile)
-
Derivatizing agent (e.g., N,O-bis[trimethylsilyl]trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Add the internal standard to the biological sample.
-
Perform a liquid-liquid extraction to isolate the analytes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on the GC column using an appropriate temperature program.
-
Detect the ions using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.
-
-
Quantification:
-
Identify the analyte and internal standard peaks based on their retention times and mass spectra.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods allow for the direct analysis of this compound in biological matrices, often without the need for derivatization. This simplifies sample preparation and reduces analysis time. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed.[3][4]
Experimental Protocol: LC-MS Analysis
Materials:
-
LC-MS system with a C18 or HILIC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Deproteinizing agent (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Sample Preparation:
-
Deproteinize the plasma or serum sample by adding a cold organic solvent (e.g., methanol).
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the analytes on the chromatographic column using a suitable gradient elution.
-
Detect the ions using the mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
-
Quantification:
-
Quantify this compound by comparing the peak area to a calibration curve generated from standards.
-
Quantitative Data for Chromatographic Methods
| Method | Parameter | Value | Reference |
| GC-MS | Limit of Quantification (Blood) | 7 mg/L | [5][6] |
| GC-MS | Limit of Quantification (Urine) | 6 mg/L | [5][6] |
| GC-MS | Linear Range | 50–500 mg/L | [5][6] |
| GC-MS | Interday Precision (CV) | 1.0% to 12.4% | [5][6] |
| GC-MS | Intraday Precision (CV) | 1.0% to 12.4% | [5][6] |
| LC-MS | Intra- and Inter-run Accuracy | ±15% of nominal concentration | [3][4] |
| LC-MS | Intra- and Inter-run Precision (%CV) | <15% | [3][4] |
Biosensors
Electrochemical biosensors represent a rapidly advancing field for the detection of this compound. These devices offer the potential for rapid, portable, and cost-effective analysis, making them suitable for point-of-care testing. The principle of operation is often based on the 3-HBDH-catalyzed reaction, where the resulting NADH is detected electrochemically.
Working Principle of an Amperometric this compound Biosensor
Caption: Principle of an amperometric biosensor for this compound.
Experimental Protocol: Amperometric Biosensor Detection
This protocol outlines the general steps for using a screen-printed electrode-based biosensor.
Materials:
-
Screen-printed electrode modified with 3-HBDH and a redox mediator
-
Phosphate buffer solution (pH ~7.0)
-
NAD+ solution
-
Potentiostat for amperometric measurements
Procedure:
-
Electrode Preparation:
-
The screen-printed electrode is typically pre-modified with the enzyme and mediator.
-
-
Measurement Setup:
-
Apply a working potential to the electrode.
-
Add the phosphate buffer and NAD+ solution to the electrode surface.
-
Allow the baseline current to stabilize.
-
-
Sample Addition:
-
Add the sample containing this compound to the electrode surface.
-
-
Signal Detection:
-
The 3-HBDH catalyzes the oxidation of this compound, producing NADH.
-
The NADH is then electrochemically oxidized at the electrode surface, often facilitated by a redox mediator, generating a current that is proportional to the this compound concentration.
-
-
Quantification:
-
The change in current is measured and correlated to the this compound concentration using a calibration curve.
-
Quantitative Data for Biosensor-Based Methods
| Parameter | Value | Reference |
| Linear Range | 8 to 800 µM | [7][8] |
| Limit of Detection | 1.0 µM to 3.9 µM | [7][8][9] |
| Response Time | 2s to 30s | [7][8][10] |
References
- 1. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of (R)-3-Hydroxybutyl this compound (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosensor for rapid determination of 3-hydroxybutyrate using bi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Electrochemical Enzyme Biosensor for 3-Hydroxybutyrate Detection Using Screen-Printed Electrodes Modified by Reduced Graphene Oxide and Thionine | MDPI [mdpi.com]
- 10. advanceseng.com [advanceseng.com]
Application Notes and Protocols for Utilizing (R)-3-hydroxybutyrate as a Carbon Source for Microbes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-3-hydroxybutyrate (R-3-HB) as a carbon source for various microbial species. This document includes detailed protocols for microbial cultivation, analysis of metabolic products, and a summary of relevant metabolic pathways and quantitative data from scientific literature.
Introduction
This compound is a ketone body that serves as an important energy and carbon source for a variety of microorganisms.[1][2][3] It is the monomeric unit of the biopolymer polyhydroxybutyrate (B1163853) (PHB), a biodegradable plastic.[2][3][4] Many bacteria that do not naturally produce PHB are still capable of metabolizing (R)-3-HB.[1] Understanding the microbial metabolism of (R)-3-HB is crucial for applications in metabolic engineering, biofuel production, and the development of novel therapeutics.[5][6]
Metabolic Pathways for this compound Utilization
Microbes employ specific metabolic pathways to utilize (R)-3-HB. A common pathway involves the conversion of (R)-3-HB to acetoacetate, which then enters central metabolism. In Pseudomonas aeruginosa, this process is initiated by the NAD+-dependent dehydrogenase BdhA.[1] The expression of the bdhA gene is induced by (R)-3-HB and regulated by the alternative sigma factor RpoN and the enhancer-binding protein PA2005.[1]
In engineered Escherichia coli, the production of (R)-3-HB from acetyl-CoA is a well-studied process involving a three-step pathway.[7][8] This pathway can also be reversed to utilize (R)-3-HB. The key enzymes in the production pathway are β-ketothiolase (PhbA), acetoacetyl-CoA reductase (PhbB), and a thioesterase (TesB) that hydrolyzes (R)-3-hydroxybutyryl-CoA to (R)-3-HB.[7][8]
Below is a generalized diagram of the metabolic pathway for (R)-3-HB utilization.
Experimental Protocols
Protocol 1: Cultivation of Microbes on this compound as a Sole Carbon Source
This protocol describes the general procedure for growing microorganisms in a minimal medium with this compound as the sole carbon source.
Materials:
-
Microbial strain of interest (e.g., Pseudomonas aeruginosa, E. coli)
-
Minimal medium (e.g., M9 minimal salts)
-
This compound sodium salt
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Prepare the minimal medium according to the standard formulation.
-
Autoclave the medium and allow it to cool to room temperature.
-
Prepare a sterile stock solution of this compound (e.g., 1 M).
-
Add the this compound stock solution to the minimal medium to the desired final concentration (e.g., 10 mM to 50 mM).
-
Inoculate the medium with a fresh overnight culture of the microbial strain.
-
Incubate the cultures at the optimal growth temperature for the strain with shaking (e.g., 37°C at 200 rpm for E. coli).[5]
-
Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.
Protocol 2: Analysis of this compound Consumption and Metabolite Production by HPLC
This protocol outlines the analysis of culture supernatants to quantify the consumption of (R)-3-HB and the production of metabolites.
Materials:
-
Culture samples
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., Aminex HPX-87H)[6]
-
Mobile phase (e.g., dilute sulfuric acid)[6]
-
Standards for this compound and expected metabolites
Procedure:
-
Collect culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Analyze the filtered supernatant using an HPLC system.[6]
-
Run a standard curve for this compound and other relevant metabolites to quantify their concentrations in the samples.
The following diagram illustrates the general experimental workflow for studying microbial utilization of (R)-3-HB.
Quantitative Data Summary
The following tables summarize quantitative data on the production of this compound by various engineered microbial strains. This data can serve as a benchmark for researchers working on optimizing (R)-3-HB metabolism.
Table 1: this compound Production in Engineered E. coli
| Strain | Carbon Source | Cultivation Method | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| AF1000 pJBGT3RX | Glucose | Ammonium-limited fed-batch | - | - | - | [7][9] |
| AF1000 pJBGT3RX | Glucose | Phosphate-limited fed-batch | - | - | 1.5 | [7][9] |
| BW25113 (pSPB01) | Glucose | Shake flask (aerobic) | ~4 | 0.32 | - | [8] |
| BW25113 (pSPB01) | Glucose | Shake flask (anaerobic) | - | 0.47 | - | [8] |
| BW25113 (pSPB01) | Sodium gluconate | Shake flask | 6 | - | - | [8] |
| BW25113 (pSPB01) | Glucose | Fed-batch | 12 | - | - | [8] |
| Q5081 | Glucose | Fed-batch | 75.7 | 0.34 | 1.26 | [10] |
Table 2: this compound Production in Other Microorganisms
| Organism | Cultivation Method | Titer (g/L) | Productivity (g/L/h) | Reference |
| Clostridium ljungdahlii (engineered) | Syngas bioreactor | 88 mM | 0.083 | [6] |
| Halomonas sp. KM-1 | Successive aerobic and microaerobic | 15.2 | - | [11] |
Signaling and Regulation
The metabolism of (R)-3-HB is tightly regulated in bacteria. As mentioned, in P. aeruginosa, the sigma factor RpoN and the enhancer-binding protein PA2005 are essential for the induced expression of the bdhA gene in the presence of (R)-3-HB.[1] This regulatory mechanism ensures that the metabolic machinery for (R)-3-HB utilization is only synthesized when the substrate is available.
The signaling pathway can be visualized as follows:
Conclusion
The utilization of this compound as a carbon source is a promising area of research with significant potential in biotechnology and medicine. The protocols and data presented here provide a foundation for researchers to design and conduct experiments to further explore and engineer microbial metabolism of this versatile compound.
References
- 1. The metabolism of this compound is regulated by the enhancer-binding protein PA2005 and the alternative sigma factor RpoN in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Acetogenic production of 3-Hydroxybutyrate using a native 3-Hydroxybutyryl-CoA Dehydrogenase [frontiersin.org]
- 7. Regulating the production of this compound in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Delivery Methods of (R)-3-Hydroxybutyrate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxybutyrate (R-3-HB), the primary circulating ketone body, has garnered significant interest in biomedical research for its diverse physiological roles beyond being an alternative energy substrate for the brain and heart. It functions as a signaling molecule, notably inhibiting class I histone deacetylases (HDACs), modulating the NLRP3 inflammasome, and activating the GPR109A receptor. These actions implicate R-3-HB in a wide array of therapeutic areas, including neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders. For researchers investigating its efficacy and mechanisms of action in vivo, selecting an appropriate delivery method is a critical first step. This document provides detailed application notes and protocols for the most common methods of R-3-HB administration in preclinical research, including oral gavage, dietary supplementation, intraperitoneal injection, and intravenous infusion.
Data Presentation: Pharmacokinetics of this compound Administration
The choice of delivery method significantly impacts the pharmacokinetic profile of R-3-HB. The following tables summarize quantitative data from various in vivo studies to facilitate comparison.
Table 1: Pharmacokinetics of Oral this compound Administration in Rodents
| Species | Compound | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life | Citation(s) |
| Rat | (R)-3-hydroxybutyl this compound | 2 g/kg (gavage) | Not Specified | Not Specified | Not Specified | [1] |
| Rat | (R)-3-hydroxybutyl this compound | 0.5 ml/kg (gavage) | At least 2 hours (elevated) | Not Specified | Not Specified | |
| Mouse | Glycerol tri-acetoacetate | 2.5, 5.0, 7.5 g/kg (gavage) | 3-4 hours | Dose-dependent, up to ~3 mM | Not Specified | [2] |
Table 2: Pharmacokinetics of Intraperitoneal this compound Administration in Rodents
| Species | Compound | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life | Citation(s) |
| Rat | (D)-sodium-β-Hydroxybutyrate | 300 mg/kg | 5 minutes | 1.54 mM | 16.9 minutes | [3] |
Table 3: Pharmacokinetics of Intravenous this compound Administration in Rodents
| Species | Compound | Dose/Infusion Rate | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life | Citation(s) |
| Mouse | [4][5][5][5]-2H4-BHB | 3.11 g/kg (bolus + variable infusion) | ~30 minutes (quasi-steady state) | ~0.6 mM (Glx) | Not Specified | [6] |
| Rat | 4 M D-BHB | 5.5% of blood volume removed | Not Specified | Not Specified | Not Specified | [7] |
Table 4: Dietary Administration of this compound in Rodents
| Species | Compound | Diet Concentration | Duration | Resulting Effects | Citation(s) |
| Rat | (R)-3-hydroxybutyl this compound | 30% of calories | 28 days | Reduced feed consumption and weight gain | [8] |
| Mouse | This compound-(R)-1,3-butanediol monoester | Not specified (pellets) | 6.5 months | Lower average body weight, higher β-hydroxybutyrate concentration | [9] |
| Rat | Racemic sodium-β-Hydroxybutyrate | 3 g/L in drinking water | 7-14 days | No significant increase in blood BHB levels | [3] |
| Rat | (D)-sodium-β-Hydroxybutyrate | 2 g/L in drinking water | 7-14 days | No significant increase in blood BHB levels | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a precise method for delivering a specific dose of R-3-HB directly into the stomach.
Materials:
-
This compound compound (e.g., sodium salt or ketone ester)
-
Vehicle (e.g., sterile water, saline)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[5]
-
Syringes (appropriate volume for calculated dose)
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh the animal to accurately calculate the required dose volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[5]
-
Properly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[5][10]
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[5]
-
-
Preparation of Gavage Solution:
-
Dissolve the this compound compound in the chosen vehicle to the desired concentration. Ensure it is fully dissolved.
-
-
Administration:
-
Hold the restrained animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[5]
-
The animal will typically swallow as the needle reaches the pharynx, guiding it into the esophagus. The needle should pass smoothly without resistance.[5]
-
Advance the needle to the pre-measured depth and slowly administer the solution.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as respiratory difficulty.[10]
-
Protocol 2: Dietary Supplementation
This method is suitable for chronic administration studies and mimics a more physiological intake.
Materials:
-
This compound compound (typically a ketone ester for palatability)
-
Powdered rodent chow
-
Binding agent (e.g., sugar-free jelly crystals, palm oil)[8]
-
Water
Procedure:
-
Diet Formulation:
-
Determine the desired percentage of calories to be provided by the R-3-HB ester. A common formulation is 30% of total calories.[8]
-
Calculate the required amounts of powdered chow, R-3-HB ester, and other macronutrients (fat, carbohydrates) to achieve the target caloric distribution.
-
-
Diet Preparation:
-
Administration:
-
Provide the formulated diet to the animals ad libitum.
-
Ensure fresh water is always available.
-
-
Monitoring:
-
Monitor food and water intake, as well as body weight regularly. Ketone ester diets can sometimes lead to reduced food consumption.[8]
-
Protocol 3: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of R-3-HB into the systemic circulation.
Materials:
-
This compound compound (typically a salt, e.g., sodium this compound)
-
Sterile vehicle (e.g., sterile saline)
-
Syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[11]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation:
-
Weigh the animal to calculate the injection volume. The maximum recommended volume is 10 ml/kg.[11]
-
Prepare a sterile solution of this compound in the vehicle.
-
-
Animal Restraint and Injection Site:
-
Restrain the animal securely. For a one-person technique, hold the mouse by the scruff or wrap a rat in a towel, leaving the abdomen exposed.
-
Position the animal with its head tilted downwards to move the abdominal organs cranially.[12]
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][12]
-
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[11]
-
Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or adverse reactions.
-
Protocol 4: Intravenous (IV) Infusion
IV infusion provides the most precise control over the circulating concentration of R-3-HB, making it ideal for pharmacokinetic and metabolic studies. This is a more complex surgical procedure requiring appropriate training and ethical approval.
Materials:
-
This compound compound for infusion
-
Sterile infusion vehicle (e.g., saline)
-
Catheterization equipment (e.g., jugular vein catheter)
-
Infusion pump
-
Swivel system to allow free movement of the animal
-
Surgical supplies
Procedure:
-
Surgical Catheter Implantation:
-
Under anesthesia, surgically implant a catheter into a major vein, such as the jugular vein.
-
Exteriorize the catheter at the back of the neck.
-
-
Animal Recovery:
-
Allow the animal to fully recover from surgery before starting the infusion.
-
-
Infusion Setup:
-
Connect the exteriorized catheter to an infusion pump via a tether and swivel system. This allows the animal to move freely in its cage.[4]
-
-
Infusion Protocol:
-
Monitoring:
-
Continuously monitor the animal for well-being and catheter patency.
-
Collect blood samples at predetermined time points to measure R-3-HB concentrations.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflows
Caption: Experimental workflow for oral gavage.
Caption: Experimental workflow for intraperitoneal injection.
References
- 1. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl this compound. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. KINETICS-OF-ACUTE-AND-CHRONIC-[beta]-HYDROXYBUTYRATE-ADMINISTRATION-IN-YOUNG-ADULT-RATS [aesnet.org]
- 4. instechlabs.com [instechlabs.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. In Vivo Assessment of β-hydroxybutyrate Metabolism in Mouse Brain Using Deuterium (2H) Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ketone ester diet exhibits anxiolytic and cognition-sparing properties, and lessens amyloid and tau pathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Hydroxybutyrate Production in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve (R)-3-hydroxybutyrate [(R)-3-HB] yield in recombinant Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the basic metabolic pathway for producing (R)-3-HB in recombinant E. coli?
A1: The most common synthetic pathway for (R)-3-HB production in E. coli begins with the central metabolite acetyl-CoA.[1][2][3] Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA.[1][2][3] Finally, the Coenzyme A (CoA) is removed to yield the final product, (R)-3-HB.[1][4] This pathway typically requires the heterologous expression of at least two enzymes, often from organisms like Ralstonia eutropha.[4][5]
Q2: Which genes are commonly expressed in E. coli to establish this pathway?
A2: The core pathway involves:
-
Thiolase (e.g., phaA from R. eutropha): Catalyzes the condensation of two acetyl-CoA molecules into acetoacetyl-CoA.[4]
-
Acetoacetyl-CoA Reductase (e.g., phaB from R. eutropha): An NADPH-dependent enzyme that reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[4]
-
CoA removal enzyme: To release the final product, a thioesterase (like E. coli's native tesB) or a phosphotransbutyrylase/butyrate kinase system (ptb-buk from Clostridium acetobutylicum) is used.[4][6]
Q3: Why is cofactor availability, specifically NADPH, important for (R)-3-HB yield?
A3: The key reduction step catalyzed by PhaB is NADPH-dependent.[4][7] The native intracellular ratio of NADPH/NADP+ in E. coli is often higher than that of NADH/NAD+, which favors the activity of PhaB and subsequent (R)-3-HB production.[4][8] However, NADPH can become a limiting factor. Strategies to increase the NADPH pool, such as overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway (e.g., glucose-6-phosphate dehydrogenase, encoded by zwf), have been shown to improve (R)-3-HB yield.[7][9]
Q4: What are the major competing metabolic pathways that divert resources from (R)-3-HB production?
A4: The primary competing pathways originate from the key precursor, acetyl-CoA. These include:
-
Acetate (B1210297) Production: Under high glucose flux, E. coli often produces acetate as an overflow metabolite, which directly consumes acetyl-CoA and can inhibit cell growth.[1][3] Minimizing acetate formation is a critical goal for improving yield.[7][9]
Metabolic Pathway and Troubleshooting Visualizations
The following diagrams illustrate the core metabolic pathway and a general workflow for troubleshooting common production issues.
Caption: Engineered metabolic pathway for (R)-3-HB production from glucose in E. coli.
Caption: A logical workflow for troubleshooting low (R)-3-HB yield.
Troubleshooting Guide
Problem 1: Low or no (R)-3-HB production, but cell growth appears normal.
| Potential Cause | Suggested Solution |
| Inefficient Induction | Verify the concentration of the inducer (e.g., IPTG) and the optical density at which induction is initiated. Induction at mid-log phase is common. |
| Plasmid Instability / Gene Expression Failure | 1. Perform plasmid extraction and restriction digest to confirm plasmid integrity. 2. Run an SDS-PAGE gel on cell lysates pre- and post-induction to verify the expression of heterologous enzymes (e.g., PhaA, PhaB). |
| Suboptimal Enzyme Activity | Ensure fermentation conditions are suitable for enzyme function. For instance, many PHA synthases exhibit maximum activity around 30°C, which may differ from the optimal growth temperature for E. coli (37°C).[10][11] |
| Insufficient Cofactor (NADPH) | Consider strategies to increase NADPH availability. This can include overexpressing glucose-6-phosphate dehydrogenase (zwf) or using glutamate (B1630785) as a nitrogen source instead of ammonium (B1175870) salts.[7][9] |
Problem 2: Poor cell growth and low (R)-3-HB yield.
| Potential Cause | Suggested Solution |
| Toxicity of Metabolic Byproducts | High concentrations of acetate can inhibit cell growth.[3] Monitor acetate levels. If high, consider using a fed-batch strategy to limit glucose overflow or engineer strains with deleted acetate production pathways (e.g., Δpta). |
| Metabolic Burden | Overexpression of multiple heterologous genes can place a significant metabolic load on the cells. Try using lower-copy number plasmids or weaker promoters to reduce the expression levels. Chromosomal integration of the pathway genes can also improve stability.[5] |
| Suboptimal Fermentation Conditions | Review and optimize culture conditions such as pH, temperature, and aeration (dissolved oxygen).[10][11] For example, maintaining dissolved oxygen above a certain threshold (e.g., 20%) is often necessary.[1] |
| Nutrient Limitation | Ensure essential nutrients in the medium are not depleted prematurely. Fed-batch cultivation under nitrogen or phosphate limitation can be a strategy to divert carbon flux towards product formation instead of biomass.[1][2][12] |
Problem 3: High yield of byproducts, primarily acetate.
| Potential Cause | Suggested Solution |
| Overflow Metabolism | This occurs when the rate of glucose uptake exceeds the capacity of the central metabolic pathways (like the TCA cycle). |
| Fed-batch Fermentation | Implement a fed-batch strategy to control the glucose concentration in the fermenter, thereby preventing overflow metabolism.[2][12] |
| Strain Engineering | Knock out genes involved in the primary acetate production pathway, such as pta (phosphotransacetylase).[13] |
| Process Control | Control dissolved oxygen levels. Low oxygen can lead to the formation of mixed-acid fermentation byproducts. Stepwise reduction of dissolved oxygen has been used to trigger PHB accumulation in some strategies.[14] |
Quantitative Data Summary
The following tables summarize yields and productivities achieved under different conditions and with various engineered strains.
Table 1: Comparison of (R)-3-HB Production in Different E. coli Strains
| E. coli Strain | Key Genetic Modification | Titer (g/L) | Culture Condition | Reference |
| MG1655(DE3) | Expressing bktB, phaB, tesB | 2.92 | Shake Flask | [8],[4] |
| BL21Star(DE3) | Expressing bktB, phaB, tesB | ~2.5 | Shake Flask | [4] |
| AF1000 | Nitrogen-limited fed-batch | 12.7 | Fed-batch | [9] |
| Q5081 | Pathway optimization, NADPH regeneration, central metabolism regulation | 75.7 | Fed-batch | [15] |
Table 2: Effect of Cultivation Strategy on (R)-3-HB Productivity
| Cultivation Strategy | Limiting Nutrient | Specific Productivity (q3HB) | Volumetric Productivity (g/L/h) | Reference |
| Batch (Glutamate supplemented) | - | 0.12 g g⁻¹ h⁻¹ | - | [9],[7] |
| Ammonium-limited fed-batch | Nitrogen | - | ~0.51 | [2] |
| Phosphate-limited fed-batch | Phosphate | - | 1.5 | [1],[12] |
Experimental Protocols
Protocol 1: Quantification of Extracellular (R)-3-HB via HPLC
This protocol is a general guideline. Specific parameters like column type, mobile phase, and detector settings should be optimized.
-
Sample Preparation:
-
Collect 1 mL of culture broth.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: Typically a dilute acid solution, such as 5 mM H₂SO₄.
-
Flow Rate: A standard flow rate, often around 0.6 mL/min.
-
Temperature: Column oven temperature maintained at around 50-60°C.
-
Detection: UV detection at ~210 nm.
-
Quantification: Prepare a standard curve using pure (R)-3-hydroxybutyric acid of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.
-
Protocol 2: Analysis of Pathway Gene Expression via SDS-PAGE
-
Sample Collection:
-
Collect 1 mL of culture before induction and at several time points after induction (e.g., 2, 4, 6 hours).
-
Measure the OD₆₀₀ of each sample.
-
Centrifuge the samples and discard the supernatant. Resuspend the cell pellet in a volume of PBS or lysis buffer normalized to the OD₆₀₀ (e.g., 100 µL per OD unit) to ensure equal loading.
-
-
Cell Lysis:
-
Add 1X SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to the resuspended cells.
-
Boil the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.
-
-
Electrophoresis:
-
Load equal volumes of the prepared lysates onto a polyacrylamide gel (e.g., 12% acrylamide).
-
Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue R-250.
-
Destain the gel to visualize the protein bands.
-
Compare the lanes for pre- and post-induction samples. Look for the appearance of new, distinct bands at the expected molecular weights of your expressed enzymes (e.g., PhaA, PhaB).
-
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. frontiersin.org [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Increasing the production of this compound in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
- 12. Regulating the production of this compound in Escherichia coli by N or P limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-3-hydroxybutyrate Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of (R)-3-hydroxybutyrate using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common mass spectrometry methods for analyzing this compound?
A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly when coupled with tandem mass spectrometry for quantification.[1][4] GC-MS is also a robust technique, often requiring derivatization to improve the volatility of the analyte.[2][3]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is crucial for several reasons. Firstly, it can significantly enhance the ionization efficiency and detection sensitivity of this compound, which may otherwise exhibit poor ionization.[5][6] Secondly, for GC-MS analysis, derivatization increases the volatility of the compound, making it suitable for gas-phase analysis.[2] Critically, chiral derivatization allows for the separation of the (R) and (S) enantiomers of 3-hydroxybutyrate (B1226725), which is often essential for metabolic studies.[5][6]
Q3: I am observing low signal intensity for this compound. What are the potential causes and solutions?
A3: Low signal intensity can stem from several factors:
-
Inefficient Ionization: this compound is a small, polar molecule and may not ionize efficiently. Consider using a derivatization agent to improve its ionization characteristics.[5][6]
-
Ion Suppression: Components in the sample matrix can co-elute with your analyte and suppress its ionization.[7][8] To address this, improve your sample preparation to remove interfering substances, for example, by using solid-phase extraction (SPE). You can also adjust your chromatographic method to better separate the analyte from matrix components.
-
Suboptimal Instrument Parameters: Ensure that the mass spectrometer parameters, such as collision energy and fragmentor voltage, are optimized for your specific analyte and instrument.
Q4: My results show poor reproducibility. What could be the issue?
A4: Poor reproducibility is often linked to inconsistencies in sample preparation or chromatographic separation.
-
Sample Preparation: Ensure your sample preparation protocol, including protein precipitation and derivatization steps, is consistent across all samples. Incomplete derivatization can lead to significant variability.
-
Chromatography: Fluctuations in column temperature, mobile phase composition, or flow rate can affect retention time and peak shape. Ensure your LC or GC system is properly maintained and calibrated.
-
Matrix Effects: Variable matrix effects between different samples can lead to inconsistent results.[9] The use of a stable isotope-labeled internal standard, such as D4-(R)-3-hydroxybutyrate, is highly recommended to correct for these variations.
Q5: How can I differentiate this compound from its isomers?
A5: Distinguishing this compound from isomers like (S)-3-hydroxybutyrate, 2-hydroxybutyrate, and 3-hydroxyisobutyrate (B1249102) is critical for accurate quantification.[5][10]
-
Chiral Chromatography: For separating enantiomers ((R)- and (S)-3-hydroxybutyrate), a chiral column or chiral derivatization followed by separation on a standard column (like a C18) is necessary.[5][6]
-
Chromatographic Resolution: Isomers like 2-hydroxybutyrate can often be separated from 3-hydroxybutyrate using standard reverse-phase or HILIC chromatography with an optimized gradient.[1][11] Tandem MS can also discriminate between structural isomers.[1]
Troubleshooting Guide
Issue: Peak Tailing or Broadening
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Poor Chromatography | Optimize the mobile phase composition and gradient. Ensure the column is not degraded. |
| Secondary Interactions | Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |
Issue: Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard. Perform a matrix effect study by comparing the response in neat solution versus a post-extraction spiked matrix sample. |
| Non-linear Calibration Curve | Ensure the concentration of your calibration standards brackets the expected sample concentrations. Check for detector saturation at high concentrations. |
| Interference from Isomers | Verify the chromatographic separation of this compound from its isomers. Use tandem mass spectrometry (MS/MS) with specific transitions to minimize interference.[1] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of 3-hydroxybutyrate.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [4] |
| Intra-run Precision (%CV) | < 5.5% | [4] |
| Inter-run Precision (%CV) | < 5.8% | [4] |
| Analytical Recovery | 96.3% - 103% | [4] |
| Matrix Effect | -62.1% to 44.4% | [11] |
| Extraction Recovery | 65.1% to 119% | [11] |
Table 2: Example Linearity Ranges
| Analyte | Linearity Range (µg/mL) | Reference |
| 3-hydroxybutyric acid | 1.00 - 80.0 | [4] |
| 2-hydroxybutyric acid | 0.500 - 40.0 | [4] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., D4-(R)-3-hydroxybutyrate).
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Chiral Derivatization with PMP
This protocol is adapted for the derivatization of hydroxybutyrate enantiomers.[5][6]
-
Reagent Preparation: Prepare a solution of (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) in a suitable solvent.
-
Derivatization Reaction: To the dried sample extract, add the PMP solution and a catalyst (if required).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 90 minutes).
-
Quenching: Stop the reaction by adding a quenching agent, such as formic acid.
-
Dilution: Dilute the sample with the initial mobile phase before injection.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of (R)-3-Hydroxybutyl this compound (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-3-Hydroxybutyrate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of (R)-3-hydroxybutyrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key pathways and workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Metabolic Imbalance: Insufficient precursor (acetyl-CoA) supply. | - Overexpress genes in the upstream pathway leading to acetyl-CoA.- Optimize the carbon source and feeding strategy to avoid metabolic overflow to other pathways. |
| Cofactor Limitation: Insufficient NADPH for the acetoacetyl-CoA reductase (PhaB) enzyme. | - Overexpress genes involved in NADPH regeneration, such as glucose-6-phosphate dehydrogenase (zwf).- Use a nitrogen source like glutamate (B1630785), which consumes less NADPH compared to ammonium (B1175870).[1] | |
| Suboptimal Fermentation Conditions: pH, temperature, or aeration not at optimal levels. | - Monitor and control pH to remain within the optimal range for the production strain, as low pH can inhibit growth and production.[2] - Optimize temperature and aeration to support both cell growth and product formation. | |
| Plasmid Instability: Loss of the expression vector containing the this compound synthesis genes. | - Maintain selective pressure by including the appropriate antibiotic in the fermentation medium.- Consider genomic integration of the production pathway genes. | |
| High Acetic Acid Byproduct Formation | Overflow Metabolism: High glucose uptake rates can lead to the production of acetic acid as a byproduct, competing with this compound for acetyl-CoA.[3] | - Implement a fed-batch strategy with a controlled glucose feeding rate to prevent excess glucose accumulation.[3] - Use a phosphate-limited medium, which has been shown to favor this compound production over acetic acid.[3][4] |
| Inconsistent Production Between Batches | Variability in Inoculum: Differences in the age, density, or metabolic state of the seed culture. | - Standardize the inoculum preparation procedure, ensuring consistent cell density and growth phase. |
| Media Component Variability: Inconsistent quality or concentration of media components. | - Use high-quality, certified reagents and ensure accurate media preparation. | |
| Difficulty in Product Purification | Presence of Intracellular Contaminants: Co-extraction of cellular components like proteins and lipids. | - Optimize cell lysis methods to minimize the release of interfering substances.- Employ multi-step purification techniques, such as solvent extraction followed by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound production in recombinant E. coli?
A1: The most common pathway involves two key enzymes. First, β-ketothiolase (PhaA) catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. Second, an NADPH-dependent acetoacetyl-CoA reductase (PhaB) reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[5] Endogenous thioesterases in E. coli can then hydrolyze (R)-3-hydroxybutyryl-CoA to release this compound into the medium.
Q2: Why is my culture producing high levels of acetic acid instead of this compound?
A2: High acetic acid production is often a result of overflow metabolism, where a high rate of glucose uptake leads to an excess of acetyl-CoA that the cell cannot efficiently channel into the TCA cycle.[3] This excess acetyl-CoA is then converted to acetic acid. To mitigate this, it is crucial to control the glucose concentration in the fermenter through a fed-batch strategy.[3]
Q3: How can I increase the supply of the NADPH cofactor for the production of this compound?
A3: The acetoacetyl-CoA reductase (PhaB) preferentially uses NADPH as a cofactor.[1] To increase its availability, you can overexpress enzymes of the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (zwf), which is a major source of NADPH in E. coli.[1] Another strategy is to use a nitrogen source like glutamate, which requires less NADPH for assimilation compared to ammonium.[1]
Q4: What are the advantages of using a fed-batch cultivation strategy?
A4: Fed-batch cultivation allows for better control over substrate concentration, preventing the accumulation of inhibitory levels of the carbon source and reducing the formation of byproducts like acetic acid.[3] This strategy can lead to higher cell densities and, consequently, higher volumetric productivity of this compound.
Q5: What analytical methods are suitable for quantifying this compound in my fermentation broth?
A5: Several methods can be used for quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly accurate and specific methods.[6][7][8][9][10][11][12][13] Spectrophotometric enzymatic assays offer a simpler and often faster alternative.[14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound production.
Table 1: Comparison of this compound Production in Different E. coli Strains and Conditions
| Strain | Cultivation Method | Key Genetic Modification(s) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli BL21Star(DE3) | Shake Flask | Overexpression of phaB and tesB | 2.92 | - | - | [5] |
| E. coli MG1655(DE3) | Shake Flask | Overexpression of phaB and tesB | - | Higher than BL21Star(DE3) | - | [5] |
| E. coli AF1000 pJBGT3RX | Fed-batch (Phosphate-limited) | Expression of phaB and phaC from H. boliviensis | - | - | 1.5 | [3][4] |
| E. coli | Fed-batch (Nitrogen-limited) | Overexpression of zwf | 12.7 | - | 0.42 | [1] |
Table 2: Effect of Nutrient Limitation on this compound Production
| Limitation | Cultivation Strategy | Specific Productivity (q3HB) (g/g/h) | Volumetric Productivity (r3HB) (mg/L/h) | Reference |
| Ammonium | Depletion | 0.017 | - | [3] |
| Ammonium | Exponential Feed | Higher than depletion | - | [3] |
| Phosphate | Exponential Feed | Higher than ammonium limitation | 1500 | [3] |
Experimental Protocols
Quantification of this compound by HPLC
This protocol is adapted for the analysis of this compound in fermentation broth.
a. Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the standard curve range.
b. HPLC Conditions:
-
Column: A suitable ion-exclusion column (e.g., BIO-RAD Aminex Fermentation Monitor column).[11]
-
Mobile Phase: 0.5 mM Sulfuric Acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 75 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 5 µL.
c. Data Analysis:
-
Prepare a standard curve using known concentrations of this compound.
-
Integrate the peak area corresponding to this compound in the samples.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Quantification of this compound by GC-MS
This protocol is for the sensitive detection and quantification of this compound.
a. Sample Preparation and Derivatization:
-
To 50 µL of sample (supernatant from fermentation broth), add an internal standard (e.g., deuterated GHB).[18]
-
Acidify the sample with a small volume of acid (e.g., 50 µL of 0.1M sulfuric acid).[18]
-
Perform a liquid-liquid extraction with a suitable solvent like acetonitrile.[18]
-
Centrifuge and transfer the supernatant to a new vial and evaporate to dryness.
-
Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 20 minutes.[8][18]
b. GC-MS Conditions:
-
GC Column: HP-5 MS capillary column or equivalent.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Start at 60°C, ramp to 180°C, then to 250°C.[18]
-
Carrier Gas: Helium.
-
MS Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.
c. Data Analysis:
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Spectrophotometric Enzymatic Assay
This method provides a rapid way to estimate this compound concentration.
a. Principle: this compound is oxidized to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH), with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the concentration of this compound.
b. Procedure:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate/triethanolamine buffer, pH ~8.6), NAD+, and a colorimetric reagent like INT (iodonitrotetrazolium chloride) with diaphorase.[19]
-
Add the cell-free supernatant from the fermentation broth to the reaction mixture.
-
Measure the initial absorbance at 492 nm (for the formazan (B1609692) product of INT reduction).
-
Initiate the reaction by adding 3-hydroxybutyrate dehydrogenase (HBDH).
-
Incubate at room temperature and measure the final absorbance after the reaction is complete.
-
The change in absorbance is used to calculate the this compound concentration based on a standard curve.
Visualizations
Metabolic Pathway for this compound Production
Caption: Biosynthetic pathway of this compound from glucose.
Experimental Workflow for Production and Analysis
Caption: Workflow for this compound production and analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering robust microorganisms for organic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. s4science.at [s4science.at]
- 12. Enzymatic-HPLC method to analyze D-3-hydroxybutyric acid in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometry (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ovid.com [ovid.com]
- 19. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: Purification of (R)-3-Hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (R)-3-hydroxybutyrate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Hydrolysis of PHB
-
Question: We are experiencing a significantly lower than expected yield of this compound after the hydrolysis of poly-(R)-3-hydroxybutyrate (PHB). What are the potential causes and how can we improve the yield?
-
Answer: Low yields of this compound from PHB hydrolysis can stem from several factors related to both the hydrolysis method and downstream processing.
-
Incomplete Hydrolysis: The primary reason for low yield is often incomplete depolymerization of the PHB polymer.
-
Chemical Hydrolysis (Acidic/Alkaline):
-
Insufficient reaction time or temperature: Ensure that the hydrolysis is carried out for the recommended duration and at the optimal temperature for the specific acid or base used.
-
Inadequate mixing: Proper agitation is crucial to ensure homogenous contact between the PHB, solvent, and catalyst.
-
Incorrect catalyst concentration: The concentration of the acid or base catalyst is critical. A concentration that is too low will result in slow and incomplete hydrolysis.
-
-
Enzymatic Hydrolysis:
-
Low enzyme activity: Verify the activity of the PHB depolymerase. Enzyme activity can be affected by storage conditions and age.
-
Sub-optimal reaction conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being used.
-
Enzyme inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme efficiency.
-
-
-
Product Degradation: this compound can be susceptible to degradation under harsh reaction conditions.
-
Harsh acidic conditions: Strong acids at high temperatures can lead to the formation of byproducts such as crotonic acid.[1]
-
Prolonged exposure to high temperatures: This can lead to thermal degradation of the product.
-
-
Losses During Downstream Processing: Significant product loss can occur during purification steps.
-
Inefficient extraction: The choice of solvent and the extraction technique are critical for maximizing recovery. Multiple extractions may be necessary.
-
Incomplete precipitation: If precipitating the product, ensure the anti-solvent is added in the correct ratio and at the appropriate temperature to maximize precipitation.
-
Losses during filtration and washing: Fine crystals may be lost during filtration. Ensure the filter pore size is appropriate. Minimize the volume of washing solvent to reduce dissolution of the product.
-
-
Issue 2: Low Purity of the Final this compound Product
-
Question: Our purified this compound shows the presence of significant impurities in our analytical tests (GC/HPLC). What are the common impurities and how can we improve the purity?
-
Answer: Achieving high purity is crucial, especially for pharmaceutical applications. Impurities can originate from the starting material, side reactions during hydrolysis, or the purification process itself.
-
Common Impurities:
-
Residual PHB oligomers: Incomplete hydrolysis can leave short-chain PHB oligomers in the final product.
-
Byproducts of chemical hydrolysis: Acidic hydrolysis can generate crotonic acid.
-
Cellular debris: If starting from bacterial biomass, residual proteins, lipids, and other cellular components can co-purify with the product.
-
Residual solvents: Solvents used during extraction and purification may remain in the final product.
-
Salts: Formed during neutralization steps.
-
-
Strategies to Improve Purity:
-
Optimize Hydrolysis: Ensure complete hydrolysis to minimize the presence of oligomers. For enzymatic hydrolysis, this may involve increasing the enzyme concentration or reaction time.
-
Purification of the Fermentation Broth: Before hydrolysis, consider pre-treating the fermentation broth to remove some cellular components. Methods like centrifugation and filtration can be effective.[2]
-
Solvent Selection for Extraction: Use a solvent that has high selectivity for this compound and low solubility for impurities.
-
Washing Steps: Incorporate washing steps with appropriate solvents to remove specific impurities. For example, washing with water can remove salts.
-
Recrystallization: This is a powerful technique for removing impurities. Dissolve the impure product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form high-purity crystals.
-
Chromatographic Techniques: For very high purity requirements, techniques like column chromatography can be employed.
-
-
Issue 3: Difficulty in Crystallizing this compound
-
Question: We are having trouble inducing crystallization of our purified this compound, or the crystals are very fine and difficult to handle. What can we do?
-
Answer: Crystallization can be a challenging step, influenced by purity, solvent system, and cooling rate.
-
Failure to Crystallize:
-
High level of impurities: Impurities can inhibit nucleation and crystal growth. Further purification of the solution may be necessary before attempting crystallization again.
-
Supersaturation not reached: The solution may not be concentrated enough. Carefully evaporate some of the solvent to increase the concentration.
-
Inappropriate solvent: The chosen solvent may be too good a solvent, preventing the product from precipitating. Consider using a different solvent or a mixed-solvent system.
-
-
Formation of Fine Crystals or "Oiling Out":
-
Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oily precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
High degree of supersaturation: If the solution is too concentrated, the product may crash out of solution rapidly. Try using a slightly more dilute solution.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Seeding: Adding a few seed crystals of pure this compound to the supersaturated solution can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for producing this compound?
A1: The primary methods for producing this compound involve the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a biopolymer produced by various microorganisms. The main depolymerization techniques are:
-
Chemical Hydrolysis: This can be done under acidic or alkaline conditions. Acidic methanolysis is a common method that yields the methyl ester of this compound.[1]
-
Enzymatic Hydrolysis: This method utilizes PHB depolymerase enzymes to break down the polymer into its monomeric units. This is often considered a milder and more specific method.
Q2: What are the advantages and disadvantages of chemical versus enzymatic hydrolysis of PHB?
A2:
| Feature | Chemical Hydrolysis (Acidic/Alkaline) | Enzymatic Hydrolysis |
| Advantages | Generally faster reaction rates. Reagents are often less expensive. | Highly specific, leading to fewer byproducts and potentially higher purity. Milder reaction conditions, reducing product degradation. |
| Disadvantages | Harsher reaction conditions can lead to product degradation and byproduct formation (e.g., crotonic acid). May require neutralization and salt removal steps. Use of corrosive chemicals. | Enzymes can be expensive. Slower reaction rates. Enzyme activity can be sensitive to reaction conditions (pH, temperature). |
Q3: Which solvents are commonly used for the extraction of this compound?
A3: The choice of solvent depends on the form of the product (acid or ester) and the impurities to be removed. Some commonly used solvents include:
-
For this compound esters: Chloroform (B151607), dichloromethane, and ethyl acetate (B1210297).
-
For (R)-3-hydroxybutyric acid: Water (as it is water-soluble), followed by extraction with an organic solvent after acidification of the aqueous solution.
Non-halogenated, greener solvents are also being explored to make the process more environmentally friendly.
Q4: How can the purity of this compound be determined?
A4: The purity of this compound is typically assessed using chromatographic techniques:
-
Gas Chromatography (GC): Often used for the analysis of the methyl ester derivative of this compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the direct analysis of (R)-3-hydroxybutyric acid.
These techniques can separate the target compound from impurities and allow for quantification.
Quantitative Data Summary
The following tables summarize quantitative data on the yield and purity of this compound obtained through different purification methods as reported in the literature.
Table 1: Comparison of this compound Purification Methods - Yield and Purity
| Purification Method | Starting Material | Key Reagents/Enzymes | Reported Yield (%) | Reported Purity (%) | Reference |
| Alkaline Treatment & Surfactant | Mixed culture biomass | 0.2 M NaOH, 0.2% SDS | >90% (Recovery) | 99% | [3] |
| Solvent Extraction | Cupriavidus necator cells | Ethylene carbonate | 98.6% (Recovery) | up to 98% | [4] |
| Solvent Extraction | Ralstonia eutropha biomass | Methyl isobutyl ketone (wet cells) | up to 84% (Recovery) | up to 99% | [5] |
| Solvent Extraction | Ralstonia eutropha biomass | Ethyl acetate (dry cells) | High recovery | up to 99% | [5] |
| Solvent Extraction | Azotobacter vinelandii | Cyclohexanone | 97.8% | 99.3% | [6] |
| Enzymatic Recovery | Ralstonia eutropha | Pancreatin | - | 90.0% | |
| Direct Fermentation | Halomonas sp. OITC1261 | - | 58 g/L (Titer) | High optical purity | [7] |
Note: Yields are reported as recovery of the product from the starting material, which may differ from the overall process yield.
Experimental Protocols
Protocol 1: Acidic Methanolysis of PHB for Methyl this compound Production
This protocol is adapted from procedures described for the chemical depolymerization of PHB.
Materials:
-
PHB-containing biomass or purified PHB
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform
-
Sodium Bicarbonate (NaHCO₃) solution (e.g., 5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend a known amount of dry PHB-containing biomass (e.g., 1 g) in a mixture of chloroform and methanol containing 15% (v/v) sulfuric acid.
-
Methanolysis: Reflux the mixture with stirring at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 3.5 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully add a sufficient volume of sodium bicarbonate solution to neutralize the sulfuric acid. Check the pH to ensure it is neutral.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water to facilitate phase separation. The chloroform phase will contain the methyl this compound.
-
Extraction: Separate the organic (chloroform) layer. Wash the organic layer sequentially with sodium bicarbonate solution and then with deionized water to remove any remaining acid and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the chloroform using a rotary evaporator to obtain the crude methyl this compound.
-
Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography if higher purity is required.
Protocol 2: Enzymatic Hydrolysis of PHB for this compound Production
This protocol provides a general guideline for the enzymatic degradation of PHB. The specific conditions should be optimized for the particular PHB depolymerase being used.
Materials:
-
Purified PHB
-
PHB Depolymerase
-
Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl) at the optimal pH for the enzyme
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Substrate Preparation: Prepare a suspension of PHB in the appropriate buffer solution in a reaction vessel. The concentration of PHB will depend on the enzyme kinetics.
-
Enzyme Addition: Add the PHB depolymerase to the PHB suspension. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with constant agitation (e.g., in a shaking incubator) for a predetermined time (e.g., 24-72 hours).
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by measuring the concentration of the released this compound over time using HPLC.
-
Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the mixture (e.g., to 95°C for 10 minutes) or by adjusting the pH.
-
Removal of Solids: Centrifuge the reaction mixture to pellet any unreacted PHB and cellular debris (if starting from biomass).
-
Purification of Supernatant: Collect the supernatant containing the this compound. The supernatant can be further purified by filtration to remove any remaining fine particles.
-
Concentration and Further Purification: The aqueous solution of this compound can be concentrated under reduced pressure. If necessary, further purification steps like ion-exchange chromatography can be employed to remove charged impurities.
Visualizations
Caption: Workflow for chemical purification of this compound.
Caption: Workflow for enzymatic purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Hydrolysis of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filelist.tudelft.nl [filelist.tudelft.nl]
- 4. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Ralstonia eutropha cultures with non-halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Production of (R)-3-Hydroxybutyric Acid of High Optical Purity by Halomonas sp. OITC1261 Under Aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing byproduct formation in (R)-3-hydroxybutyrate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-3-hydroxybutyrate and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes include:
-
From Poly-(R)-3-hydroxybutyrate (PHB): This industrial-scale method involves the transesterification of PHB, a biopolymer produced by microbial fermentation.[1]
-
Enzymatic and Chemo-enzymatic Methods: These approaches utilize enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B or CAL-B), for their high selectivity under mild reaction conditions.[1][2] This can involve the kinetic resolution of racemic mixtures or the direct transesterification of enantiopure precursors.[1][3]
-
Microbial Synthesis: Metabolically engineered microorganisms, like E. coli, can be used to produce (R)-3-hydroxybutyric acid, a precursor to the final product.[1][4]
Q2: What is a common byproduct in the synthesis of this compound esters and how can it be removed?
A2: A common byproduct, particularly during the transesterification of PHB, is alkyl crotonate.[5] This impurity can be removed, along with unreacted alcohol, through distillation.[5]
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods, including:
-
Distillation: To remove volatile impurities like alcohols and byproducts such as alkyl crotonate.[5][6]
-
Neutralization: To remove acidic catalysts, often by adding a base like calcium hydroxide (B78521) or sodium bicarbonate.[5][6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity and enantiomeric excess of this compound can be determined using various analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.[5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric enrichment.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive quantification.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pH). - Poor enzyme activity (in enzymatic synthesis). - Inefficient purification leading to product loss. | - Reaction Monitoring: Monitor reaction progress using TLC, GC, or HPLC to ensure completion. - Optimize Conditions: Adjust temperature, pH, and reaction time. For transesterification of PHB, temperatures between 110°C and 150°C are often used.[6] For enzymatic reactions, temperatures are typically milder, around 30-40°C.[1] - Enzyme Activity: Ensure the enzyme is active and used in the correct concentration. - Purification: Optimize distillation and extraction procedures to minimize product loss. |
| High Levels of Alkyl Crotonate Byproduct | - Dehydration of the 3-hydroxybutyrate (B1226725) ester, often promoted by acidic conditions and high temperatures. | - Temperature Control: Avoid excessively high temperatures during reaction and distillation. - Catalyst Choice: Consider using milder catalysts or enzymatic methods which operate under less harsh conditions. - Purification: Use fractional distillation to separate the desired product from the lower-boiling crotonate byproduct.[5] |
| Low Enantiomeric Excess (ee) | - Incomplete resolution in kinetic resolution processes. - Racemization during synthesis or workup. - Impure starting materials. | - Enzymatic Resolution: Ensure the enzymatic kinetic resolution proceeds to the optimal conversion to maximize the ee of the remaining substrate or product.[3] - Mild Conditions: Use mild reaction and purification conditions to prevent racemization. - Starting Material Purity: Verify the enantiomeric purity of starting materials using chiral HPLC. |
| Presence of Acidic Impurities in Final Product | - Incomplete neutralization of acid catalysts. | - Thorough Neutralization: Ensure complete neutralization by monitoring the pH. Add a suitable base like sodium bicarbonate or calcium hydroxide.[6] - Washing: Perform aqueous washes during the workup to remove any residual acids. |
Experimental Protocols
Synthesis of Ethyl this compound from PHB
This protocol is based on the acidic alcoholysis of poly-(R)-3-hydroxybutyrate.
1. Transesterification of PHB:
-
Combine poly-(R)-3-hydroxybutyrate (PHB) with ethanol (B145695) in a weight ratio of 1:1 to 10:1.[6]
-
Add an acid catalyst, such as sulfuric acid.
-
Heat the mixture to a temperature between 110°C and 150°C.[6]
-
Allow the reaction to proceed for a suitable duration (e.g., several hours), monitoring for the dissolution of PHB and the formation of the ester.
2. Purification:
-
After the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst by adding a base (e.g., calcium hydroxide or sodium bicarbonate) until the pH is neutral.[5][6]
-
Filter the mixture to remove any solids.
-
Remove the excess ethanol and the ethyl crotonate byproduct by distillation at atmospheric pressure.[5]
-
Further purify the ethyl this compound by vacuum distillation.
Enzymatic Synthesis of (R)-3-hydroxybutyl this compound
This protocol utilizes Candida antarctica lipase B (CAL-B) for transesterification.[1]
1. Reaction Setup:
-
Combine ethyl this compound (1 equivalent) and (R)-1,3-butanediol (1 equivalent).
-
Add immobilized CAL-B (e.g., Novozym 435).
-
Conduct the reaction under reduced pressure (e.g., 80 mmHg) to facilitate the removal of the ethanol byproduct.[1][3]
-
Maintain the reaction temperature at 30-40°C.[1]
2. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by GC or HPLC until the starting materials are consumed.
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
The resulting (R)-3-hydroxybutyl this compound can be further purified if necessary, though this method often yields a high-purity product directly.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl this compound [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
- 6. US20140308719A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
- 7. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
stabilizing (R)-3-hydroxybutyrate for long-term experimental use
Welcome to the technical support center for (R)-3-hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound, also known as D-β-hydroxybutyrate (β-HB), is the most abundant of the three ketone bodies produced by the liver from the oxidation of fatty acids. It serves as a crucial alternative energy source for peripheral tissues, including the brain, during periods of low glucose availability, such as fasting or prolonged exercise.
Q2: How should I store powdered this compound for long-term use?
A2: Powdered this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal long-term stability, it is recommended to store it at -20°C.
Q3: How do I prepare a stock solution of this compound for cell culture experiments?
A3: To prepare a stock solution, dissolve the powdered this compound (often as a sodium salt) in a suitable solvent such as sterile water, PBS, or cell culture medium. It is recommended to filter-sterilize the solution through a 0.22 µm filter before use.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term use, aqueous solutions can be stored at 4°C, but it is not recommended to store them for more than one day.
Q5: Is this compound stable in biological samples like serum and plasma?
A5: Yes, this compound is a stable analyte in whole blood, plasma, and serum. Studies have shown its long-term stability, which allows for ample time for the separation of blood components and storage of samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell-based assays | 1. Degradation of this compound in working solutions: Aqueous solutions may not be stable for extended periods at 4°C. 2. Cellular metabolism of this compound: The effect of this compound can be cell-type dependent. Some cancer cells can use it as an energy source, which may promote proliferation, while in others it may induce apoptosis.[1] 3. Interaction with media components: Components in the cell culture media may interfere with the activity of this compound. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Characterize the metabolic phenotype of your cell line in response to this compound. Consider the glucose concentration in your media, as its effects can be more pronounced in low-glucose conditions.[2] 3. If possible, test the effects of this compound in a serum-free or defined medium to minimize confounding variables. |
| Low signal or no effect in HDAC inhibition assays | 1. Insufficient concentration of this compound: The inhibitory concentration (IC50) can vary between different HDAC enzymes and cell types. 2. Incorrect assay conditions: The pH and temperature of the assay buffer can affect enzyme activity. 3. Degraded this compound solution. | 1. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. 2. Ensure that the assay buffer is at the optimal pH and temperature for HDAC activity. 3. Use a freshly prepared solution of this compound. |
| Variability in quantifying this compound concentrations | 1. Interference from other substances in the sample: Biological samples can contain endogenous compounds that may interfere with the assay. For example, 3-hydroxyisobutyrate (B1249102), a metabolite of valine, can co-elute with this compound in some GC-MS methods.[3] 2. Improper sample handling and storage: Delays in processing or incorrect storage temperatures can affect sample integrity. 3. Choice of anticoagulant for blood samples: Certain anticoagulants like EDTA and oxalate (B1200264) can interfere with enzymatic assays.[4] | 1. Use a highly specific detection method, such as an enzymatic assay with this compound dehydrogenase or a validated LC-MS/MS protocol. Consider sample deproteinization to remove potential interferences. 2. Process samples promptly and store them at the recommended temperatures (see stability tables below). 3. For blood collection, NaF plasma, heparin plasma, or serum are the preferred specimens for enzymatic assays.[4] |
Data on Stability of this compound in Biological Samples
The following tables summarize the stability of this compound in various biological matrices at different storage temperatures.
Table 1: Stability of 3-Hydroxybutyrate (B1226725) at Room Temperature (22°C - 26°C)
| Sample Type | Average Change after 48 hours (mmol/L) | Percentage Change (%) | Range of Change (mmol/L) |
| Clotted Whole Blood | -0.11 | -4.1 | -0.20 to +0.05 |
| Anticoagulated Whole Blood (NaF/oxalate) | -0.13 | -5.6 | -0.21 to -0.05 |
Table 2: Stability of 3-Hydroxybutyrate at 4°C (3°C - 5°C)
| Sample Type | Average Change after 7 days (mmol/L) | Percentage Change (%) | Range of Change (mmol/L) |
| Clotted Whole Blood | 0.03 | 2.3 | -0.06 to 0.08 |
| Serum | 0.14 | 5.3 | -0.06 to 0.08 |
| Anticoagulated Whole Blood (NaF/oxalate) | -0.07 | -3.0 | -0.16 to 0.03 |
| Plasma (NaF/oxalate) | 0.05 | 2.1 | -0.03 to 0.12 |
Data adapted from a study on the storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
This compound sodium salt (powder)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound sodium salt powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 M).
-
Gently vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: General Cell-Based Assay with this compound
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Multi-well cell culture plates (e.g., 96-well)
-
Appropriate assay reagents (e.g., for proliferation, viability, or apoptosis)
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
On the following day, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation period, perform the desired endpoint assay according to the manufacturer's instructions.
-
Visualizations
References
- 1. Metabolic alterations and cellular responses to β-Hydroxybutyrate treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microbial Production of (R)-3-Hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the microbial production of (R)-3-hydroxybutyrate, specifically focusing on improving low yields.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the microbial production of this compound.
Q1: Why is my this compound yield unexpectedly low, even with the correct expression of biosynthetic genes?
A1: Low yields can stem from several factors beyond gene expression. Consider the following possibilities:
-
Suboptimal Fermentation Conditions: The culture environment plays a critical role in both cell growth and product formation. Key parameters to investigate include:
-
Temperature: While E. coli grows optimally at 37°C, the enzymes involved in this compound production, such as PHA synthases, may have a lower optimal temperature, often around 30°C.[1]
-
pH: The ideal pH for production can vary. While some studies show good yields between pH 5-7, uncontrolled pH has also resulted in high titers.[1] It is crucial to monitor and, if necessary, control the pH of your culture.
-
Aeration: Inadequate oxygen supply can be a significant bottleneck. Insufficient dissolved oxygen can limit cell growth and redirect metabolic flux away from your desired product. Ensure adequate agitation and airflow to maintain sufficient dissolved oxygen levels.[2]
-
-
Cofactor Imbalance: The production of this compound is dependent on the availability of the reducing cofactor NADPH.[3][4] An imbalance in the NADPH/NADP+ ratio can directly limit the efficiency of the metabolic pathway.
-
Metabolic Burden and Plasmid Instability: Overexpression of heterologous proteins can impose a significant metabolic burden on the host cells, leading to reduced growth and productivity. Additionally, plasmids can be unstable, leading to a loss of the biosynthetic pathway in a portion of the cell population.
-
Byproduct Formation: The formation of competing byproducts, most notably acetate (B1210297) in E. coli, diverts the carbon flux away from this compound synthesis.[3] High acetate concentrations can also inhibit cell growth.
Q2: How can I increase the availability of NADPH to improve my yield?
A2: Enhancing the intracellular supply of NADPH is a key strategy for boosting this compound production. Here are two effective approaches:
-
Genetic Engineering: Overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (encoded by the zwf gene), can significantly increase NADPH generation.[3]
-
Media Optimization: The choice of nitrogen source can influence NADPH availability. Using glutamate (B1630785) instead of ammonium (B1175870) salts as the nitrogen source can minimize NADPH consumption associated with nitrogen assimilation.[3]
Q3: My culture is producing a significant amount of acetate. How can I mitigate this?
A3: Acetate formation is a common problem in high-density E. coli fermentations. Strategies to reduce acetate accumulation include:
-
Fed-batch Fermentation: Implementing a fed-batch strategy with controlled glucose feeding can prevent the overflow metabolism that leads to acetate production. By maintaining a low glucose concentration, the cells are less likely to produce acetate.[5]
-
Genetic Modifications: Knocking out genes involved in acetate production, such as pta (phosphate acetyltransferase) and ackA (acetate kinase), can redirect carbon flux towards your desired product.
-
Process Control: Maintaining optimal dissolved oxygen levels is crucial, as anaerobic conditions can trigger mixed-acid fermentation, leading to the production of various organic acids, including acetate.
Q4: What is the most effective fermentation strategy to achieve high-density cultures and high product titers?
A4: Fed-batch cultivation is a widely adopted strategy for achieving high cell densities and, consequently, high product titers.[2][5][6] A typical fed-batch process involves an initial batch phase for biomass accumulation, followed by a feeding phase where a concentrated nutrient solution is supplied to sustain cell growth and product formation. Nutrient limitation, such as nitrogen or phosphate limitation, during the production phase can be an effective strategy to channel the carbon source towards this compound synthesis rather than biomass formation.[5]
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the key enzymes in the biosynthetic pathway for this compound?
A5: The core biosynthetic pathway for this compound starting from acetyl-CoA involves three key enzymatic steps:
-
β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, a step that typically requires NADPH.
-
Thioesterase (e.g., TesB): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release this compound and Coenzyme A.[3][7]
Q6: Which host organism is best for producing this compound?
A6: While many microorganisms naturally produce polyhydroxyalkanoates (PHAs), of which this compound is a monomer, recombinant Escherichia coli is a popular choice for industrial production.[8] This is due to its fast growth rate, well-characterized genetics, and the availability of numerous genetic tools for metabolic engineering.[8]
Q7: How is this compound quantified from the fermentation broth?
A7: The concentration of this compound in the culture supernatant can be determined using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an aminex column) and a refractive index (RI) or UV detector. The supernatant should be filtered to remove cells and debris before analysis.
Q8: What are the main challenges in the downstream processing and purification of this compound?
A8: The primary challenges in downstream processing include the separation of this compound from the complex fermentation broth, which contains residual media components, other organic acids (like acetate), and cellular debris.[9] The choice of purification method depends on the desired purity of the final product and often involves multiple steps such as centrifugation, filtration, extraction, and chromatography.[9][10]
Section 3: Experimental Protocols
Protocol 1: Batch Fermentation of Recombinant E. coli for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD600) of 0.1.
-
-
Fermentation:
-
Medium: Use a defined mineral salt medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., ammonium chloride or glutamate), and necessary trace elements.
-
Culture Conditions: Incubate at 30°C with vigorous shaking (e.g., 250 rpm) to ensure adequate aeration.
-
Induction: When the culture reaches a mid-log phase of growth (e.g., OD600 of 0.6-0.8), induce the expression of the this compound biosynthetic genes by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Sampling: Collect samples periodically to monitor cell growth (OD600) and product formation (by HPLC).
-
-
Harvesting:
-
After a set fermentation time (e.g., 24-48 hours), harvest the culture by centrifugation to separate the cells from the supernatant containing the secreted this compound.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Column: Use a suitable column for organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: Typically, a dilute acid solution (e.g., 5 mM H2SO4).
-
Flow Rate: A standard flow rate is 0.6 mL/min.
-
Temperature: Maintain the column at a constant temperature (e.g., 50°C).
-
Detection: Use a refractive index (RI) or UV detector (at a wavelength around 210 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of pure this compound to quantify the concentration in the samples.
-
Section 4: Data Presentation
Table 1: Comparison of this compound Production under Different Fermentation Strategies in Recombinant E. coli
| Fermentation Strategy | Host Strain | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Batch (Shake Flask) | E. coli BW25113 | Glucose | 4.32 | - | - | [1] |
| Batch (Bioreactor) | E. coli AF1000 pJBGT3RX | Glucose | 1.0 | 0.53 (g/g CDW) | - | [3] |
| Fed-batch (N-limited) | E. coli AF1000 pJBGT3RX | Glucose | 12.7 | - | 0.42 | [3][4] |
| Fed-batch (P-limited) | E. coli AF1000 pJBGT3RX | Glucose | - | - | 1.5 | [5] |
| Fed-batch | Recombinant E. coli | Glucose | 75.7 | 0.34 | 1.26 | [11] |
CDW: Cell Dry Weight
Section 5: Visualizations
Caption: Metabolic pathway for this compound production in E. coli.
Caption: General experimental workflow for microbial this compound production.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. Increasing the production of this compound in recombinant Escherichia coli by improved cofactor supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the production of this compound in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulating the production of this compound in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Crossmark [crossmark.crossref.org]
- 9. cetjournal.it [cetjournal.it]
- 10. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Fermentation Parameters for (R)-3-Hydroxybutyrate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for (R)-3-hydroxybutyrate production.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low this compound Titer | - Suboptimal medium composition (C/N ratio, phosphate (B84403) limitation).[1][2][3] - Inefficient cofactor (NADPH) regeneration.[4] - Non-optimal fermentation conditions (pH, temperature, dissolved oxygen). - Formation of inhibitory byproducts.[2][4] - Plasmid instability or low gene expression. | - Medium Optimization: Systematically vary the carbon-to-nitrogen (C/N) ratio to identify the optimal balance for product formation over biomass growth. Investigate the effect of phosphate limitation, as it can redirect carbon flux towards this compound synthesis.[1][2][3] - Cofactor Engineering: Overexpress genes involved in NADPH regeneration, such as glucose-6-phosphate dehydrogenase (zwf), to enhance the activity of NADPH-dependent reductases in the production pathway.[4] - Process Parameter Control: Perform small-scale experiments to determine the optimal pH, temperature, and dissolved oxygen (DO) levels for your specific strain. Implement a controlled fed-batch strategy to maintain these parameters within the optimal range. - Byproduct Reduction: See the "High Acetate (B1210297) Formation" troubleshooting point below. - Genetic Stability: Ensure consistent antibiotic pressure to maintain plasmids. Verify gene expression levels using techniques like RT-qPCR. |
| High Acetate Formation | - High glucose uptake rate leading to overflow metabolism.[2] - Oxygen limitation.[2] | - Fed-Batch Strategy: Implement a fed-batch fermentation strategy with a controlled glucose feeding rate to avoid excess glucose accumulation in the medium.[1][3] An exponential feeding strategy can be employed to match the glucose consumption rate of the culture.[1] - Oxygen Control: Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level, which can help reduce acetate production.[2] |
| Poor Cell Growth | - Nutrient limitation (other than the intended limiting nutrient for production). - Presence of toxic compounds in the medium. - Suboptimal pH or temperature. | - Medium Analysis: Analyze the composition of your fermentation medium to ensure all essential nutrients for cell growth are present in sufficient amounts. - Medium Sterilization: Verify that the sterilization process is not generating any inhibitory compounds. - Parameter Optimization: Calibrate and verify the accuracy of pH and temperature probes. Optimize these parameters for the growth phase before shifting to production conditions if a two-stage process is used. |
| Inconsistent Fermentation Results | - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters. | - Standardize Inoculum: Develop and adhere to a strict protocol for inoculum preparation, including culture age, cell density, and volume. - Consistent Media: Prepare media in large batches when possible to minimize batch-to-batch variation. Carefully check the quality of all media components. - Process Monitoring: Implement robust monitoring and control of key fermentation parameters (pH, temperature, DO, feeding rates) to ensure run-to-run consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound production in recombinant E. coli?
A1: The typical engineered pathway in E. coli for this compound production involves three key steps starting from the central metabolite, acetyl-CoA. First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase. Next, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase. Finally, the CoA moiety is removed from (R)-3-hydroxybutyryl-CoA to yield this compound, a step that can be catalyzed by endogenous thioesterases.[1][2][3]
Q2: How does nutrient limitation, such as nitrogen or phosphorus, enhance this compound production?
A2: Nutrient limitation, particularly of nitrogen or phosphorus, in the presence of excess carbon, is a common strategy to trigger the accumulation of storage compounds like poly(3-hydroxybutyrate) (PHB), the precursor to this compound.[1][2][3] Under these conditions, cell growth is restricted, and the excess carbon is channeled towards the synthesis of this compound as a means of storing carbon and energy. Phosphate limitation has been shown to result in high volumetric productivity of this compound.[1][3]
Q3: What are the advantages of a fed-batch fermentation strategy over a batch process for this compound production?
A3: A fed-batch strategy offers several advantages for producing this compound. It allows for better control over the growth rate and metabolic state of the cells by controlling the feeding of the carbon source and other nutrients. This helps to prevent overflow metabolism and the formation of inhibitory byproducts like acetate.[1][2][3] Fed-batch cultivation can also achieve higher cell densities, leading to a higher overall product titer and volumetric productivity.[1][3]
Q4: Which analytical methods are commonly used to quantify this compound in a fermentation broth?
A4: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6][7][8][9] For GC analysis, the this compound is typically derivatized to a more volatile form, such as a methyl or trimethylsilyl (B98337) ester.[5][7][9] HPLC methods often use an ion-exchange or reversed-phase column for separation and UV detection.[6][8]
Data Presentation
Table 1: Comparison of this compound Production in Different Fermentation Strategies.
| Fermentation Strategy | Microorganism | Key Parameters | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Ammonium-limited fed-batch | E. coli AF1000 pJBGT3RX | Exponential and linear feed phases | - | - | - | [1][2][3] |
| Phosphate-limited fed-batch | E. coli AF1000 pJBGT3RX | Exponential and linear feed phases | - | 1.5 | - | [1][2][3] |
| Nitrogen-limited fed-batch | Recombinant E. coli | zwf overexpression | 12.7 | 0.42 | - | [4] |
| Batch with glutamate (B1630785) supplementation | Recombinant E. coli | - | - | - | - | [4] |
| Bioconversion | Azohydromonas lata M5 | Resting cells with (R,S)-1,3-butanediol | 8.7 | - | - | [10] |
| Fed-batch | Methylobacterium rhodesianum hbd lipA mutant | Methanol as carbon source | 2.8 | - | - | [11] |
Experimental Protocols
Determination of Cell Dry Weight (CDW)
This protocol describes the steps for measuring cell biomass concentration in a fermentation broth.
Materials:
-
Microcentrifuge tubes (pre-weighed)
-
Microcentrifuge
-
Pipettes and sterile tips
-
Deionized water
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
Label and weigh empty, dry microcentrifuge tubes. Record the weights.
-
Transfer a known volume (e.g., 1-2 mL) of the fermentation broth into the pre-weighed microcentrifuge tubes.
-
Centrifuge the tubes at a speed sufficient to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Carefully decant the supernatant without disturbing the cell pellet.
-
Wash the cell pellet by resuspending it in an equal volume of deionized water and centrifuge again. This step helps to remove any remaining salts from the media.
-
Discard the supernatant.
-
Place the open tubes with the cell pellets in a drying oven set at 80-100°C.
-
Dry the pellets to a constant weight (typically overnight).
-
After drying, transfer the tubes to a desiccator to cool to room temperature. This prevents the absorption of moisture from the air.
-
Weigh the tubes containing the dried cell pellets.
-
Calculate the cell dry weight by subtracting the initial weight of the empty tube.
-
The CDW in g/L is calculated as: (Weight of tube with pellet - Weight of empty tube) / Volume of culture in Liters.
Quantification of this compound by HPLC
This protocol provides a general guideline for the analysis of this compound in fermentation supernatant using HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or an ion-exchange column
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Mobile phase (e.g., dilute sulfuric acid or a buffer/acetonitrile mixture)
-
This compound standard solution
Procedure:
-
Sample Preparation:
-
Take a sample of the fermentation broth and centrifuge it to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., sterile fermentation medium or deionized water).
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The specific conditions (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength) will need to be optimized for your specific application. A common detection wavelength is around 210 nm.
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Mandatory Visualization
Caption: Metabolic pathway for this compound synthesis and competing pathways.
Caption: A typical workflow for the optimization of fermentation parameters.
References
- 1. Frontiers | Regulating the production of this compound in Escherichia coli by N or P limitation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulating the production of this compound in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of parameters affecting poly(3-hydroxybutyrate) quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic-HPLC method to analyze D-3-hydroxybutyric acid in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of (R)-3-hydroxybutyric acid by fermentation and bioconversion processes with Azohydromonas lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of the Chiral Compound this compound by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity (R)-3-Hydroxybutyrate Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity (R)-3-hydroxybutyrate ((R)-3-HB).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be produced through several methods, including:
-
Chemical Degradation of Polyhydroxybutyrate (PHB): This involves the acidic or alkaline hydrolysis or alcoholysis of PHB, a biopolymer produced by various microorganisms.[1][2]
-
Enzymatic Degradation of PHB: Specific enzymes like PHB depolymerases or lipases are used to break down PHB into (R)-3-HB monomers.[1][2]
-
Direct Microbial Fermentation: Some genetically engineered or naturally occurring microorganisms can directly produce and secrete (R)-3-HB into the fermentation broth.[3][4]
-
Chemical Synthesis: While possible, this method often results in a racemic mixture (a mix of (R) and (S) enantiomers) and may introduce heavy metal impurities, making it less suitable for high-purity applications.[2][3]
Q2: What is the typical starting material for purification?
A2: The starting material depends on the production method. For degradation methods, it is typically poly-(R)-3-hydroxybutyrate (PHB) granules extracted from bacterial cells.[5] For direct fermentation methods, the starting material is the fermentation broth containing the secreted (R)-3-HB.[3]
Q3: What purity levels can be expected from different purification strategies?
A3: High purity levels, often exceeding 99%, are achievable, particularly for pharmaceutical applications.[6] The final purity depends on the chosen method and the number of purification steps. For instance, a multi-step process involving hydrolysis, filtration, and crystallization can yield sodium this compound with a purity of over 99.5%.[6] Methods involving direct fermentation followed by purification can also achieve purities of over 95%, and even up to 99%.[3]
Q4: Why is achieving high optical purity important?
A4: this compound is a chiral molecule, and only the (R)-enantiomer is the natural metabolic product in mammals and possesses the desired physiological functions.[7] For therapeutic and drug development applications, high optical purity is critical to ensure efficacy and avoid potential side effects from the non-active (S)-enantiomer.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of (R)-3-HB After PHB Depolymerization
| Possible Cause | Solution |
| Incomplete Hydrolysis/Alcoholysis | Optimize Reaction Conditions: Increase reaction time, temperature, or catalyst concentration. For acidic alcoholysis, ensure the use of anhydrous conditions and appropriate co-solvents like dichloroethane to improve efficiency.[1] For alkaline hydrolysis, higher temperatures may be needed, but this must be balanced against potential side reactions.[2] |
| Inefficient Enzyme Activity (Enzymatic Method) | Check Enzyme Stability and Activity: Ensure the pH and temperature are optimal for the specific depolymerase or lipase (B570770) used.[1] The presence of inhibitors like certain metal ions or DTT can completely inhibit enzyme activity.[1] Consider partial purification of the enzyme to increase its specific activity.[1] |
| Poor PHB Recovery from Cells | Improve Cell Lysis and PHB Extraction: Employ a suitable cell disruption method before solvent extraction.[5] Simple digestion with sodium hydroxide (B78521) can be an economical alternative to solvent extraction for isolating PHB from bacterial cells.[1] |
Problem 2: Low Optical Purity (Presence of (S)-3-HB)
| Possible Cause | Solution |
| Racemization During Chemical Synthesis/Degradation | Use Milder Reaction Conditions: Harsh chemical conditions (e.g., strong acids/bases, high temperatures) can lead to racemization.[3] Consider enzymatic methods, which are generally more stereospecific. |
| Contamination from Starting Materials | Source High-Purity Starting Materials: If using chemical synthesis, start with an enantiomerically pure precursor. If degrading PHB, ensure it is of high optical purity. |
| Inaccurate Purity Measurement | Use Appropriate Analytical Techniques: Employ chiral High-Performance Liquid Chromatography (chiral HPLC) or chiral Gas Chromatography (chiral GC) to accurately determine the enantiomeric purity.[8][9] |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Solution |
| Residual Solvents from Extraction | Optimize Drying/Evaporation: Use reduced pressure evaporation to effectively remove residual organic solvents like ethanol (B145695) or methanol (B129727) after extraction or reaction steps.[2][8] |
| Bacterial Endotoxins (from Fermentation) | Incorporate Depyrogenation Steps: If the product is for pharmaceutical use, purification from fermentation broth must include steps to remove endotoxins. This may involve techniques like activated carbon treatment and ultrafiltration.[3] |
| Heavy Metal Contamination (from Chemical Synthesis) | Use Pharmaceutical-Grade Reagents: Ensure all reagents and catalysts are of high purity. Multi-step purification processes, including crystallization, can help remove heavy metal impurities.[2][6] |
| By-product Formation (e.g., Crotonic Acid) | Refine Purification Protocol: The formation of by-products like crotonic acid can occur during hydrolysis. A subsequent purification step involving the formation of an addition product followed by crystallization can effectively reduce these impurities to parts-per-million (ppm) levels.[6] |
Quantitative Data Presentation
Table 1: Comparison of this compound Production & Purification Methods
| Method | Starting Material | Key Reagents/Enzymes | Purity Achieved | Yield/Titer | Reference |
| Acidic Methanolysis | PHB from Ralstonia eutropha | H₂SO₄, Methanol, Dichloroethane | High (not quantified) | Not specified | [1] |
| Alkaline & Enzymatic Hydrolysis | PHB Powder | NaOH/NaHCO₃, Lipase | >98% (starting PHB) | Not specified | [2] |
| Direct Fermentation | Glucose, Molasses | Corynebacterium glutamicum | >99% | 11.5 g/L | [3] |
| Direct Fermentation | Sucrose | Halomonas sp. OITC1261 | High Optical Purity | 58 g/L | [4] |
| Hydrolysis & Crystallization | Ethyl 3-hydroxybutyrate (B1226725) | NaOH, Ethanol, Methanol, Acetone (B3395972) | >99.5% | 81% (crude product) | [6] |
Experimental Protocols
Protocol 1: Acidic Alcoholysis of PHB for Methyl this compound Production
This protocol is adapted from the method described by Seebach and Lee et al.[1]
-
PHB Extraction:
-
Isolate PHB granules from bacterial cells. A simple and economical method is the chemical digestion of cells using 0.2 N sodium hydroxide.[1]
-
Alternatively, use chloroform (B151607) extraction to purify the PHB.[1]
-
Wash the extracted PHB and dry to a constant weight.
-
-
Methanolysis:
-
Suspend the purified PHB in a mixture of dichloroethane and methanol.
-
Add a catalytic amount of concentrated sulfuric acid or anhydrous hydrochloric acid.[1]
-
Reflux the mixture for several hours until the PHB is completely depolymerized. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate.
-
Filter the mixture to remove any solid residues.
-
Remove the solvents (dichloroethane and methanol) under reduced pressure.
-
The resulting crude methyl this compound can be further purified by distillation.[8]
-
Protocol 2: Purification of (R)-3-HB from Fermentation Broth
This protocol is based on the purification steps outlined for direct fermentation methods.[3]
-
Cell Removal:
-
Centrifuge the fermentation broth at a sufficient speed (e.g., 4500 rpm) to pellet the microbial cells.[3]
-
Collect the supernatant, which contains the secreted (R)-3-HB.
-
-
Clarification and Decolorization:
-
Filter the supernatant through a clarifying agent like Celite (1%) to remove any remaining fine particles.[3]
-
Add activated carbon (1%) to the clear filtrate. Stir for approximately 30 minutes for decolorization.[3]
-
Filter the mixture to remove the activated carbon, resulting in a clear, colorless filtrate.
-
-
Concentration and Crystallization (for salts of (R)-3-HB):
-
Concentrate the filtrate under reduced pressure to remove water and increase the product concentration.
-
If precipitating a salt (e.g., sodium salt), cooling the concentrated solution can induce crystallization. For some methods, adding a solvent like acetone can facilitate crystallization.[6]
-
Collect the crystals by filtration.
-
-
Final Drying:
-
Wash the purified crystals with a suitable solvent (e.g., cold ethanol or acetone) to remove any remaining impurities.
-
Dry the final product under vacuum to obtain high-purity this compound or its salt.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 4. Direct Production of (R)-3-Hydroxybutyric Acid of High Optical Purity by Halomonas sp. OITC1261 Under Aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN119019245A - Preparation method of pharmaceutical grade sodium 3-hydroxybutyrate - Google Patents [patents.google.com]
- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20140308719A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
- 9. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl this compound - Google Patents [patents.google.com]
troubleshooting enantiomeric excess issues in (R)-3-hydroxybutyrate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with enantiomeric excess (ee) during the synthesis of (R)-3-hydroxybutyrate.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Low or inconsistent enantiomeric excess is a common challenge in the asymmetric synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal enantioselectivity.
Question 1: My enantiomeric excess (ee) is significantly lower than expected. What are the most common initial checks?
Answer: When encountering low enantiomeric excess, it is crucial to first validate your analytical methodology and then scrutinize the reagents and reaction conditions.
-
Verify Analytical Method (Chiral HPLC/GC): An inaccurate analytical method can provide misleading ee values. It is essential to ensure proper separation of enantiomers (Resolution > 1.5) and validate the method's precision and accuracy.
-
Check Purity of Starting Materials: Impurities in the substrate (e.g., ethyl acetoacetate) or other reagents can inhibit the catalyst or participate in side reactions, leading to a decrease in enantioselectivity.
-
Evaluate Catalyst Quality: The catalyst, whether it's a chemical complex or a biocatalyst (enzyme or whole-cell), is the primary driver of stereoselectivity. Variations in catalyst quality, age, or handling can significantly impact the outcome. For whole-cell biocatalysts like baker's yeast, be aware that multiple reductase enzymes with opposing stereoselectivities may be present.[1]
Frequently Asked Questions (FAQs)
Biocatalysis-Specific Issues
Question 2: I'm using a whole-cell biocatalyst (e.g., E. coli, Baker's Yeast) and observing low ee. What factors specific to this system could be the cause?
Answer: Whole-cell biocatalysis introduces several variables that can affect enantioselectivity.
-
Presence of Competing Enzymes: The host organism may contain endogenous reductases with opposite stereoselectivity to the desired enzyme.[2] This can lead to the formation of the undesired (S)-enantiomer, thus lowering the overall ee of the (R)-product.
-
Cofactor Regeneration: The asymmetric reduction of the ketone requires a cofactor, typically NADPH or NADH.[3] Inefficient regeneration of the active cofactor can limit the reaction rate and potentially affect the enantioselectivity.
-
Reaction Conditions: Factors such as pH, temperature, and substrate concentration can influence the activity and stability of the enzymes within the cell.[4]
Question 3: How can I improve the enantioselectivity of my whole-cell bioreduction?
Answer: Several strategies can be employed to enhance the ee in whole-cell systems:
-
Strain Engineering: If possible, use a genetically engineered strain that overexpresses the desired (R)-selective reductase and/or has competing reductases knocked out.[1][5]
-
Optimization of Reaction Conditions: Systematically optimize parameters like pH, temperature, and substrate feeding strategy. Maintaining a low substrate concentration through fed-batch addition can sometimes improve selectivity.
-
Cofactor Regeneration System: Ensure an efficient cofactor regeneration system is in place, for example, by co-expressing a glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.[6]
Chemical Catalysis-Specific Issues
Question 4: In my chemical synthesis using a chiral catalyst, the ee is poor. What should I investigate?
Answer: For chemical catalysis, focus on the catalyst, reagents, and reaction environment.
-
Catalyst Integrity: Ensure the chiral ligand and metal precursor are of high purity. The catalyst should be prepared and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Solvent and Additives: The choice of solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity. Ensure solvents are anhydrous and free of impurities.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.[7]
Data Summary Tables
Table 1: Factors Influencing Enantiomeric Excess in Biocatalytic Reduction
| Parameter | Effect on this compound ee | Typical Optimized Values/Conditions | Reference(s) |
| Biocatalyst | Strain-dependent; presence of competing reductases lowers ee. | Engineered E. coli overexpressing a specific (R)-selective reductase. | [2][8] |
| pH | Optimal pH range for enzyme activity and stability. | pH 6.0 - 8.0 is often optimal for carbonyl reductases. | [4] |
| Temperature | Affects enzyme activity and stability; denaturation at high temperatures. | 30°C is a common optimum for many microbial reductions. | [4] |
| Substrate Conc. | High concentrations can lead to substrate inhibition and lower ee. | Fed-batch strategies to maintain low substrate levels are effective. | [8] |
| Cofactor | Efficient regeneration of NADPH/NADH is crucial. | Co-expression of glucose dehydrogenase (GDH) with glucose as co-substrate. | [6] |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Analytical Method | Principle | Typical Column | Mobile/Carrier Gas | Advantages | Disadvantages | Reference(s) |
| Chiral GC | Separation of enantiomers on a chiral stationary phase in the gas phase. | CP Chirasil-DEX CB | Hydrogen or Helium | High resolution, fast analysis times. | Requires derivatization for non-volatile analytes. | [9][10] |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Chiralcel OD-H, Chiralpak AD-H | Hexane/Isopropanol mixtures | Broad applicability, direct analysis of many compounds. | Longer run times, higher solvent consumption. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Bioreduction of Ethyl Acetoacetate
-
Cell Culture and Harvest:
-
Inoculate a suitable engineered E. coli strain (expressing an (R)-selective carbonyl reductase and glucose dehydrogenase) into a rich medium (e.g., LB broth) with appropriate antibiotics.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Bioreduction Reaction:
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 = 50).
-
Add the co-substrate for cofactor regeneration (e.g., glucose) to the cell suspension.
-
Start the reaction by adding the substrate, ethyl acetoacetate. A fed-batch approach is recommended to maintain a low substrate concentration.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.[6]
-
-
Sample Preparation and Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Extract the product, ethyl this compound, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Protocol 2: Determination of Enantiomeric Excess using Chiral Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a standard solution of racemic ethyl 3-hydroxybutyrate.
-
Prepare the extracted sample from the experimental reaction.
-
If necessary, derivatize the samples to improve volatility and peak shape.
-
-
GC Instrument Setup:
-
Column: Use a chiral capillary column, such as CP Chirasil-DEX CB.[10]
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Set to appropriate temperatures (e.g., 250°C).
-
Oven Temperature Program: Develop a temperature program that provides baseline separation of the two enantiomers. An isothermal or gradient program may be used.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the experimental sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100
-
Visual Diagrams
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Common issues in whole-cell bioreduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Towards the computational design and engineering of enzyme enantioselectivity: A case study by a carbonyl reductase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (R)-3-Hydroxybutyrate as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxybutyrate (βHB), the primary circulating ketone body, has emerged as a promising therapeutic agent with a diverse range of biological activities. Traditionally associated with the metabolic state of ketosis induced by fasting or a ketogenic diet, the exogenous administration of βHB is now being explored for its potential to treat a variety of conditions, particularly neurological and metabolic disorders. This guide provides an objective comparison of this compound with alternative approaches, supported by experimental data, to aid in its validation and potential clinical translation.
Mechanisms of Action: More Than Just an Alternative Fuel
This compound's therapeutic effects extend beyond its role as an alternative energy source for the brain and other tissues.[1][2] Its multifaceted mechanisms of action include:
-
Histone Deacetylase (HDAC) Inhibition: βHB is a potent inhibitor of class I histone deacetylases (HDACs), leading to histone hyperacetylation and the altered expression of genes involved in metabolic regulation and cellular stress responses.[3] This epigenetic modification is believed to underlie many of its neuroprotective effects.
-
Anti-inflammatory Effects: βHB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. This action reduces the production of pro-inflammatory cytokines, suggesting a role in inflammatory diseases.
-
Signaling Molecule: βHB acts as a signaling molecule by binding to and activating specific cell surface receptors, such as the hydroxycarboxylic acid receptor 2 (HCAR2), which can modulate neuronal function and metabolism.
-
Neuroprotective Properties: In the context of neurological disorders, βHB has been demonstrated to protect neurons from excitotoxicity and oxidative stress.[3]
Comparative Pharmacokinetics: Exogenous this compound vs. Ketogenic Diet
A key advantage of exogenous this compound administration over a ketogenic diet is the rapid and predictable elevation of blood ketone levels.[4][5] The ketogenic diet, while effective at inducing endogenous ketone production, requires strict adherence and a significant adaptation period.
| Parameter | Exogenous (R)-3-hydroxybutyl this compound[4][5] | Ketogenic Diet[6] |
| Time to Reach Therapeutic Ketosis (>0.5 mmol/L) | 1-2 hours | Days to weeks |
| Peak βHB Concentration (Dose-dependent) | 3.30 mM (at 714 mg/kg) | Variable, typically 1-5 mM |
| Consistency of Ketone Levels | Predictable and dose-dependent | Can fluctuate with dietary intake |
| Patient Adherence | Generally higher due to ease of administration | Can be challenging due to dietary restrictions |
Preclinical Efficacy: Neuroprotection in a Traumatic Brain Injury Model
A preclinical study in a rat model of traumatic brain injury (TBI) demonstrated the neuroprotective effects of (R)-3-hydroxybutyl this compound.[7]
| Outcome Measure | Control (Water) | (R)-3-hydroxybutyl this compound Treated |
| Lesion Volume (mm³) | 47 ± 11 | 10 ± 3 |
| NSS-R Total Score (4 weeks post-injury) | 4.4 ± 0.5 | 1.2 ± 0.4 |
| NSS-R Motor Score (4 weeks post-injury) | 2.9 ± 1.5 | 0.6 ± 0.7 |
Experimental Protocols
Pharmacokinetic Study of Oral (R)-3-hydroxybutyl this compound in Healthy Adults[4][5]
-
Subjects: Healthy adult volunteers.
-
Intervention: Single oral doses of (R)-3-hydroxybutyl this compound (140, 357, and 714 mg/kg body weight) administered as a meal replacement drink.
-
Measurements: Plasma levels of β-hydroxybutyrate and acetoacetate (B1235776) were measured at various time points.
-
Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2), were determined.
Preclinical Traumatic Brain Injury Study in Rats[7]
-
Animal Model: Male Sprague Dawley rats subjected to controlled cortical impact (CCI) to induce TBI.
-
Intervention: Daily oral gavage of (R)-3-hydroxybutyl this compound (0.5 ml/kg) and ad libitum access to drinking water containing 0.3% of the compound for 30 days, starting immediately after injury.
-
Outcome Measures:
-
Behavioral: Neurobehavioral Severity Scale-Revised (NSS-R) was used to assess motor and sensory deficits at four weeks post-injury.
-
Histological: Lesion volume was quantified, and neuroinflammation was assessed by immunohistochemical staining for microglial (Iba1+) and astrocyte (GFAP+) markers.
-
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound.
Caption: Preclinical TBI study workflow.
Conclusion and Future Directions
This compound presents a compelling therapeutic profile with multiple mechanisms of action that are relevant to a range of diseases. Its ability to rapidly and safely induce ketosis offers a significant advantage over the ketogenic diet. Preclinical data are promising, particularly in the area of neuroprotection.
However, a critical gap remains in the form of large-scale, head-to-head clinical trials comparing the efficacy of this compound against current standard-of-care pharmacological treatments. Future research should focus on well-designed clinical studies to definitively establish its therapeutic efficacy, optimal dosing, and long-term safety in specific patient populations. Such studies are essential for the successful translation of this promising molecule from a metabolic curiosity to a validated therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Proteome Analysis Revels 3-Hydroxybutyrate Exerts Neuroprotective Effect by Influencing Chromatin Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of (R)-3-hydroxybutyrate and (S)-3-hydroxybutyrate: Metabolic Fates, Signaling Properties, and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the two stereoisomers of 3-hydroxybutyrate (B1226725): (R)-3-hydroxybutyrate ((R)-3-HB) and (S)-3-hydroxybutyrate ((S)-3-HB). This document synthesizes experimental data to objectively compare their metabolic pathways, signaling functions, and overall physiological impacts, offering valuable insights for research and drug development.
Introduction
3-hydroxybutyrate (3-HB) is a ketone body that serves as a crucial alternative energy source during periods of low glucose availability, such as fasting or a ketogenic diet. It exists as two stereoisomers, (R)-3-HB and (S)-3-HB. In mammals, (R)-3-HB is the endogenously produced and readily metabolized enantiomer, functioning not only as a fuel source but also as a signaling molecule with diverse physiological effects.[1] Conversely, (S)-3-HB is not a typical product of mammalian metabolism, though (S)-3-HB-CoA is an intermediate in fatty acid oxidation.[1] The distinct metabolic handling and biological activities of these enantiomers are of significant interest in understanding their therapeutic potential and possible adverse effects.
Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the key differences and similarities between this compound and (S)-3-hydroxybutyrate based on available experimental data.
Table 1: Metabolic and Pharmacokinetic Properties
| Parameter | This compound | (S)-3-hydroxybutyrate | Key Findings |
| Endogenous Production (Mammals) | Primary form produced during ketogenesis[1] | Not a normal product of mammalian metabolism[1] | (R)-3-HB is the physiologically relevant enantiomer in mammals. |
| Metabolic Fate | Readily oxidized for energy; converted to acetyl-CoA[2] | Metabolized much more slowly; may be converted to (R)-3-HB[2] | The metabolic clearance of (S)-3-HB is significantly slower than that of (R)-3-HB. |
| Plasma Half-life (following exogenous administration) | 0.8 - 3.1 hours[3][4][5] | Longer and more sustained blood levels compared to (R)-3-HB after equivalent infusion[2] | Slower metabolism of (S)-3-HB leads to prolonged circulation. |
Table 2: Signaling and Receptor Interactions
| Target/Pathway | This compound | (S)-3-hydroxybutyrate | Key Findings |
| HCA2 (GPR109A) Receptor Activation | Agonist; twice as potent as the (S)-enantiomer[6] | Weaker agonist than the (R)-enantiomer[6] | HCA2 receptor activation is stereoselective, favoring the (R)-enantiomer. |
| FFAR3 (GPR41) Receptor Activation | Ligand[1] | Ligand[7] | Both enantiomers can act as ligands for FFAR3. |
| HDAC Inhibition | Reported as an inhibitor of class I HDACs[1] | Reported as an inhibitor of HDACs 1, 3, and 4[7] | Some studies show (R)-3-HB has weak or undetectable HDAC inhibitory activity in certain models.[8] |
| NLRP3 Inflammasome Inhibition | Inhibits activation[9] | Equivalently inhibits activation under acidic conditions[9] | The inhibitory effect on the NLRP3 inflammasome is not stereospecific and is pH-dependent.[9] |
Table 3: Physiological and Cellular Effects
| Effect | This compound | (S)-3-hydroxybutyrate | Key Findings |
| Cardiac Output | Non-significant increase[1] | Significant increase (2.7 L/min)[1] | (S)-3-HB has a more pronounced effect on increasing cardiac output, primarily through afterload reduction.[1] |
| Cardiomyocyte Glucose Utilization | Decreases glucose utilization to 61% of control (at 5 mM)[2] | No interference with glucose utilization[2] | The enantiomers have opposing effects on glucose metabolism in heart cells. (S)-3-HB may restore glucose utilization inhibited by (R)-3-HB.[2] |
| Myocardial Uptake and Metabolism | Rapid cardiac uptake and metabolism[1] | Much slower pharmacokinetics in the myocardium[1] | The heart readily utilizes (R)-3-HB as a fuel source, while the uptake and metabolism of (S)-3-HB are significantly slower. |
Experimental Protocols
Assessment of Stereoselective Effects on Cardiomyocyte Glucose Utilization
Objective: To determine the differential effects of (R)-3-HB and (S)-3-HB on glucose utilization in isolated rat cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from adult Sprague-Dawley rats by enzymatic digestion.
-
Cell Culture and Treatment: Isolated cardiomyocytes are cultured in a suitable medium. The cells are then incubated with 5 mM of either D-3-hydroxybutyrate (the common nomenclature for this compound in older literature) or L-3-hydroxybutyrate (for (S)-3-hydroxybutyrate). A control group without 3-hydroxybutyrate is also maintained.
-
Glucose Utilization Assay: Glucose utilization is measured by quantifying the rate of conversion of radiolabeled glucose (e.g., [5-³H]glucose) to ³H₂O. This is a standard method to assess the rate of glycolysis.
-
Data Analysis: The amount of ³H₂O produced is measured by liquid scintillation counting. Glucose utilization in the treated groups is expressed as a percentage of the control group. To investigate the restorative effect of L-3-HB, cardiomyocytes are incubated with 5 mM D-3-HB in the presence of varying concentrations of L-3-HB, and glucose utilization is measured as described above.[2]
Determination of NLRP3 Inflammasome Inhibition
Objective: To evaluate the inhibitory effects of (R)-3-HB and (S)-3-HB on the activation of the NLRP3 inflammasome in macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inflammasome Activation and Treatment: The primed BMDMs are then stimulated with an NLRP3 activator, such as ATP or nigericin, in the presence of varying concentrations of (R)-3-hydroxybutyric acid or (S)-3-hydroxybutyric acid. The experiments are conducted under both neutral and acidic pH conditions to assess pH-dependency.
-
Measurement of IL-1β Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Assessment of Pyroptosis: Cell death due to pyroptosis is measured using an LDH (lactate dehydrogenase) release assay or by live-cell imaging with a viability dye.
-
Data Analysis: The levels of IL-1β secretion and cell death in the treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of each enantiomer.[9]
Mandatory Visualization
Signaling Pathways of 3-Hydroxybutyrate Stereoisomers
Caption: Signaling pathways of (R)-3-HB and (S)-3-HB.
Experimental Workflow for Comparing Cardiovascular Effects
Caption: Workflow for in-vivo cardiovascular comparison.
Conclusion
The stereoisomers of 3-hydroxybutyrate exhibit distinct metabolic and signaling properties. This compound is the primary endogenous form in mammals, acting as a readily available energy source and a potent signaling molecule through receptors like HCA2. In contrast, (S)-3-hydroxybutyrate is metabolized more slowly and shows different, and in some cases opposing, biological effects, such as its impact on cardiac output and cardiomyocyte glucose utilization. Notably, both enantiomers can inhibit the NLRP3 inflammasome, suggesting a shared anti-inflammatory potential under certain conditions. A comprehensive understanding of these stereospecific effects is crucial for the development of ketone-based therapeutic strategies, as the enantiomeric composition will significantly influence the desired physiological outcome. Further research is warranted to fully elucidate the specific receptor binding affinities and downstream signaling pathways of (S)-3-hydroxybutyrate to better harness the therapeutic potential of both molecules.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stereoselective effects of 3-hydroxybutyrate on glucose utilization of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl this compound in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 8. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acidosis Licenses the NLRP3 Inflammasome-Inhibiting Effects of Beta-Hydroxybutyrate and Short-Chain Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of (R)-3-hydroxybutyrate and its Enantiomeric Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate), the biologically active ketone body, and its S-enantiomer, (S)-3-hydroxybutyrate (L-β-hydroxybutyrate). The focus is on their distinct pharmacokinetic and pharmacodynamic profiles, supported by experimental data.
Under physiological conditions such as fasting or a ketogenic diet, the ketone body produced and utilized by mammals is this compound.[1][2][3] The (S)-enantiomer is not typically synthesized in the body, although (S)-3-hydroxybutyryl-CoA is an intermediate in fatty acid oxidation.[1][3] Exogenous administration of different forms of beta-hydroxybutyrate, including racemic mixtures, has revealed significant differences in their in vivo effects.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and hemodynamic parameters from a comparative in vivo study in a porcine model.
Table 1: Pharmacokinetic Parameters of (R)- and (S)-3-Hydroxybutyrate
| Parameter | This compound (D-BHB) | (S)-3-hydroxybutyrate (L-BHB) | Racemic (D/L-BHB) |
| Peak Plasma Concentration | Lower | Higher | Intermediate |
| Metabolism Rate | Rapid | Slow | Mixed |
| Myocardial Extraction | Increased | No significant increase | Increased |
Data derived from a study in a porcine model where equimolar doses of each compound were infused over 3 hours.[4]
Table 2: Hemodynamic Effects of (R)- and (S)-3-Hydroxybutyrate Infusion
| Parameter | This compound (D-BHB) | (S)-3-hydroxybutyrate (L-BHB) | Racemic (D/L-BHB) | Control (Isovolumic) |
| Change in Cardiac Output (L/min) | Non-significant increase | +2.7 (P < 0.003) | +2.7 (P < 0.003) | No change |
| Mechanism of Action | Afterload reduction | Afterload reduction | Afterload reduction | N/A |
| Coronary Artery Dilation (ex vivo) | Present | Present | N/A | N/A |
Data from a randomized, crossover study in pigs. The increase in cardiac output was primarily mediated by a reduction in arterial elastance (afterload), with no significant changes in contractility or preload.[4]
Key Findings from In Vivo Studies
A pivotal study comparing the enantiomers in a porcine model revealed that (S)-3-hydroxybutyrate exerts a more potent hemodynamic response than this compound.[4] This is attributed to the slower metabolism of the (S)-enantiomer, leading to higher and more sustained plasma concentrations.[3][4] Despite the stronger hemodynamic effect of the (S)-form, the myocardium preferentially extracts and metabolizes the (R)-enantiomer.[4] Both enantiomers demonstrated an equal capacity to dilate coronary arteries ex vivo.[4]
Signaling Pathways of β-Hydroxybutyrate
This compound is recognized not only as an energy substrate but also as a signaling molecule with various effects, including the inhibition of histone deacetylases (HDACs) and the NLRP3 inflammasome.[2][5] The inhibition of HDACs by this compound can lead to changes in gene expression, including those involved in oxidative stress resistance.[2] Its inhibitory effect on the NLRP3 inflammasome can reduce inflammation.[5][6] While the signaling properties of this compound are increasingly understood, the specific signaling roles of (S)-3-hydroxybutyrate are less well-defined, though it has been shown to bind to some cellular receptors, albeit less strongly than its R-counterpart.[1]
Signaling pathways of this compound.
Experimental Protocols
In Vivo Cardiovascular Effects of 3-Hydroxybutyrate (B1226725) Enantiomers in a Porcine Model
This protocol is based on a randomized, crossover study designed to determine the cardiovascular effects of D- and L-3-hydroxybutyrate.[4]
1. Animal Model:
-
Domestic pigs of either sex.
2. Experimental Groups:
-
Three groups of animals (n=8 each) were subjected to a randomized, crossover study design.
-
Each animal received a 3-hour infusion of one of the following, with a corresponding isovolumic control infusion:
-
Racemic D/L-3-hydroxybutyrate
-
100% L-3-hydroxybutyrate
-
100% D-3-hydroxybutyrate
-
3. Monitoring and Measurements:
-
Hemodynamics: A pulmonary artery catheter and a left ventricle pressure-volume catheter were used for continuous monitoring.
-
Blood Sampling: Arterial and coronary sinus blood samples were collected for analysis of 3-hydroxybutyrate levels and other metabolic parameters.
-
Myocardial Metabolism: D-[¹¹C]3-OHB and L-[¹¹C]3-OHB positron emission tomography (PET) was used to assess myocardial kinetics of the enantiomers.
-
Mitochondrial Function: Myocardial biopsies were taken for high-resolution respirometry to evaluate mitochondrial respiratory capacity.
-
Vascular Effects: Coronary arteries were studied using isometric myography to assess ex vivo vascular responses.
4. Data Analysis:
-
Statistical analysis was performed to compare the effects of the different 3-hydroxybutyrate infusions against the control and against each other.
-
Correlations between circulating 3-hydroxybutyrate levels and hemodynamic parameters (e.g., cardiac output) were determined.
Workflow for in vivo comparison of 3-hydroxybutyrate enantiomers.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Synergies of β-Hydroxybutyrate and Butyrate on the Modulation of Metabolism, Inflammation, Cognition, and General Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-3-Hydroxybutyrate Production in Engineered Microbial Strains
For Researchers, Scientists, and Drug Development Professionals: A Guide to Microbial Platforms for Chiral Chemical Synthesis
(R)-3-hydroxybutyrate ((R)-3-HB) is a valuable chiral building block for the synthesis of a wide range of pharmaceuticals, biodegradable polymers, and specialty chemicals. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure (R)-3-HB. This guide provides a comparative analysis of different microbial strains that have been metabolically engineered for enhanced (R)-3-HB production, offering a comprehensive overview of their performance, the experimental protocols used for their evaluation, and the underlying metabolic pathways.
Performance Comparison of Microbial Strains for this compound Production
The selection of a microbial host is a critical factor in developing an efficient and economically viable bioprocess for (R)-3-HB production. The following table summarizes the key performance metrics—titer, yield, and productivity—achieved in various engineered microbial strains under fed-batch fermentation conditions, which allow for high cell densities and enhanced product formation.
| Microbial Strain | Genetic Modifications | Carbon Source(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli Nissle 1917 (EY15) | Overexpression of phaA, phaB, and tesB from Cupriavidus necator and E. coli. | Glucose and Acetate (B1210297) | 105 | 0.49 (from glucose and acetate) | 2.02 | [1] |
| Escherichia coli AF1000 pJBGT3RX | Expression of t3 (thiolase) and rx (reductase) from Halomonas boliviensis. | Glucose | 12.7 | Not Reported | 0.42 | [2] |
| Escherichia coli AF1000 pJBGT3RX | Expression of t3 and rx from Halomonas boliviensis. | Glucose | Not Reported | Not Reported | 1.5 | [3][4] |
| Saccharomyces cerevisiae | Overexpression of ERG10, hbd, and tesB. | Ethanol (B145695) | 12.0 ((S)-3-HB) | Not Reported | Not Reported | [5] |
| Corynebacterium glutamicum S9114 | Not specified in detail, engineered for PHB production. | Wheat straw hydrolysate | 16.2 (PHB) | 0.39 (PHB/sugar) | Not Reported | |
| Pseudomonas putida KT2440 | Not specified in detail, engineered for P(3HB) production. | Sucrose | 30.2 (P(3HB)) | Not Reported | Not Reported | [6] |
| Bacillus subtilis | Not specified in detail, engineered for PHB production. | Glucose | Not Reported | 85.54% of DCW (PHB) | Not Reported | [7] |
| Zymomonas mobilis ZMPtN2-EUP | Overexpression of phaCAB operon, zwf, and ethanol utilization pathway genes. | Glucose | Not Reported | 50.30% of DCW (PHB) | Not Reported | [8] |
Note: Much of the available literature for strains other than E. coli focuses on the production of the polymer poly(3-hydroxybutyrate) (PHB), for which (R)-3-HB is the monomer. The data presented for these strains reflects PHB production metrics, which may not directly translate to monomer secretion. Further research is needed to quantify the extracellular production of (R)-3-HB in these hosts.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of microbial production strains. Below are synthesized methodologies for key experiments cited in the literature.
Fed-Batch Fermentation Protocol for (R)-3-HB Production in E. coli
This protocol is a composite of methodologies described for high-density cultivation of engineered E. coli for producing (R)-3-HB and related products.[3][9][10][11]
a. Inoculum Preparation:
-
A single colony of the recombinant E. coli strain is used to inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The culture is incubated overnight at 37°C with shaking at 200 rpm.
-
The overnight culture is then used to inoculate a seed flask containing a defined mineral medium with glucose as the carbon source. The seed culture is grown to an optical density at 600 nm (OD600) of 2-4.
b. Bioreactor Setup and Batch Phase:
-
A 2-L bioreactor containing 1 L of defined mineral medium is sterilized. The medium typically contains a phosphate (B84403) buffer, a nitrogen source (e.g., (NH4)2SO4), magnesium sulfate, and a trace metal solution.
-
After sterilization, a sterile glucose solution is added to an initial concentration of 20 g/L, along with the appropriate antibiotic.
-
The bioreactor is inoculated with the seed culture to an initial OD600 of approximately 0.1.
-
The batch phase is carried out at 37°C. The pH is controlled at 6.9-7.0 by the automated addition of a base (e.g., NH4OH).
-
The dissolved oxygen (DO) level is maintained at a setpoint (e.g., 20-30% of air saturation) by cascading the agitation speed (e.g., 200-1000 rpm) and sparging with air or an air/oxygen mixture.
c. Fed-Batch Phase:
-
Once the initial glucose in the batch phase is nearly depleted (indicated by a sharp increase in DO), the fed-batch phase is initiated.
-
A concentrated feeding solution containing glucose (e.g., 500 g/L) and in some cases, a co-substrate like acetate, is fed into the bioreactor.
-
The feeding rate is controlled to maintain a desired specific growth rate or to keep the glucose concentration at a low, non-inhibitory level. This can be achieved using a pre-determined exponential feeding profile or a DO-stat or pH-stat feedback control strategy.
-
For (R)-3-HB production, a two-stage process is often employed. The first stage focuses on biomass accumulation, and the second stage, often induced by nutrient limitation (e.g., nitrogen or phosphate depletion), is for product synthesis.[3]
-
Samples are taken periodically to measure cell density (OD600), dry cell weight (DCW), substrate consumption, and (R)-3-HB concentration.
Quantification of this compound in Fermentation Broth by HPLC
This protocol is based on standard HPLC methods for the analysis of organic acids from fermentation samples.[12][13][14][15]
a. Sample Preparation:
-
Collect a 1 mL sample from the bioreactor.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly analyzed or diluted with the mobile phase if the concentration of (R)-3-HB is expected to be high.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector or a refractive index (RI) detector.
-
Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H or a similar ion-exchange column.
-
Mobile Phase: An aqueous solution of a weak acid, typically 5 mM H2SO4.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: A standard curve is generated by injecting known concentrations of pure (R)-3-hydroxybutyric acid. The concentration in the samples is determined by comparing the peak area to the standard curve.
Determination of Enantiomeric Purity of 3-Hydroxybutyrate (B1226725) by Chiral HPLC
This protocol outlines a general approach for separating the enantiomers of 3-hydroxybutyrate.[16][17][18][19]
a. Sample Preparation:
-
The filtered supernatant from the fermentation broth can be used directly.
-
If necessary, the 3-hydroxybutyric acid can be derivatized (e.g., to its ethyl ester) to improve separation and detection on certain chiral columns.
b. Chiral HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A specialized column with a chiral stationary phase (CSP). Common examples include columns with polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized for the specific column and analyte. For basic compounds, a small amount of an amine (e.g., diethylamine) may be added, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be added.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the analyte or its derivative absorbs (e.g., 210-220 nm).
-
Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biological processes and experimental procedures involved in (R)-3-HB production, the following diagrams have been generated using Graphviz.
Metabolic Pathway for this compound Synthesis
The most common engineered pathway for (R)-3-HB production starts from the central metabolic intermediate, acetyl-CoA.
References
- 1. Hyperproduction of 3-hydroxybutyrate using engineered probiotic E. coli Nissle 1917 from glucose and CO2-derived acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Increasing the production of this compound in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Regulating the production of this compound in Escherichia coli by N or P limitation [frontiersin.org]
- 5. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling of poly-β-hydroxybutyrate production by Bacillus subtilis and its use for feed-forward bioreactor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Zymomonas mobilis for continuous co-production of bioethanol and poly-3-hydroxybutyrate (PHB) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 11. Regulating the production of this compound in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of the Chiral Compound this compound by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Neuroprotective Role of (R)-3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of (R)-3-hydroxybutyrate against other potential neuroprotective agents, supported by experimental data. We will delve into its mechanisms of action, compare its efficacy with alternatives like sodium butyrate (B1204436) and valproic acid, and provide detailed experimental protocols for key validation assays.
This compound: A Multi-Faceted Neuroprotective Agent
This compound (β-hydroxybutyrate or BHB), the primary ketone body produced during periods of low glucose availability, has emerged as a promising endogenous neuroprotective molecule. Its beneficial effects extend beyond being an alternative fuel source for the brain, encompassing a range of cellular and molecular mechanisms that combat neurodegeneration.
The neuroprotective properties of this compound are attributed to several key mechanisms:
-
Enhanced Mitochondrial Function and Bioenergetics: this compound serves as a more efficient energy substrate for neurons compared to glucose, leading to increased ATP production and a higher NAD+/NADH ratio. This enhancement of mitochondrial respiration helps maintain neuronal function under metabolic stress.
-
Reduced Oxidative Stress: By improving mitochondrial efficiency, this compound decreases the production of reactive oxygen species (ROS), a major contributor to neuronal damage in neurodegenerative diseases.
-
Inhibition of Inflammation: A key mechanism of this compound's neuroprotective action is its ability to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune system that drives neuroinflammation. This leads to reduced production of pro-inflammatory cytokines such as IL-1β.
-
Epigenetic Modulation: this compound acts as an endogenous inhibitor of class I histone deacetylases (HDACs). This inhibition leads to increased histone acetylation, promoting the expression of genes involved in neuroprotection and neuronal plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).
Comparative Analysis: this compound vs. Alternatives
To validate the neuroprotective potential of this compound, it is essential to compare its performance against other compounds with known neuroprotective effects. Here, we compare it with sodium butyrate, another short-chain fatty acid and HDAC inhibitor, and valproic acid, an established antiepileptic drug with neuroprotective properties.
In Vitro Performance
The following table summarizes the quantitative effects of this compound and its alternatives on key neuroprotective parameters in various neuronal cell culture models.
| Parameter | This compound | Sodium Butyrate | Valproic Acid | Cell Model & Insult | Key Findings & Citations |
| Neuronal Viability | ↑ Increased cell viability at 80 and 160 µmol/L after 24h and 30h of glucose deprivation.[1] | ↑ Increased survival of retinal ganglion cells to 188% of control at 0.1 mM. | ↑ Increased survival of retinal ganglion cells to 163% of control at 0.1 mM. | HT22 cells (glucose deprivation) & Purified rat retinal ganglion cells | This compound demonstrates protective effects under metabolic stress. Sodium butyrate and valproic acid also enhance neuronal survival.[2] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | ↑ Increased basal oxygen consumption rate in primary cortical neurons. | Data not directly comparable. | Data not directly comparable. | Primary cortical neurons | This compound enhances mitochondrial respiratory function. |
| ATP Production | ↑ Increased cellular ATP content in primary cortical neurons.[3] | Data not directly comparable. | Data not directly comparable. | Primary cortical neurons | Consistent with improved mitochondrial function, this compound boosts cellular energy levels.[3] |
| Reactive Oxygen Species (ROS) Production | ↓ Decreased intracellular ROS levels in Aβ-induced PC-12 cells. | ↓ Attenuated ROS generation in H2O2-induced SH-SY5Y cells. | Data not directly comparable. | PC-12 cells (Aβ-induced) & SH-SY5Y cells (H2O2-induced) | Both this compound and sodium butyrate exhibit antioxidant properties by reducing cellular ROS.[4] |
| NLRP3 Inflammasome Activation (IL-1β release) | ↓ Inhibited NLRP3 inflammasome activation and reduced IL-1β levels in bone marrow-derived macrophages.[5] | ↓ Attenuated NLRP3 inflammasome expression in SH-SY5Y cells.[4] | Data not directly comparable. | Bone marrow-derived macrophages & SH-SY5Y cells | Both short-chain fatty acids demonstrate anti-inflammatory effects by targeting the NLRP3 inflammasome.[4][5] |
| Histone Acetylation (AcH3 & AcH4) | ↑ Increased histone acetylation. | ↑ Significantly increased AcH3 and AcH4 levels in retinal ganglion cells at 0.1 mM.[2] | ↑ Slight, non-significant increase in AcH3 and AcH4 levels in retinal ganglion cells at 0.1 mM.[2] | Purified rat retinal ganglion cells | Sodium butyrate is a more potent HDAC inhibitor than valproic acid at the tested concentration in this model. This compound's HDACi activity is a key mechanism of its neuroprotective effects.[2] |
| BDNF Expression | ↑ Increased Bdnf mRNA and protein levels in primary cortical neurons. | ↑ Implicated in increasing BDNF expression. | ↑ Increased BDNF expression in an Alzheimer's disease mouse model.[5] | Primary cortical neurons & In vivo models | All three compounds are linked to the upregulation of the crucial neurotrophin, BDNF.[5] |
In Vivo Performance
Direct comparative in vivo studies of all three compounds are limited. The following table presents data from studies using similar animal models of neurodegeneration to provide an indirect comparison.
| Parameter | This compound | Sodium Butyrate | Valproic Acid | Animal Model | Key Findings & Citations |
| Cognitive Function (Morris Water Maze) | ↓ Decreased escape latencies in an AD mouse model.[6] | ↓ Improved spatial learning and memory in an AD mouse model.[5] | ↓ Decreased escape latencies in Tg6799 AD mice at 5 and 10 months of age.[6] | Alzheimer's Disease Mouse Models | All three compounds have shown efficacy in improving cognitive deficits in preclinical models of Alzheimer's disease.[5][6] |
| Amyloid-β (Aβ) Plaque Load | ↓ Reduced plaque formation in the 5XFAD mouse model of AD.[7] | ↓ 40% reduction in brain Aβ levels in the 5xFAD mouse model.[1] | ↓ Significantly reduced neuritic plaque formation in transgenic AD model mice.[8] | 5XFAD and other AD Mouse Models | This compound, sodium butyrate, and valproic acid all demonstrate the ability to reduce the pathological hallmark of Aβ plaques in AD models.[1][7][8] |
| Neuroinflammation (Microgliosis) | ↓ Decreased microgliosis in the 5XFAD mouse model of AD.[7] | ↓ Inhibited overactivation of glial cells in a Parkinson's disease mouse model. | ↓ Decreased mRNA levels of NF-κB and IL-1β in the plasma of Tg6799 mice at 10 months of age.[6] | 5XFAD AD Mouse Model, Parkinson's Disease Mouse Model, Tg6799 AD Mouse Model | The anti-inflammatory properties of these compounds are evident in their ability to reduce glial activation and inflammatory markers in vivo.[6][7] |
| Neuronal Survival | ↑ Prevents neuron apoptosis in a rat model of Aβ-induced neurotoxicity. | ↓ Reduced the death of dopaminergic neurons in a Parkinson's disease mouse model. | ↑ Attenuates neuronal loss in an AD mouse model.[5] | Aβ-injected rat model, Parkinson's Disease Mouse Model, AD Mouse Model | All three compounds demonstrate the ability to protect neurons from cell death in various models of neurodegeneration.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation of these findings. Below are protocols for key experiments cited in this guide.
In Vitro Neuroprotection Assay: Cell Viability (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound, sodium butyrate, or valproic acid for 24 hours.
-
Induction of Toxicity: Introduce a neurotoxic insult, such as glutamate, H2O2, or Aβ oligomers, to the cells (excluding the control group) and incubate for an additional 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
In Vivo Neuroprotection Assessment: Alzheimer's Disease Mouse Model (5XFAD)
-
Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Treatment Administration: Administer this compound, sodium butyrate, or valproic acid to the mice via oral gavage or in their drinking water for a specified period (e.g., 12 weeks), starting at an age when pathology begins to develop (e.g., 3 months).
-
Behavioral Testing: At the end of the treatment period, assess cognitive function using the Morris Water Maze test, measuring escape latency and time spent in the target quadrant.
-
Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with saline, followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining for Aβ plaques (using antibodies like 6E10) and microgliosis (using an Iba1 antibody).
-
Image Analysis: Quantify the Aβ plaque load and the number of Iba1-positive microglia in specific brain regions (e.g., hippocampus and cortex) using image analysis software.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) by ELISA and protein levels of synaptic markers or signaling molecules by Western blot.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Neuroprotection
Caption: Key signaling pathways in this compound-mediated neuroprotection.
Experimental Workflow for In Vivo Comparative Analysis
Caption: A typical workflow for in vivo comparative analysis of neuroprotective compounds.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of β-hydroxybutyrate on Aβ-injected rat hippocampus in vivo and in Aβ-treated PC-12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-dependent effects of valproic acid in Alzheimer's disease (AD) mice are associated with nerve growth factor (NGF) regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of (R)-3-Hydroxybutyrate and Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two key energy substrates: glucose and the ketone body (R)-3-hydroxybutyrate. By examining their distinct catabolic and anabolic pathways, this document aims to offer a comprehensive, data-driven resource supported by experimental evidence.
Overview of Primary Catabolic Pathways
Glucose and this compound enter the central carbon metabolism through different pathways, converging at the level of acetyl-CoA before entering the tricarboxylic acid (TCA) cycle for complete oxidation.
The catabolism of glucose begins in the cytosol with glycolysis, a ten-step enzymatic process that converts one molecule of glucose into two molecules of pyruvate (B1213749).[1] This process generates a small amount of ATP and NADH.[1] Pyruvate is then transported into the mitochondria and converted to acetyl-CoA, which enters the TCA cycle.[2]
In contrast, this compound, primarily synthesized in the liver from fatty acids, is taken up by extrahepatic tissues and metabolized within the mitochondria.[3][4] It is first oxidized to acetoacetate, a reaction that also produces NADH. Acetoacetate is then converted to acetoacetyl-CoA, and finally, thiolytically cleaved into two molecules of acetyl-CoA, which then enter the TCA cycle.[5][6] Notably, the liver, the site of ketogenesis, lacks the necessary enzyme (SCOT) to utilize ketone bodies for energy.[4][6]
Quantitative Comparison of Metabolic Products
The distinct entry points and catabolic pathways of glucose and this compound result in different yields of ATP and contributions to various metabolic pools.
ATP Yield
The complete oxidation of glucose and this compound yields a significant amount of ATP, with this compound being a more energy-dense molecule on a per-gram basis.
| Parameter | Glucose (C₆H₁₂O₆) | This compound (C₄H₈O₃) | References |
| Molar Mass ( g/mol ) | ~180.16 | ~104.11 | |
| Net ATP per Mole | ~30-32 | ~21.5 - 22.5 | [7][8][9] |
| Glycolysis | 2 ATP, 2 NADH | - | [1] |
| Pyruvate Dehydrogenase | 2 NADH | - | [10] |
| Ketolysis | - | 1 NADH | [6] |
| TCA Cycle (per 2 Acetyl-CoA) | 2 GTP, 6 NADH, 2 FADH₂ | 2 GTP, 6 NADH, 2 FADH₂ | [10] |
| Net ATP per Gram | ~0.17 - 0.18 | ~0.21 - 0.22 | [7][8] |
| Acetyl-CoA Produced per Mole | 2 | 2 | [10][11] |
Note: ATP yields are approximate and can vary based on the shuttle system used for cytosolic NADH (glycerol-3-phosphate or malate-aspartate) and the P/O ratios used in calculations.
Contribution to TCA Cycle and Anaplerosis
Isotope tracing studies using 13C-labeled substrates reveal how glucose and this compound carbons populate the TCA cycle and contribute to anaplerosis (the replenishment of TCA cycle intermediates).
| Metabolic Fate | From [U-¹³C₆]Glucose | From --INVALID-LINK---3-Hydroxybutyrate | References |
| Entry into TCA Cycle | As [M+2]acetyl-CoA (from [M+3]pyruvate) | As two molecules of [M+2]acetyl-CoA | [12][13] |
| Initial Citrate Labeling | Primarily [M+2] | Primarily [M+4] (from condensation of two [M+2]acetyl-CoA) | [12][14] |
| Glutamate Labeling (1st Turn) | Primarily [M+2] at C4,C5 | Primarily [M+4] at C2,C3,C4,C5 | [12] |
| Anaplerotic Entry | Can contribute to oxaloacetate via pyruvate carboxylase, leading to [M+3] labeling of malate (B86768) and aspartate. | Does not directly contribute to anaplerosis via pyruvate carboxylase. | [13] |
Contribution to Anabolic Pathways
The acetyl-CoA derived from both substrates serves as a precursor for the synthesis of fatty acids and cholesterol. The carbon backbones of TCA cycle intermediates, replenished by these substrates, are used for the synthesis of non-essential amino acids.
| Anabolic Pathway | Contribution from Glucose | Contribution from this compound | References |
| Amino Acid Synthesis | Carbons from glucose are readily incorporated into non-essential amino acids like glutamate, glutamine, aspartate, and alanine (B10760859) via transamination of TCA cycle intermediates. | Carbons are also incorporated into the same pool of amino acids. In some contexts, this compound metabolism can increase the synthesis of GABA from glutamate. | [14][15] |
| Fatty Acid Synthesis | A primary source of cytosolic acetyl-CoA for de novo lipogenesis, particularly in the fed state. | Can be a significant contributor to fatty acid synthesis. Some studies in cancer cells suggest that this compound is a preferred substrate over glucose for fatty acid synthesis and elongation. | [16] |
Experimental Protocols
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the metabolic fates of substrates like glucose and this compound in vivo.
General Workflow for In Vivo Stable Isotope Tracing
Protocol for In Vivo [U-¹³C₆]Glucose Infusion
This protocol is a general guideline and should be adapted based on the specific animal model and research question.
-
Animal Preparation: Fast mice overnight (e.g., 14-16 hours) to lower endogenous glucose levels. Anesthetize the animal and maintain body temperature. For continuous infusion, a catheter may be surgically implanted in the tail vein.[17]
-
Tracer Administration: Administer a bolus of [U-¹³C₆]glucose (e.g., 0.4 mg/g body weight) to rapidly increase plasma enrichment, followed by a continuous infusion (e.g., 0.012 mg/g/min) to maintain a steady state of isotopic enrichment in the plasma.[17][18] The infusion period typically lasts from 30 minutes to several hours, depending on the pathways of interest.[17]
-
Sample Collection: At the end of the infusion period, rapidly excise tissues of interest and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.[17] Collect blood samples at various time points to monitor plasma enrichment.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold solvent mixture, typically 80% methanol, to extract polar metabolites.[19] Centrifuge to pellet protein and other macromolecules.
-
Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopologue distribution of metabolites.[20][21]
-
Data Interpretation: Use metabolic flux analysis (MFA) software to calculate the relative or absolute rates of metabolic pathways.[1][2][22]
Protocol for In Vivo U-¹³C₄-3-Hydroxybutyrate Infusion
The protocol for this compound infusion is similar to that for glucose, with some specific considerations.
-
Animal Preparation: A longer fasting period (e.g., 36 hours) is often employed to induce a state of physiological ketosis, which facilitates the study of ketone body metabolism.[23]
-
Tracer Administration: A primed-continuous infusion of a 13C-labeled ketone body, such as [2,4-¹³C₂]-D-β-hydroxybutyrate or --INVALID-LINK---3-hydroxybutyrate, is administered intravenously.[23]
-
Sample Collection and Analysis: Sample collection, extraction, and analysis methods are analogous to those used in glucose tracing studies.[23] 13C NMR spectroscopy is particularly powerful for resolving the labeling patterns in brain amino acids derived from ketone body metabolism.
Signaling and Regulatory Roles
Beyond their roles as energy substrates, both molecules have distinct signaling functions.
Glucose is the primary stimulant for insulin (B600854) secretion from pancreatic β-cells, a critical regulatory step in whole-body glucose homeostasis. In contrast, this compound acts as a signaling molecule, most notably as an endogenous inhibitor of class I histone deacetylases (HDACs).[5] This inhibition leads to histone hyperacetylation and changes in gene expression, which have been linked to neuroprotective and anti-inflammatory effects.
Conclusion
Glucose and this compound are both vital energy substrates, yet their metabolic fates are distinct. Glucose is the universal and primary fuel, initiating its catabolism in the cytosol and playing a central role in insulin signaling. This compound, a product of fatty acid metabolism, serves as a crucial alternative fuel, particularly for the brain during periods of low glucose availability. It is a more energy-dense fuel on a per-gram basis and possesses unique signaling properties as an HDAC inhibitor. Understanding these differences is paramount for researchers in metabolism, neuroscience, and drug development, as the manipulation of these pathways holds therapeutic potential for a range of metabolic and neurological disorders.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease [frontiersin.org]
- 5. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Frontiers | Comparison of Glucose, Acetate and Ethanol as Carbon Resource for Production of Poly(3-Hydroxybutyrate) and Other Acetyl-CoA Derivatives [frontiersin.org]
- 11. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Metabolomics [protocols.io]
- 17. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. escholarship.org [escholarship.org]
- 21. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 22. The contribution of ketone bodies to basal and activity-dependent neuronal oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Transcriptomics of (R)-3-hydroxybutyrate Treatment: A Cellular Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of (R)-3-hydroxybutyrate ((R)-3-HB) on various cell types, offering insights into its cell-specific signaling and metabolic reprogramming capabilities. The data presented herein is a synthesis of findings from recent transcriptomic studies, designed to facilitate objective comparison with alternative metabolic modulators like butyrate (B1204436).
Executive Summary
This compound, a primary ketone body, exhibits distinct, cell-type-specific effects on gene expression. While its impact is minimal in primary adipocytes, macrophages, and hepatocytes, it elicits significant transcriptomic changes in myocytes and neurons. In myocytes, (R)-3-HB promotes a bioenergetic shift by upregulating genes involved in the TCA cycle and oxidative phosphorylation while suppressing inflammatory signaling pathways. In contrast, its effects on the neuronal transcriptome are primarily associated with the modulation of inflammatory and immune responses. This guide presents the quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development endeavors.
Data Presentation: Quantitative Transcriptomic Comparison
The following tables summarize the differential gene expression and pathway analysis in various primary mouse and human cell types following treatment with this compound, with butyrate included for comparative context.
Table 1: Differentially Expressed Genes in Primary Mouse Cells Treated with 5 mM this compound vs. 5 mM Butyrate for 6 hours
| Cell Type | Treatment | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| Myotubes | This compound | Significant Upregulation | Significant Downregulation | TCA Cycle, Oxidative Phosphorylation (Upregulated); Cytokine/Chemokine Signaling (Downregulated)[1][2][3] |
| Butyrate | Extensive Upregulation | Extensive Downregulation | Histone Metabolism, Fatty Acid Elongation, Spliceosome[1] | |
| Adipocytes | This compound | Minimal Changes | Minimal Changes | No significant pathway enrichment[1][2][3] |
| Butyrate | Extensive Upregulation | Extensive Downregulation | Fatty Acid Elongation, Inositol Phosphate Metabolism[1] | |
| Macrophages | This compound | Minimal Changes | Minimal Changes | No significant pathway enrichment[1][2][3] |
| Butyrate | Extensive Upregulation | Extensive Downregulation | Spliceosome, Chronic Myeloid Leukemia[1] | |
| Hepatocytes | This compound | Minimal Changes | Minimal Changes | No significant pathway enrichment[1][2][3] |
| Butyrate | Extensive Upregulation | Extensive Downregulation | Arginine and Proline Metabolism, Bladder Cancer[1] |
Table 2: Transcriptomic Effects of this compound on Primary Human Neurons
| Treatment Conditions | Total Differentially Expressed Genes (p ≤ 0.05) | Key Upregulated Genes | Key Downregulated Genes | Significantly Altered Pathways (p < 0.05) |
| This compound (concentration and duration as per study) | 4,822[4] | Genes associated with modulation of inflammatory responses | Genes associated with proinflammatory cytokine production | Regulation of proinflammatory cytokine production, Modulation of inflammatory responses[5] |
Experimental Protocols
The following methodologies are compiled from the cited studies to provide a comprehensive overview of the experimental workflows used to generate the transcriptomic data.
Cell Culture and Treatment
-
Primary Mouse Myotubes, Adipocytes, Macrophages, and Hepatocytes :
-
Isolation : Myoblasts, stromal vascular fraction (for adipocytes), bone marrow-derived monocytes, and hepatocytes were isolated from wild-type C57BL/6 male mice.[1]
-
Differentiation : Cells were differentiated into myotubes, adipocytes, and macrophages using established protocols.[1]
-
Treatment : Differentiated primary cells were treated with 5 mM (R)-(–)-3-hydroxybutyric acid sodium salt or 5 mM sodium butyrate for 6 hours before RNA isolation.[1]
-
-
Primary Human Neurons :
RNA Sequencing and Analysis
-
RNA Isolation : Total RNA was extracted from treated and control cells using commercially available kits.[1][6]
-
Library Preparation and Sequencing : RNA sequencing libraries were prepared and sequenced using Illumina platforms.[1][6]
-
Bioinformatic Analysis :
-
Raw sequencing reads were processed, aligned to the reference genome, and quantified.
-
Differential gene expression analysis was performed using generalized linear models with empirical Bayes methods.[1] Genes were considered significantly changed at a p-value < 0.001.[1]
-
Gene Set Enrichment Analysis (GSEA) was used to identify biologically meaningful changes at the pathway level.[1]
-
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the experimental workflow and key signaling pathways affected by this compound.
References
- 1. RNA sequencing reveals niche gene expression effects of beta-hydroxybutyrate in primary myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. RNA sequencing reveals niche gene expression effects of beta-hydroxybutyrate in primary myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-3-hydroxybutyrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of (R)-3-hydroxybutyrate, a chiral molecule commonly used in the synthesis of biodegradable polymers and as a building block in pharmaceutical and chemical industries. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is generally not classified as a hazardous substance.[1][2] However, proper disposal procedures should still be followed in accordance with national and local regulations.[1][3] It is crucial to avoid mixing it with other waste materials and to leave it in its original container whenever possible.[1][3]
Hazard and Safety Information
While this compound is not considered hazardous, its polymer, poly[(R)-3-hydroxybutyric acid], and related compounds' safety data sheets (SDS) recommend general safe laboratory handling practices.[1] In case of a spill, it is advised to avoid generating dust and to collect the material for proper disposal.[1] It is also recommended to prevent the substance from entering drains.[1][4]
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate clothing. | [5] |
| Spill Management | Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal. Avoid dust generation. | [1][3] |
| Incompatible Materials | No specific incompatibilities are listed in the provided results. General good practice is to avoid mixing chemical waste. | [1][3] |
| Storage of Waste | Store in a designated, well-ventilated, and secure area in a tightly sealed, compatible container. The original container is often suitable. | [4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound:
-
Segregation of Waste :
-
Container Management :
-
Use a container that is chemically compatible with this compound. The original container is often the best choice.[1][5]
-
Ensure the waste container is kept tightly sealed to prevent any leaks or spills.[4]
-
Label the waste container clearly with the name of the chemical and any relevant hazard information.
-
-
Small Quantities in Aqueous Solution :
-
For very small quantities of dilute aqueous solutions of this compound, some general laboratory guidelines for non-hazardous, biodegradable substances may permit drain disposal with copious amounts of water, provided the pH is neutral (between 7-9).[6][7][8]
-
However, it is imperative to first consult and get approval from your institution's Environmental Health and Safety (EHS) office before any drain disposal.[6]
-
-
Concentrated or Large Quantities :
-
Disposal of Empty Containers :
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your EHS office for guidance on chemical waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. organ.su.se [organ.su.se]
Safeguarding Your Research: Personal Protective Equipment for Handling (R)-3-hydroxybutyrate
Ensuring the safety of laboratory personnel is paramount during the handling of any chemical substance. This guide provides essential information on the appropriate personal protective equipment (PPE), handling protocols, and disposal methods for (R)-3-hydroxybutyrate and its common derivatives. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
This compound and its various forms, such as methyl (R)-(-)-3-hydroxybutyrate and (R)-3-hydroxybutyric acid, may present several hazards. These can include skin and eye irritation, respiratory irritation, and in some cases, flammability.[1][2][3] Therefore, a thorough understanding and implementation of safety protocols are essential.
Recommended Personal Protective Equipment
The selection of appropriate PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for routine handling, spill cleanup, and emergency situations.
| Handling Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use | Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1][2] | Chemically resistant, impervious gloves (e.g., nitrile). Inspect before use.[1][2][4] | Standard laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood.[4] |
| Weighing/Generating Aerosols | Tightly fitting safety goggles.[2] Face shield may be required based on risk assessment. | Chemically resistant, impervious gloves. | Laboratory coat. | NIOSH-approved respirator required when vapors, mists, or aerosols are generated.[1][5] |
| Spill Cleanup | Chemical safety goggles and/or a full-face shield. | Double-gloving with chemically resistant gloves. | Chemical-resistant apron or disposable coveralls.[4] Rubber boots may be necessary for large spills.[4] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[4] |
| Emergency/Fire | Full-face shield and safety goggles. | Heavy-duty, chemically resistant gloves. | Fully protective, impervious suit.[4] | Self-contained breathing apparatus (SCBA).[1][4] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if applicable). Then, remove the inner pair by peeling them off from the cuff downwards, without touching the outer surface.
-
Gown/Lab Coat: Unbutton the lab coat and roll it outwards and downwards, avoiding contact with the contaminated exterior.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Respirator (if required): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[2][4]
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2][3][4][6]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE for spill cleanup, contain the spill using a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material, including contaminated PPE and spill cleanup materials, in accordance with all applicable federal, state, and local environmental regulations.[1][2][4]
-
Do not dispose of down the drain or mix with other waste.[1]
-
Treat empty containers as hazardous waste and handle them accordingly.[1]
Below is a diagram illustrating the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
